Fmoc-l-2-amino-3-(dimethylamino)-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXMAJLOUQRJN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477297 | |
| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587880-86-2 | |
| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, a unique non-canonical amino acid increasingly utilized in peptide-based drug discovery and development. We will delve into its synthesis, incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the characterization of the resulting peptides. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their work.
Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics
The therapeutic landscape is continually evolving, with peptide-based drugs emerging as a powerful class of therapeutics that bridge the gap between small molecules and large biologics.[1] Their high specificity and low toxicity make them attractive candidates for a range of diseases.[1] The incorporation of non-canonical amino acids, such as this compound, into peptide sequences is a key strategy to enhance their therapeutic potential.[2] These modifications can improve metabolic stability, modulate receptor affinity, and introduce novel functionalities.[3]
This compound, with the CAS number 587880-86-2 , offers a unique structural motif. The presence of the dimethylamino group introduces a permanent positive charge at physiological pH, which can influence the peptide's overall charge, solubility, and interaction with biological targets.
| Property | Value | Source |
| CAS Number | 587880-86-2 | [4] |
| Molecular Formula | C20H22N2O4 | [5] |
| Molecular Weight | 354.40 g/mol |
Synthesis of this compound
A proposed synthetic pathway is outlined below, drawing from methodologies for the synthesis of protected L-Dap methyl esters from D-serine, which involves the reductive amination of an aldehyde intermediate.[6][7][8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Proposed Protocol:
Step 1: Oxidation of Fmoc-L-Serine to Fmoc-L-Serinal
-
Dissolve Fmoc-L-serine in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Add a mild oxidizing agent, for example, Dess-Martin periodinane, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction and work up to isolate the crude Fmoc-L-serinal. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.
Step 2: Reductive Amination to form Fmoc-L-2-amino-3-(dimethylamino)-propan-1-ol
-
Dissolve the crude Fmoc-L-serinal in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.[9]
-
Add a solution of dimethylamine (in excess, typically as a solution in THF or water).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and isolate the desired amino alcohol.
Step 3: Oxidation to this compound
-
Dissolve the Fmoc-L-2-amino-3-(dimethylamino)-propan-1-ol in a biphasic solvent system, for example, DCM and a phosphate buffer at a slightly basic pH.
-
Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) and a stoichiometric amount of a co-oxidant like (diacetoxyiodo)benzene (BAIB) or sodium hypochlorite (bleach).
-
Stir the reaction vigorously at room temperature, monitoring for completion by TLC or LC-MS.
-
Upon completion, separate the organic layer, and perform an acidic workup to protonate the carboxylic acid and facilitate extraction.
-
Purify the final product by flash column chromatography on silica gel to yield this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[10] This involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
General SPPS Cycle
Caption: General workflow for the incorporation of Fmoc-Dap(Me2)-OH in SPPS.
Detailed Coupling Protocol
Due to the potential for steric hindrance from the dimethylamino group, a highly efficient coupling reagent is recommended. Uronium/aminium salt-based reagents such as HCTU, HATU, or phosphonium salt-based reagents like PyBOP are excellent choices.[4][11]
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading).
-
Add a suitable coupling reagent, for instance, HCTU (2.9 equivalents).[12]
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[12]
-
Briefly pre-activate the mixture for 1-2 minutes in DMF.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the newly added amino acid, exposing the N-terminal amine for the next coupling cycle.[13]
Potential Side Reactions and Mitigation:
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HCTU or HATU, there is a risk of the reagent reacting with the free N-terminal amine of the peptide, leading to chain termination. This can be minimized by pre-activating the amino acid for a short period before adding it to the resin.[14]
-
Incomplete Coupling: Due to the steric bulk of the dimethylamino group, coupling may be slower than with standard amino acids. Using a more powerful coupling reagent like HATU or extending the coupling time can help drive the reaction to completion.[11][15] Microwave-assisted peptide synthesis can also be beneficial in overcoming steric hindrance.[11]
Characterization of Peptides Containing L-2-amino-3-(dimethylamino)-propionic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide. The primary techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
RP-HPLC Analysis
RP-HPLC is used to assess the purity of the crude peptide and to purify it.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Detection: UV absorbance at 214 nm and 280 nm.[16]
-
The incorporation of the dimethylamino group may slightly alter the retention time of the peptide compared to its unmodified counterpart, typically leading to a slight increase in hydrophilicity.
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a commonly used technique for peptide analysis.
-
Expected Observations: The presence of the dimethylamino group will result in a mass increase of 28.03 Da (2 x CH₂) compared to a peptide with an unsubstituted beta-amino group.
-
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), peptides containing a dimethylamino group, particularly at the N-terminus, are known to produce characteristic fragment ions. A prominent a₁ ion is often observed due to the facile cleavage of the first peptide bond, promoted by the basic dimethylamino group.[12][13] This characteristic fragmentation can be a useful diagnostic tool for confirming the presence and location of the modification.
NMR Spectroscopy
While not routinely used for peptide characterization in the same way as HPLC and MS, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
Expected ¹H and ¹³C NMR Signals:
Applications and Future Perspectives
The incorporation of L-2-amino-3-(dimethylamino)-propionic acid into peptides can impart several desirable properties relevant to drug development:
-
Increased Solubility and Reduced Aggregation: The permanent positive charge can enhance the overall hydrophilicity of the peptide, potentially improving its solubility in aqueous media and reducing aggregation, which can be a significant challenge in peptide synthesis and formulation.
-
Modulation of Biological Activity: The introduction of a charged group can alter the peptide's interaction with its biological target. This can lead to increased binding affinity, altered receptor activation, or improved cell penetration. Cationic peptides, for instance, are known to have antimicrobial and cell-penetrating properties.[2]
-
Enhanced Stability: While not directly impacting enzymatic cleavage at the modified residue itself, the overall conformational changes induced by the dimethylamino group can influence the peptide's susceptibility to proteases at other sites.
Peptides containing this modification hold promise in various therapeutic areas, including:
-
Antimicrobial Peptides: The positive charge can enhance the interaction with negatively charged bacterial membranes, a key mechanism of action for many antimicrobial peptides.[19]
-
Cell-Penetrating Peptides: Cationic residues are a common feature of cell-penetrating peptides, which are used to deliver therapeutic cargo into cells.[3]
-
Targeted Drug Delivery: The unique properties of this amino acid can be exploited in the design of peptides for targeted drug delivery systems.[20]
As the field of peptide therapeutics continues to expand, the use of novel non-canonical amino acids like this compound will undoubtedly play a crucial role in the development of the next generation of peptide-based drugs with improved efficacy, stability, and safety profiles.[21][22]
References
- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. (n.d.). BenchChem.
- Synthesis protocols. (n.d.). Peptideweb.com.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
- Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. (n.d.). BenchChem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (n.d.). PubMed Central.
- This compound - 1 g. (n.d.). Anaspec.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Wiley-VCH 2008 - Supporting Inform
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Emerging Therapeutics: The Role of Peptides in Drug Development. (n.d.).
- [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021, February 17). KPWu's group research site.
- 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. (2006). PubMed.
- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2025, October 16).
- How Peptide Drugs Are Made: From Amino Acid to FDA Approval. (2025, August 3).
- A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. (n.d.). BenchChem.
- Different amines in reductive amination with undecanal. Conditions:... (n.d.).
- This compound. (n.d.). Santa Cruz Biotechnology.
- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (n.d.). MDPI.
- Na-Fmoc-Nb-allyloxycarbonyl-L-2,3-diaminopropionic acid. (n.d.). Chem-Impex.
- Peptidomimetics in Drug Discovery: Challenges, Strategies and TherapeuticApplic
- Synthesis of Fmoc-2,3-diaminopropanols 4–10. Experimental conditions:... (n.d.).
- This compound. (n.d.). Santa Cruz Biotechnology.
- Therapeutic peptides: chemical strategies fortify peptides for enhanced disease tre
- Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (n.d.). Semantic Scholar.
- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). PMC.
- Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. (1992). PubMed.
- beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides. (1993). PubMed.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI.
- Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. (2022, November 27). PMC.
- Na-Fmoc-Nb-Boc-L-2,3-diaminopropionic acid. (n.d.). Chem-Impex.
Sources
- 1. swolverine.com [swolverine.com]
- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - 1 g [anaspec.com]
- 5. scbt.com [scbt.com]
- 6. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
- 15. Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. kpwulab.com [kpwulab.com]
- 19. researchgate.net [researchgate.net]
- 20. chemimpex.com [chemimpex.com]
- 21. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]
- 22. m.youtube.com [m.youtube.com]
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-L-2-amino-3-(dimethylamino)-propionic Acid
Executive Summary
This compound, also known as Fmoc-Nβ,Nβ-dimethyl-L-diaminopropionic acid, is a specialized, non-canonical amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its unique structural feature is the tertiary dimethylamino group on the side chain, which imparts distinct chemical properties to the peptides into which it is incorporated. This guide provides a comprehensive technical overview of its molecular profile, its behavior within the context of Fmoc-based SPPS, key analytical characterization methods, and its applications for researchers and drug development professionals. The narrative emphasizes the chemical principles behind its synthesis and reactivity, offering field-proven insights into its strategic use.
Molecular Profile and Physicochemical Properties
Structure and Nomenclature
This compound is an alanine analog where one of the β-carbon's hydrogen atoms is replaced by a dimethylamino group. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it directly suitable for the most common SPPS strategy.[1][2]
-
IUPAC Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid
-
Common Abbreviations: Fmoc-Dap(Me2)-OH, Fmoc-L-Ala(NMe2)-OH
-
Primary Application: A building block for peptide synthesis.[3]
Physicochemical Data
The fundamental properties of this reagent are summarized below. These data are critical for calculating reaction stoichiometries and predicting behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₂O₄ | [4] |
| Molecular Weight | 354.40 g/mol | [4] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds[5] |
| Storage Temperature | 2-8°C | [5] |
| Purity (Typical) | ≥97.0% (HPLC) | Inferred from similar compounds[5] |
| Solubility | Good solubility in common SPPS solvents (DMF, NMP) | [][7] |
The Role of the Fmoc Protecting Group in Peptide Synthesis
The utility of this compound is intrinsically linked to the chemical properties of the Fmoc protecting group. Fmoc chemistry is the dominant strategy in modern SPPS due to its mild reaction conditions.[1][8]
The Principle of Orthogonal Protection
SPPS relies on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[][9] In Fmoc-SPPS:
-
The Nα-Fmoc group is temporary and removed at each cycle using a mild base (e.g., piperidine).[1]
-
Side-chain protecting groups (e.g., Boc, tBu, Trt) are semi-permanent and stable to the basic conditions of Fmoc removal.[][8]
-
Both the side-chain groups and the resin linker are cleaved simultaneously in the final step with a strong acid (e.g., Trifluoroacetic Acid, TFA).[10]
This orthogonality prevents damage to the growing peptide chain and allows for the synthesis of complex and modified peptides, such as those containing phosphorylation or glycosylation, which would be unstable under the harsher, repetitive acidolysis of the older Boc-based strategy.[1][8]
The Fmoc Deprotection Mechanism
The removal of the Fmoc group is a classic β-elimination reaction. Understanding this mechanism is crucial for troubleshooting and optimizing synthesis protocols.
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[11][12]
-
β-Elimination: This abstraction initiates an E1cb elimination, leading to the collapse of the carbamate and the formation of a highly reactive electrophile, dibenzofulvene (DBF).[1][9]
-
Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the DBF to form a stable and soluble adduct. This scavenging step is critical to prevent the DBF from irreversibly alkylating the newly liberated N-terminal amine of the peptide.[2][9]
Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.
Reactivity and Handling in Solid-Phase Peptide Synthesis (SPPS)
Solubility and Activation
Like most standard Fmoc-amino acids, this compound exhibits excellent solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are the workhorses of SPPS.[][7] For incorporation, the carboxylic acid must be activated to form a reactive ester. This is typically achieved in situ using a coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA or Collidine).
Incorporation into a Peptide Sequence: A Standard SPPS Cycle
The following protocol outlines a single cycle for adding this compound to a resin-bound peptide chain.
Experimental Protocol: Single SPPS Coupling Cycle
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in DMF.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete deprotection.[13]
-
The formation of the DBF-piperidine adduct can be monitored by UV spectroscopy (~301 nm) to quantify reaction completion.[2]
-
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and the DBF adduct. Incomplete washing can neutralize the subsequent coupling reagents.
-
Coupling:
-
In a separate vessel, pre-activate a solution of this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 eq.), and a non-nucleophilic base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Completion: The resin is now ready for the next deprotection and coupling cycle.
Caption: A typical workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Unique Considerations for the Dimethylamino Group
The tertiary amine side chain of this compound is a key functional feature.
-
Basicity: Unlike a primary or secondary amine, this side chain does not require protection during SPPS as it will not form stable amide bonds under standard coupling conditions. However, its basicity (pKa ~9-10) means it can interfere with the pH of the coupling reaction if not properly managed. The use of a sufficient excess of the activation base (DIPEA) is recommended.
-
Protonation State: The side chain will be in its free base form during coupling but will be protonated to a cationic dimethylammonium ion during the final acidic cleavage with TFA. This is a critical design feature for many applications.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.
-
Cleavage Cocktail: This is typically accomplished with a solution of 95% Trifluoroacetic Acid (TFA).[10]
-
Scavengers: Highly reactive cationic species are generated during cleavage. Scavengers are added to the TFA to trap these cations and prevent modification of sensitive residues like Tryptophan, Methionine, or Tyrosine. A common non-odorous cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[10] The dimethylamino side chain will be protonated by the TFA but is otherwise stable to these conditions.
Analytical Characterization
Rigorous quality control of the Fmoc-amino acid building block is essential for successful peptide synthesis.[8]
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC, with a standard specification of ≥97% or higher.[5] This ensures the absence of impurities like free amino acid or dipeptides formed during Fmoc protection, which could cause deletions or insertions in the final peptide.[8]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) MS is used to confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 355.4 Da).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups:
-
~3300 cm⁻¹ (N-H stretch of the carbamate)
-
~1720 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1690 cm⁻¹ (C=O stretch of the Fmoc urethane)
-
Aromatic C-H and C=C stretches from the fluorenyl group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. Expected signals include:
-
A singlet at ~2.2-2.5 ppm integrating to 6 protons for the two N-methyl groups.
-
Multiplets in the aromatic region (~7.2-7.8 ppm) characteristic of the 8 protons on the fluorene ring system.
-
Signals corresponding to the α- and β-protons of the amino acid backbone.
-
Applications in Research and Drug Development
The incorporation of L-2-amino-3-(dimethylamino)-propionic acid into a peptide sequence is a strategic choice to impart specific functionalities:
-
Introduction of a Permanent Cationic Charge: After TFA cleavage, the side chain exists as a stable dimethylammonium ion. This can be used to enhance water solubility, mimic post-translationally methylated residues like lysine or arginine, or improve interaction with negatively charged biological targets like nucleic acids or cell membranes.
-
Increased Basicity: The tertiary amine can act as a proton sponge or a catalytic site within a peptide.
-
Pharmacokinetic Modulation: Altering the charge and polarity of a peptide can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, making this a valuable tool in peptide-based drug design.[14][15]
Storage and Stability
Fmoc-amino acids should be stored in a cool, dry place to maximize shelf life.
-
Recommended Storage: 2-8°C in a tightly sealed container.[5]
-
Stability Concerns: The Fmoc group can be susceptible to autocatalytic cleavage if residual free amino acid is present. High-purity reagents from a reputable supplier are critical for long-term stability and reproducible synthesis results.
Conclusion
This compound is a valuable and specialized building block for peptide chemists. Its true utility is realized through a thorough understanding of its chemical properties within the framework of Fmoc-SPPS. The base-labile Fmoc group allows for its seamless integration into standard synthesis protocols, while its unique dimethylamino side chain provides a powerful tool for modulating the charge, solubility, and biological activity of synthetic peptides. This guide serves as a foundational resource for researchers aiming to leverage this reagent for advanced applications in drug discovery and materials science.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4). Available at: [Link]
-
Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Retrieved January 17, 2026, from [Link]
-
Anaspec. (n.d.). This compound - 1 g. Retrieved January 17, 2026, from [Link]
-
Achee, C. G., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1). Available at: [Link]
-
PubChem. (n.d.). Fmoc-L-2-Amino-3-guanidinopropionic acid. Retrieved January 17, 2026, from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 17, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 17, 2026, from [Link]
-
YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved January 17, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved January 17, 2026, from [Link]
-
WAPharma. (n.d.). The Role of Fmoc-Protected Amino Acids in Modern Peptide Synthesis. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved January 17, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, November). FT-IR spectra of Fmoc-L-Ala (2 mM) in the absence (red) and presence... Retrieved January 17, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... Retrieved January 17, 2026, from [Link]
-
CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved January 17, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved January 17, 2026, from [Link]
-
Rebiosci. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Castelletto, V., & Hamley, I. W. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. International Journal of Molecular Sciences, 24(21), 15888. Available at: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-NH-PEG-Propionic Acid. Retrieved January 17, 2026, from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 3. This compound - 1 g [anaspec.com]
- 4. scbt.com [scbt.com]
- 5. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid synthesis route
An In-depth Technical Guide to the Synthesis of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
Introduction
This compound, also known as Fmoc-L-Dap(Me₂)-OH, is a specialized non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug development. The incorporation of this building block into peptide sequences imparts unique structural and functional properties. The N,N-dimethylated side chain can introduce conformational constraints, enhance proteolytic stability, and modulate the basicity and binding characteristics of the resulting peptide. This guide provides a detailed, field-proven synthetic route for the preparation of Fmoc-L-Dap(Me₂)-OH, designed for researchers and scientists in synthetic and medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and high-yielding protocol.
Retrosynthetic Analysis and Strategy
The synthesis of Fmoc-L-Dap(Me₂)-OH is most efficiently approached by starting with a commercially available precursor that already contains the desired L-stereochemistry at the α-carbon and orthogonal protecting groups on the two amino functionalities. The ideal starting material is N-α-Fmoc-N-β-Boc-L-2,3-diaminopropanoic acid (Fmoc-L-Dap(Boc)-OH).
The synthetic strategy hinges on a two-step sequence:
-
Selective Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain (β-amino) is removed, leaving the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group intact. This leverages the principle of orthogonal protection, a cornerstone of modern peptide synthesis.[1]
-
Exhaustive Reductive Amination: The newly exposed primary β-amino group is converted to a dimethylamino group via the Eschweiler-Clarke reaction. This classic transformation uses formaldehyde as the source of the methyl groups and a reducing agent to effect the methylation in a controlled manner.
This approach is advantageous as it preserves the critical α-carbon stereochemistry throughout the synthesis and utilizes reliable, high-yielding reactions.
Overall Synthetic Workflow
The diagram below illustrates the two-step conversion of the starting material to the final product.
Caption: Overall synthetic scheme for Fmoc-L-Dap(Me₂)-OH.
Part 1: Selective Deprotection of the β-Amino Group
Expertise & Rationale
The cornerstone of this initial step is the differential lability of the Boc and Fmoc protecting groups. The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), via a carbocationic mechanism. In contrast, the Fmoc group is stable to acid but is rapidly removed by bases like piperidine.[1][2] This orthogonal relationship allows for the precise unmasking of the β-amino group without compromising the α-amino protection essential for subsequent peptide synthesis applications. Using a scavenger like triisopropylsilane (TIS) is not strictly necessary here as the tert-butyl cation generated is volatile, but its inclusion can be good practice in more complex substrates.
Experimental Protocol: Synthesis of Fmoc-L-Dap-OH • TFA Salt
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-L-Dap(Boc)-OH (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (v/v, 10 eq of TFA).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting crude product, Fmoc-L-Dap-OH as its trifluoroacetate salt, is often a viscous oil or foam and is typically of sufficient purity to be carried directly to the next step without further purification.
-
| Reagent | Molar Eq. | Purpose |
| Fmoc-L-Dap(Boc)-OH | 1.0 | Starting Material |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| Trifluoroacetic Acid (TFA) | 10.0 | Boc Deprotection Reagent |
Part 2: Reductive N,N-Dimethylation of the β-Amino Group
Expertise & Rationale
The Eschweiler-Clarke reaction is a highly efficient method for the exhaustive methylation of primary amines. The reaction proceeds through the formation of an iminium ion intermediate upon reaction with formaldehyde, which is then reduced in situ by a hydride source. The process repeats on the resulting secondary amine to yield the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is milder and more selective than other hydrides like sodium cyanoborohydride, and the reaction can be conveniently performed in chlorinated solvents like DCM or dichloroethane (DCE) at room temperature. This method effectively prevents the formation of quaternary ammonium salts, which can be a side reaction with alkyl halides.
Reaction Mechanism: Eschweiler-Clarke Dimethylation
Caption: Mechanism of reductive N,N-dimethylation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the crude Fmoc-L-Dap-OH • TFA salt (1.0 eq) from the previous step in a suitable solvent such as DCM or methanol.
-
Neutralization: Add a mild base, such as N,N-diisopropylethylamine (DIPEA, 2.0-2.5 eq), to neutralize the TFA salt and free the primary amine. Stir for 10-15 minutes.
-
Methylation: Add an aqueous solution of formaldehyde (37 wt. %, 3.0-4.0 eq).
-
Reduction: In portions, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5-3.0 eq) to the stirring solution. The reaction is mildly exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Stir the reaction for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the desired product (mass increase of 28 Da).
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
If DCM was used, separate the organic layer. Extract the aqueous layer with DCM (2x). If methanol was used, remove it under reduced pressure and then perform an aqueous work-up by adding water and extracting with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product as a white solid.
-
| Reagent | Molar Eq. | Purpose |
| Fmoc-L-Dap-OH • TFA Salt | 1.0 | Substrate |
| Formaldehyde (37% aq.) | 3.0 - 4.0 | Methyl source |
| Sodium Triacetoxyborohydride | 2.5 - 3.0 | Reducing Agent |
| DIPEA | 2.0 - 2.5 | Base for neutralization |
| DCM or Methanol | Solvent | Reaction Medium |
Characterization and Quality Control
The identity and purity of the final product, this compound, must be rigorously confirmed before its use in peptide synthesis. High purity (typically ≥98% by HPLC) is crucial to avoid deletion sequences or other side reactions during solid-phase peptide synthesis (SPPS).[3]
| Analysis Method | Expected Results |
| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the α-proton, the β-protons, and a singlet for the N,N-dimethyl group (~2.2-2.5 ppm, integrating to 6H). |
| Mass Spec (ESI) | Calculated molecular weight for C₂₀H₂₂N₂O₄ is 354.40 g/mol . Expected [M+H]⁺ ion at m/z = 355.4. |
| RP-HPLC | A single major peak with a purity of ≥98% under standard analytical conditions. |
Conclusion
This guide details a robust and efficient two-step synthesis of this compound from the commercially available Fmoc-L-Dap(Boc)-OH. The strategy relies on the well-established principles of orthogonal protection and reductive amination, ensuring high yields and preservation of stereochemical integrity. The provided protocols, grounded in sound chemical principles, offer a reliable pathway for researchers to access this valuable building block for advanced peptide design and synthesis.
References
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Stability Profile of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
Abstract
This technical guide provides a comprehensive analysis of the stability profile of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides. The presence of a tertiary amine in the side chain introduces unique stability considerations that are distinct from standard Fmoc-protected amino acids. This document delves into the fundamental physicochemical properties, outlines the primary degradation pathways—including the standard base-catalyzed deprotection and a postulated intramolecular autocatalytic mechanism—and explores the various factors influencing its stability in both solid and solution states. Detailed, field-tested protocols for stability assessment using HPLC are provided, along with data interpretation guidelines and mitigation strategies to ensure the successful application of this reagent in peptide synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound while ensuring the integrity and reproducibility of their synthetic workflows.
Introduction
The Role of Fmoc-Protected Amino Acids in SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its primary advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions used for final peptide cleavage from the resin.[2] This orthogonality allows for the sequential addition of amino acids to a growing peptide chain with high fidelity and minimal side reactions, enabling the synthesis of complex and sensitive peptides.[3][4]
Introduction to this compound (Fmoc-Dap(Me₂)OH)
This compound, hereafter referred to as Fmoc-Dap(Me₂)OH, is an unusual amino acid derivative used to introduce a dimethylated amine functionality into a peptide sequence.[5] This modification can be used to alter the charge, basicity, and conformational properties of the final peptide, potentially enhancing its therapeutic properties such as cell permeability or receptor binding affinity.
The Unique Structural Feature: The Side-Chain Tertiary Amine
The defining characteristic of Fmoc-Dap(Me₂)OH is the dimethylamino group on the β-carbon of the side chain. Unlike primary or secondary amines which are typically protected with an orthogonal protecting group (e.g., Boc, Trt), this tertiary amine is unmasked.[1] This feature presents a significant chemical challenge, as tertiary amines are known to be sufficiently basic to slowly initiate the deprotection of the Fmoc group.[6][7]
Postulated Stability Challenges
The inherent basicity of the side-chain tertiary amine raises the primary stability concern for this molecule: the potential for autocatalytic degradation. This can occur through two main pathways:
-
Intermolecular Catalysis: In solution or even in the solid state, one molecule's side chain can act as a base to deprotect a neighboring molecule.
-
Intramolecular Catalysis: The side chain of a single molecule may be able to fold back and abstract the acidic proton from its own Fmoc group, initiating a self-deprotection cascade.
This guide will explore the mechanisms of these pathways and provide actionable strategies to mitigate their impact.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Dap(Me₂)OH is presented below. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[8]
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₂N₂O₄ | [8] |
| Molecular Weight | 354.40 g/mol | [8] |
| Appearance | White to off-white solid | General |
| Storage Temperature | 2-8°C | |
| Primary Application | Fmoc solid-phase peptide synthesis | |
| Solubility | Soluble in DMF, DMSO, NMP | [9] (General) |
Core Stability Profile: Degradation Pathways & Mechanisms
Standard Fmoc Deprotection Pathway
The standard mechanism for Fmoc removal is a base-initiated β-elimination.[3] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and a carbamate anion, which rapidly decarboxylates to release the free α-amino group.[6] The excess amine in the deprotection solution traps the reactive DBF to form a stable adduct.[2]
Caption: Standard base-catalyzed Fmoc deprotection mechanism.
Postulated Autocatalytic Deprotection via Intramolecular Catalysis
The core stability risk for Fmoc-Dap(Me₂)OH is the potential for the side-chain tertiary amine to function as the base in the deprotection mechanism. While tertiary amines are generally slower at promoting Fmoc removal than secondary amines like piperidine, their constant proximity in an intramolecular context can lead to significant degradation over time, especially in solution.[7] This "self-deprotection" generates the free amino acid, which itself is an impurity that can interfere with subsequent synthesis steps.
Caption: Postulated intramolecular autocatalytic deprotection of Fmoc-Dap(Me₂)OH.
Factors Influencing Stability
Solid-State Stability
-
Temperature and Humidity: As with most Fmoc-amino acids, long-term stability is best achieved by storing the solid powder at low temperatures (2-8°C) under dry conditions or an inert atmosphere. Elevated temperatures and moisture can accelerate the hydrolysis of any residual synthesis reagents (e.g., ethyl acetate) to form acids, which can compromise the integrity of the compound.[10]
-
Role of Impurities: The presence of residual free Dap(Me₂)OH from an incomplete initial synthesis reaction is particularly detrimental. This free amino acid can act as a basic impurity, promoting intermolecular autocatalytic cleavage of the Fmoc group during storage and reducing the overall purity and stability of the reagent.[10] Therefore, sourcing high-purity material (≥98%) is critical.
Solution-State Stability
The stability of Fmoc-Dap(Me₂)OH is significantly lower in solution than in the solid state due to increased molecular mobility, which facilitates the autocatalytic degradation pathways.
-
Solvent Effects: Polar aprotic solvents like DMF and NMP, which are standard in SPPS, can facilitate the deprotection reaction more readily than non-polar solvents like dichloromethane (DCM).[7]
-
Time in Solution: The duration for which the amino acid is kept in solution before use is the most critical factor. The autocatalytic process leads to a time-dependent decrease in purity.
-
Concentration: Higher concentrations may increase the rate of intermolecular degradation, while the intramolecular pathway is concentration-independent.
Experimental Protocols for Stability Assessment
To ensure the quality of peptides synthesized using Fmoc-Dap(Me₂)OH, it is essential to validate its stability under specific laboratory conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for this assessment.[9]
Protocol: Real-Time Stability Study in DMF Solution
This protocol outlines a method to quantify the rate of degradation of Fmoc-Dap(Me₂)OH in the most commonly used SPPS solvent.
Objective: To determine the percentage of intact Fmoc-Dap(Me₂)OH remaining over time when dissolved in DMF at room temperature.
Methodology:
-
Stock Solution Preparation: Accurately prepare a solution of Fmoc-Dap(Me₂)OH in DMF at a concentration relevant to your SPPS protocol (e.g., 0.5 M).
-
Initial Time Point (T=0): Immediately after dissolution, withdraw an aliquot, dilute it with the HPLC mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% TFA), and inject it into the HPLC system to establish the initial purity.
-
Incubation: Store the stock solution on the benchtop at ambient temperature (e.g., 25°C), protected from light.
-
Time-Point Sampling: Withdraw and analyze aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: For each time point, calculate the peak area of the intact Fmoc-Dap(Me₂)OH and any major degradants. Express the purity at each time point as a percentage of the total integrated peak area.
Protocol: HPLC Analysis Method
A generalized reversed-phase HPLC method for monitoring the stability is provided below. This method must be optimized and validated for the specific instrumentation and columns used.[3]
| Parameter | Condition |
| Column | C18, 3-5 µm particle size, e.g., 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient, e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 301 nm (Fmoc group absorbance maximum) and 220 nm |
| Column Temp. | 30-40 °C |
Workflow for Stability Testing
Caption: Experimental workflow for solution-state stability testing.
Data Interpretation & Mitigation Strategies
Analyzing HPLC Chromatograms
When analyzing the HPLC data from a stability study, look for two key features:
-
Decrease in the Main Peak: A reduction in the peak area of the parent Fmoc-Dap(Me₂)OH over time.
-
Increase in Degradant Peaks: The emergence and growth of new, more polar peaks. The primary expected degradation product is the free amino acid, Dap(Me₂)OH, which will have a much shorter retention time. Another potential peak could be the dibenzofulvene-adduct if a scavenger is present.
Summary of Expected Stability & Mitigation
| Condition | Expected Stability | Mitigation Strategy |
| Solid-State (Storage) | High (months to years) | Store at 2-8°C under inert gas. Purchase high-purity material (≥98%) to minimize basic impurities.[10] |
| In Solution (DMF/NMP) | Low to Moderate (hours) | Prepare solutions immediately before use. Do not store solutions for extended periods (>4-8 hours). |
| During Pre-activation | Low | Minimize pre-activation time. Add the amino acid to the coupling reagent mixture just before adding to the resin. |
| During Coupling | Moderate | Use efficient coupling reagents (e.g., HATU, HCTU) to ensure rapid reaction, minimizing exposure time.[1] |
Recommended Handling and Usage Best Practices
-
Source High-Purity Material: Begin with the highest purity Fmoc-Dap(Me₂)OH available to minimize the presence of free amine, which can act as a catalyst for degradation.[10]
-
Just-in-Time Preparation: Dissolve the amino acid in the coupling solvent immediately before it is needed for the activation and coupling step. Avoid preparing stock solutions for later use.
-
Optimize Coupling: Use a fast and efficient coupling reagent to reduce the time the amino acid spends in a basic solution (DIPEA is often used in coupling reactions).[11]
-
Perform Control Couplings: If encountering issues like low yield or truncated sequences, perform a control experiment where the stability of the Fmoc-Dap(Me₂)OH solution is confirmed by HPLC just before it is added to the resin.
Conclusion
This compound is a valuable reagent for introducing specific functionalities into synthetic peptides. However, its unique side-chain tertiary amine presents a tangible risk of autocatalytic degradation, particularly in solution. This instability is not a barrier to its use but requires a heightened awareness and adjusted handling protocols. By sourcing high-purity material, minimizing its time in solution, and employing efficient coupling strategies, researchers can successfully incorporate this building block and mitigate the risks of compromised purity and yield. Adherence to the principles and protocols outlined in this guide will enable drug development professionals to harness the benefits of Fmoc-Dap(Me₂)OH while ensuring the scientific integrity and reproducibility of their peptide synthesis campaigns.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Springer Nature. Retrieved from [Link]
-
E. M. E. van der H. T. M. van der Wal, S. (2002). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. Retrieved from [Link]
-
RayBiotech. (n.d.). Fmoc-Dap(Dnp)-OH. RayBiotech. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Sforza, F., & Kodadek, T. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
Anaspec. (n.d.). This compound - 1 g. Anaspec. Retrieved from [Link]
-
Gauthier, M.-A., & Pelletier, J. N. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Retrieved from [Link]
-
Duncan, M. W., et al. (1992). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. ResearchGate. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. This compound - 1 g [anaspec.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid: A Versatile Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Unnatural Amino Acids in Modern Peptide Therapeutics
The landscape of peptide-based drug discovery is increasingly reliant on the incorporation of unnatural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the myriad of modifications, N-alkylation of the peptide backbone has emerged as a powerful strategy. This guide focuses on a specific and valuable building block, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid , a derivative of L-diaminopropionic acid. Its unique structural feature, a dimethylated beta-amino group, offers a strategic tool for modulating the physicochemical and biological properties of peptides. This document will provide a comprehensive overview of its synthesis, properties, and applications in solid-phase peptide synthesis (SPPS), equipping researchers with the knowledge to effectively utilize this reagent in the design and development of next-generation peptide therapeutics.
Core Properties and Rationale for Use
This compound, with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol , is a cornerstone for introducing a fixed positive charge and conformational constraints within a peptide sequence. The strategic incorporation of this building block is underpinned by several key principles:
-
Enhanced Proteolytic Resistance: The presence of the N,N-dimethyl group on the side chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.
-
Modulation of Physicochemical Properties: The tertiary amine in the side chain is basic and will be protonated at physiological pH, introducing a positive charge. This can influence solubility, cell permeability, and interaction with biological targets.
-
Conformational Control: N-alkylation restricts the rotational freedom of the peptide backbone, which can help to lock the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.
| Property | Value | Source |
| Molecular Formula | C20H22N2O4 | |
| Molecular Weight | 354.40 | |
| Appearance | White to off-white powder | [1] |
| LogP (predicted) | 2.93 | |
| Polar Surface Area (PSA) | 78.87 Ų |
Synthesis and Purification: A Representative Pathway
The synthesis can be conceptualized in three main stages:
-
Synthesis of a Suitably Protected L-2,3-diaminopropionic Acid Precursor: This often starts from a readily available chiral building block like L-serine.[2] The carboxylic acid and the alpha-amino group are protected, and the hydroxyl group is converted into a leaving group for subsequent amination.
-
Reductive N,N-dimethylation of the Side-Chain Amino Group: The free beta-amino group of the L-Dap derivative is then subjected to reductive amination using formaldehyde in the presence of a reducing agent, such as sodium borohydride or a borane complex.[5] This two-step, one-pot reaction efficiently yields the desired N,N-dimethylamino functionality.
-
Fmoc Protection of the Alpha-Amino Group: Following the deprotection of the alpha-amino group, the final Fmoc protection is carried out using a reagent like Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate) under basic conditions.[6]
Illustrative Synthesis Workflow
Caption: A representative three-stage synthesis workflow for this compound.
Purification of the final product is typically achieved by flash column chromatography on silica gel to yield the compound as a white to off-white powder.[1]
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[]
Experimental Protocol: Coupling
-
Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent, such as HCTU (2.9 equivalents) or HATU, and an organic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
SPPS Workflow Diagram
Caption: Standard cycle for the incorporation of this compound in SPPS.
Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously.
Experimental Protocol: Cleavage
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.
The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for the successful synthesis of high-quality peptides.[8]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the chemical purity of the amino acid derivative. A typical method would involve a C18 column with a gradient of acetonitrile in water containing 0.1% TFA, with UV detection at 265 nm. Chiral HPLC is employed to determine the enantiomeric purity.[9][10][11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The 1H NMR spectrum would show characteristic signals for the Fmoc group, the amino acid backbone, and the two methyl groups of the dimethylamino moiety.
Expected 1H NMR Spectral Features
-
Fmoc group: Multiple signals in the aromatic region (approx. 7.2-7.8 ppm) and characteristic signals for the CH and CH2 protons of the fluorenylmethoxy group (approx. 4.2-4.5 ppm).
-
α-proton: A multiplet around 4.0-4.3 ppm.
-
β-protons: Two diastereotopic protons on the beta-carbon, likely appearing as complex multiplets.
-
N-methyl groups: A singlet integrating to six protons, characteristic of the two equivalent methyl groups.
Applications in Drug Development: Case Studies and Potential
The incorporation of this compound can be particularly advantageous in the development of peptides targeting intracellular interactions or those requiring enhanced stability and cell penetration.
-
Antimicrobial Peptides (AMPs): The introduction of a fixed positive charge can enhance the interaction of AMPs with negatively charged bacterial membranes, potentially increasing their potency. The improved proteolytic stability would also be beneficial for in vivo applications.
-
Cell-Penetrating Peptides (CPPs): The cationic nature of the side chain can contribute to the overall positive charge of a CPP, which is often crucial for its ability to translocate across cell membranes.
-
Modulation of Peptide Conformation: The conformational constraints imposed by the N,N-dimethyl group can be exploited to stabilize specific secondary structures, such as beta-turns, which are often involved in receptor recognition.
While specific examples of peptides containing this compound are not widely reported in the literature, the principles guiding its use are well-established through studies on other N-alkylated amino acids.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced peptides. Its unique ability to introduce a fixed positive charge and conformational constraints makes it a powerful tool for medicinal chemists seeking to enhance the therapeutic properties of peptide-based drug candidates. By understanding its synthesis, properties, and proper incorporation into SPPS workflows, researchers can leverage this unnatural amino acid to design and create novel peptides with improved stability, bioavailability, and biological activity.
References
- Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applic
- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.
- Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. PubMed.
- Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor. Source not specified.
- An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
- A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry (RSC Publishing).
- Protocol for reductive dimethylation of surface-exposed lysine residues. Source not specified.
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH.
- OH and Fmoc-Dap(Boc)
- An efficient and practical N-methylation of amino acid deriv
- Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. PubMed.
- An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
- Synthetic Preparation of N-Methyl-r-amino Acids. American Chemical Society.
- Fmoc Amino Acids. BOC Sciences.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Fmoc-L-2-Amino-3-guanidinopropionic acid | C19H20N4O4 | CID 46737312. PubChem.
- This compound - 1 g. Anaspec.
- A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
- The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. Source not specified.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.
- Fmoc-OSu(82911-69-1) 1H NMR spectrum. ChemicalBook.
- This compound. SCBT - Santa Cruz Biotechnology.
- Why Fmoc-Protected Amino Acids Domin
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- This compound.
- dl-2,3-diaminopropionic acid monohydrochloride(54897-59-5) 1 h nmr. ChemicalBook.
- This compound. SCBIO - Santa Cruz Biotechnology.
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Novabiochem® Enhanced specific
- Nα-Fmoc-D-2,3-diaminopropionic acid. Chem-Impex.
- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Source not specified.
- Propanoic acid - the NIST WebBook. National Institute of Standards and Technology.
- Fmoc-L-amino acids. Aapptec Peptides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. phenomenex.com [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid: Structure, Synthesis, and Application in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Non-Canonical Amino Acids in Peptide Therapeutics
The rational design of peptide-based therapeutics increasingly leverages the incorporation of non-canonical amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Among the diverse arsenal of engineered building blocks, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, often abbreviated as Fmoc-Dap(Me2)-OH, presents a unique structural motif with significant potential to modulate the physicochemical and biological properties of peptides. This technical guide provides a comprehensive overview of the structure, synthesis, and strategic application of this intriguing amino acid derivative, offering field-proven insights for its effective utilization in peptide research and drug development.
Unveiling the Core Structure: Physicochemical Properties of this compound
This compound is a derivative of L-alanine, distinguished by the presence of a dimethylamino group at the β-position. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, rendering it compatible with standard solid-phase peptide synthesis (SPPS) protocols.
Structural and Physicochemical Data
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-L-2-amino-3-(dimethylamino)-propionic acid | N/A |
| Abbreviation | Fmoc-Dap(Me2)-OH | N/A |
| CAS Number | 587880-86-2 | [1] |
| Molecular Formula | C20H22N2O4 | [2] |
| Molecular Weight | 354.40 g/mol | [2] |
| Appearance | Pale yellow, hygroscopic powder | [1] |
| Solubility | Soluble in polar organic solvents such as DMF (up to 15 mg/mL) | [1] |
Note: There is some discrepancy in the literature regarding the molecular formula and weight. The values presented here are from a commercial supplier and are consistent with the expected structure.
The Significance of the Dimethylamino Moiety
The tertiary amine of the dimethylamino group imparts a permanent basic character to the amino acid side chain. This feature can be strategically exploited to:
-
Enhance Cell Penetration: The positive charge at physiological pH can facilitate interaction with negatively charged cell membranes, potentially improving the cell-penetrating properties of peptides.[1]
-
Modulate Receptor Binding: The introduction of a localized positive charge can influence electrostatic interactions with biological targets, potentially enhancing binding affinity and specificity.
-
Influence Peptide Conformation: The steric bulk and charge of the dimethylamino group can introduce conformational constraints, leading to more defined secondary structures.
-
Improve Solubility: The polar nature of the dimethylamino group can enhance the aqueous solubility of hydrophobic peptides.
Synthesis and Characterization
Characterization Data
Definitive NMR and mass spectrometry data for this compound are not widely published. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Resonances corresponding to the Fmoc group protons (typically in the aromatic region, ~7.2-7.8 ppm), the α-proton, the β-methylene protons, and a singlet for the two methyl groups of the dimethylamino moiety.
-
¹³C NMR: Carbon signals for the Fmoc group, the carbonyl carbon, the α- and β-carbons, and the methyl carbons of the dimethylamino group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (354.40 g/mol ).
Strategic Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Dap(Me2)-OH into a peptide sequence using Fmoc-based SPPS requires careful consideration due to the steric hindrance and basicity of the dimethylamino side chain.
Step-by-Step Experimental Protocol for Coupling
Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Protocol:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation of Fmoc-Dap(Me2)-OH:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Coupling Reagent: The steric hindrance posed by the dimethylamino group can impede coupling efficiency. Standard coupling reagents may be less effective. The use of a more potent uronium-based coupling reagent like HCTU is recommended to overcome this steric barrier and drive the reaction to completion.
-
Basicity of the Side Chain: The tertiary amine in the side chain of Fmoc-Dap(Me2)-OH is a potential site for side reactions. During the coupling step, it is crucial to use a non-nucleophilic base like DIPEA for activation to avoid unwanted reactions.
-
Double Coupling: For particularly difficult sequences or if the Kaiser test indicates incomplete coupling, a second coupling step with freshly prepared activated amino acid is advisable.
-
Fmoc Deprotection: Standard Fmoc deprotection conditions (20% piperidine in DMF) are generally effective. However, the basicity of the Dap(Me2) side chain could potentially influence the deprotection kinetics. Monitoring the deprotection using UV-Vis spectroscopy of the fulvene-piperidine adduct can provide valuable real-time information.
Applications in Drug Development: Harnessing the Dimethylamino Advantage
The unique properties of the dimethylamino group make this compound a valuable tool in the design of novel peptide therapeutics.
Enhancing Anti-Amyloidogenic Properties
Recent studies have highlighted the importance of the dimethylamino functionality in compounds designed to modulate the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The dimethylamino group has been implicated in providing antiamyloidogenic characteristics, potentially by influencing metal binding properties and altering interaction sites along the Aβ sequence.[3] The incorporation of Dap(Me2) into peptide sequences could therefore be a promising strategy for developing therapeutics targeting amyloid-related disorders.
Designing Cell-Penetrating Peptides (CPPs)
The cationic nature of the dimethylamino side chain at physiological pH can be leveraged to enhance the translocation of peptides across cell membranes. By strategically placing Dap(Me2) residues within a peptide sequence, it is possible to increase the overall positive charge and improve interactions with the negatively charged components of the cell membrane, thereby facilitating cellular uptake.[1]
Developing Potent Enzyme Inhibitors
The conformational constraints imposed by the bulky dimethylamino group can be exploited to design more potent and selective enzyme inhibitors. By locking the peptide backbone into a specific conformation that mimics the transition state of an enzymatic reaction, it is possible to achieve higher binding affinities.[1]
Conclusion and Future Perspectives
This compound is a non-canonical amino acid with a unique set of properties that make it a valuable building block for the synthesis of advanced peptide therapeutics. Its dimethylamino group offers a handle to modulate charge, conformation, and cell-penetrating capabilities. While its incorporation into peptides requires careful optimization of coupling conditions due to steric hindrance, the potential benefits for drug discovery are significant. Further research into the synthesis of peptides containing this residue and the systematic evaluation of their biological activities will undoubtedly unlock new avenues for the development of next-generation peptide-based drugs.
References
-
Anaspec. This compound - 1 g. [Link]
-
Lee, H. J., et al. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. Inorganic chemistry, 55(11), 5363–5376. [Link]
Sources
A Comprehensive Technical Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is a non-proteinogenic amino acid that serves as a pivotal building block in the synthesis of sophisticated peptides and peptidomimetics. The strategic placement of a dimethylamino group on the β-carbon, combined with the Fmoc protecting group for seamless integration into solid-phase peptide synthesis (SPPS), offers a unique avenue for modulating the physicochemical and biological properties of peptides. This guide provides a detailed technical exploration of this compound, from its fundamental properties and synthesis to its application in SPPS. We will delve into optimized protocols, address potential challenges such as steric hindrance during coupling, and discuss the profound impact of the dimethylamino moiety on peptide conformation and cell permeability. This document is intended to be a comprehensive resource for researchers aiming to leverage the unique attributes of this compound in their drug discovery and development endeavors.
Introduction
The pursuit of novel peptide therapeutics with enhanced stability, potency, and bioavailability has led to the widespread incorporation of non-proteinogenic amino acids.[1][2][3] Among these, this compound, also referred to as Fmoc-Dap(Me2)-OH, has emerged as a valuable tool. Its structure is characterized by two key features: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and a dimethylamino group on the β-carbon.
The Fmoc group facilitates its use in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, allowing for its sequential addition to a growing peptide chain under mild conditions.[4] The true novelty of this amino acid derivative, however, lies in the β-dimethylamino group. This functional group can introduce significant conformational constraints, influence the secondary structure of peptides, and enhance their biological properties. For instance, the incorporation of N-methylated amino acids is a known strategy to modulate peptide conformation and bioavailability.[5][6] Furthermore, the basic nature of the dimethylamino group can play a crucial role in the mechanism of action of the final peptide, particularly in the context of cell-penetrating peptides (CPPs).[7][8][9][10]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental for its successful application.
| Property | Value |
| Chemical Formula | C20H22N2O4 |
| Molecular Weight | 354.40 g/mol [11] |
| Appearance | White to off-white solid |
| Solubility | Soluble in common SPPS solvents like DMF and NMP |
| Purity (Typical) | ≥90% (HPLC)[12] |
| Storage | 4 °C, protected from light and moisture[12] |
Handling Recommendations: To ensure the integrity of the compound, it should be stored in a cool, dry, and dark environment. Before use, it is advisable to allow the container to equilibrate to room temperature to prevent moisture condensation.
Synthesis and Quality Control
While researchers typically procure this compound from commercial suppliers, a basic understanding of its synthesis is beneficial for appreciating potential impurities. A common synthetic approach involves the reductive amination of an appropriately protected aspartic acid derivative, followed by methylation.
Caption: Simplified synthetic workflow for this compound.
Quality Control: Reputable suppliers will provide a certificate of analysis detailing the purity and characterization of the compound. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary utility of this compound is its incorporation into peptide sequences via Fmoc-based SPPS.
The Principle of Fmoc-Based SPPS
Fmoc-SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).[13] Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the peptide-resin and the coupling of the next Fmoc-amino acid.
Recommended Protocol for the Incorporation of Fmoc-Dap(Me2)-OH
The dimethylamino group on the β-carbon introduces steric hindrance, which can make the coupling of this amino acid challenging.[4][14] Therefore, an optimized protocol is crucial for achieving high coupling efficiency.
Materials and Reagents:
-
This compound
-
High-quality, peptide synthesis-grade solvents (DMF, DCM)
-
Rink Amide or Wang resin
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HATU or HBTU
-
Coupling additives: HOAt or HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents
Experimental Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time compared to standard amino acids may be necessary.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) with a freshly prepared activated amino acid solution is recommended.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Caption: A single cycle of Fmoc-SPPS for the incorporation of Fmoc-Dap(Me2)-OH.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A standard cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol), is typically used. The dimethylamino group is stable under these acidic conditions. The crude peptide is then precipitated with cold diethyl ether.
Purification and Analysis
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
The Influence of the β-Dimethylamino Group on Peptide Properties
The incorporation of this compound can have a profound impact on the resulting peptide.
Conformational Effects
The bulky dimethylamino group can restrict the conformational freedom of the peptide backbone in its vicinity. This can lead to the stabilization of specific secondary structures, such as β-turns.[1] The N-methylation of peptide bonds is a well-established strategy to induce conformational changes and can limit the ability of the peptide to form certain hydrogen bonds, thereby influencing the overall three-dimensional structure.[15][16][17]
Caption: The incorporation of Fmoc-Dap(Me2)-OH can induce a more defined conformation.
Physicochemical Properties
The presence of the dimethylamino group can increase the polarity and potentially the solubility of the peptide, depending on the overall sequence. Its basicity can also influence the isoelectric point of the peptide.
Biological Implications
The dimethylamino group can significantly enhance the biological properties of a peptide. It can contribute to:
-
Enhanced Cell Permeability: The positive charge of the dimethylamino group at physiological pH can facilitate the interaction of the peptide with the negatively charged cell membrane, a key feature of cell-penetrating peptides (CPPs).[7][8][9][10]
-
Endosomal Escape: The "proton sponge" effect, where the tertiary amine can be protonated in the acidic environment of the endosome, can lead to endosomal rupture and the release of the peptide into the cytoplasm.
-
Site for Post-Synthetic Modification: The dimethylamino group can be further modified, for example, by quaternization, to introduce a permanent positive charge or to attach other functionalities.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the dimethylamino group. | Use a more potent coupling reagent like HATU/HOAt. Increase the coupling time. Perform a double coupling. |
| Side Reactions | The basicity of the dimethylamino group could potentially interfere with base-labile protecting groups or cause other side reactions, although this is less common with the Fmoc/tBu strategy. | Ensure thorough washing after each step to remove any residual reagents. |
| Aggregation | The peptide sequence itself may be prone to aggregation. | The incorporation of N-methylated residues can sometimes disrupt aggregation.[18] |
Reputable Suppliers
Several chemical suppliers offer this compound. It is crucial to source high-purity material for successful peptide synthesis.
| Supplier | Example Product Number | Purity Specification |
| Anaspec | AS-26212-F1[12] | ≥90% (HPLC)[12] |
| Santa Cruz Biotechnology | sc-257859[11] | Inquire |
| Huateng Pharma | Inquire[19] |
Note: Product numbers and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Conclusion
This compound is a powerful and versatile tool for the modern peptide chemist. Its successful incorporation, while requiring careful optimization of coupling conditions to overcome steric hindrance, can impart unique and beneficial properties to synthetic peptides. The ability to modulate conformation, enhance cell permeability, and introduce a site for further modification makes it an invaluable building block in the design of next-generation peptide therapeutics. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently harness the potential of this unique amino acid to advance their scientific objectives.
References
-
Anaspec. This compound - 1 g. [Link]
-
Mishra, A., et al. (2016). Structural Elucidation of Cell-Penetrating Penetratin Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier. PLoS ONE, 11(5), e0155269. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Miller, S. J., et al. (2007). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 129(44), 13370–13380. [Link]
-
Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. [Link]
-
Guidotti, G., et al. (2017). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Trends in Pharmacological Sciences, 38(7), 633-645. [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1205–1223. [Link]
-
Mitchell, A. R., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2118331119. [Link]
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Kardani, K., et al. (2021). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Scientific Reports, 11(1), 17462. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]
-
Chatterjee, J., et al. (2007). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Journal of Peptide Science, 13(3), 174-183. [Link]
-
Collins, J. M. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8089. [Link]
-
Herce, H. D., et al. (2007). Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides. Biophysical Journal, 93(6), 1918-1926. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: A new, highly efficient peptide coupling reagent. Tetrahedron, 55(22), 6813-6830. [Link]
-
Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Journal of Medicinal Chemistry, 49(16), 4732-4740. [Link]
-
Brik, A., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemBioChem, 9(15), 2414-2422. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 3. Molecular aspects of cell-penetrating peptides: key amino acids, membrane partners, and non-covalent interactions [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Elucidation of Cell-Penetrating Penetratin Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. scbt.com [scbt.com]
- 12. This compound - 1 g [anaspec.com]
- 13. peptide.com [peptide.com]
- 14. thieme.de [thieme.de]
- 15. researchgate.net [researchgate.net]
- 16. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
Navigating the Synthesis Frontier: A Technical Safety and Handling Guide for Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing peptide synthesis, the introduction of novel building blocks is a gateway to innovation. Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, a unique amino acid derivative, offers exciting possibilities in peptide design. However, like any specialized reagent, its effective and safe implementation hinges on a thorough understanding of its characteristics and handling requirements.
Section 1: Compound Profile and Hazard Assessment
This compound belongs to the well-established family of Fmoc-protected amino acids, which are fundamental to modern solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides a base-labile protecting strategy, allowing for milder deprotection conditions compared to older Boc/Bzl chemistry.[3]
While many simple Fmoc-amino acids are considered to have a low hazard profile, the toxicological properties of this specific derivative have not been fully investigated.[2] An SDS for a related compound, N-Boc-3-dimethylamino-D-alanine, indicates no specific hazards under normal use.[3][4] However, other complex Fmoc-derivatives can carry warnings for skin and eye irritation, respiratory irritation, and potential harm if inhaled or ingested.[5][6] Therefore, a cautious approach is mandated.
Assumed Hazard Profile:
-
Physical State: White to off-white or pale yellow solid powder.[1][3]
-
Potential Health Effects:
-
Eye Contact: May cause irritation.
-
Skin Contact: May cause irritation upon prolonged or repeated contact.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[5]
-
Ingestion: May be harmful if swallowed.
-
The primary risks are associated with the physical form (dust inhalation) and the reagents used alongside it in synthesis, such as solvents (e.g., DMF) and deprotecting agents (e.g., piperidine).
Section 2: Storage and Handling Protocols
The chemical and chiral integrity of Fmoc-amino acids is paramount for successful peptide synthesis. Improper storage and handling can lead to degradation of the Fmoc group or the amino acid side chain, compromising the quality of the final peptide.
Optimal Storage Conditions
To mitigate degradation pathways such as hydrolysis and oxidation, the following storage conditions are essential. Lower temperatures slow the rate of potential degradation reactions, while protection from moisture and light prevents hydrolysis and photodegradation of the fluorenyl moiety.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C. Short-term: Room temperature is acceptable. | Slows potential chemical degradation.[1][7] |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., argon). | Minimizes exposure to moisture and oxygen.[1] |
| Light | Store in the dark or in an amber vial. | Protects the light-sensitive Fmoc group.[1] |
| Moisture | Store in a dry, desiccated environment. | Prevents hydrolysis of the Fmoc group.[1] |
Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for safety and reproducibility. This protocol outlines the key steps from reagent reception to solution preparation.
-
Acclimatization: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability.[7]
-
Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 3.
-
Weighing: Conduct all weighing and handling of the solid powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Use a spatula and handle the powder gently to avoid creating airborne dust.
-
Solution Preparation: When preparing solutions, always add the solvent to the solid reagent. This prevents splashing and aids in controlled dissolution.
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.
Section 3: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is a self-validating system that minimizes exposure through all potential routes. The following PPE is mandatory when handling this compound powder and its solutions.
-
Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement.[8][9] When there is a risk of splashing, chemical safety goggles should be worn.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[2][8] Inspect gloves for any tears or perforations before use. If contact with the chemical occurs, remove gloves immediately, wash hands, and don a new pair.[9]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[2][8]
-
Respiratory Protection: When handling the solid powder outside of a fume hood or ventilated enclosure, a dust mask (e.g., N95 type) is recommended to prevent inhalation.[8][10]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of accidental exposure or spills. All personnel should be familiar with the location and operation of safety showers and eyewash stations.
First-Aid Measures
The immediate response to an exposure is critical to minimizing potential harm.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.[5] |
| Skin Contact | Remove any contaminated clothing. Immediately wash the affected area with soap and plenty of water.[11] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill and Leak Response Protocol
A swift and systematic response can prevent a small spill from becoming a significant hazard.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting cleanup.
-
Containment: For a solid spill, gently cover it with a damp paper towel to avoid generating dust. For a liquid spill, contain it with an absorbent material (e.g., chemical absorbent pads or sand).
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including gloves and paper towels) as hazardous waste according to institutional and local regulations.
Section 5: Disposal Considerations
All waste containing this compound, whether solid or in solution, must be treated as chemical waste.
-
Waste Segregation: Do not dispose of this chemical down the drain. Collect all waste in a clearly labeled, sealed, and chemically compatible container.[10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., methanol or DMF). The rinsate must be collected and disposed of as chemical waste.[10] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
Professional Disposal: All chemical waste should be disposed of through a licensed professional waste disposal service to ensure compliance with local, state, and federal environmental regulations.[10]
Section 6: Diagrams and Workflows
Visual aids provide clear, at-a-glance guidance for critical procedures.
Caption: Safe handling workflow for this compound.
Caption: Decision tree for first-aid response to chemical exposure.
References
- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpddXkrs5PMxjKLq3AInvi4HGpm9C3WruCvbR2lNHtsUeOA4lJRew-t6ZWsp1HQ1FZosY-dWaLqIB9SbDnt4fJyAGCD-cPR2BVDYtwqOylGDbcxcmAAKK9TRvdy4hF1mDYSaTYWg1uT0S0--P-WUMSojnKjd4mpoYug3bEqciIhdXyHUAYX1S2aCFxt_IDeRIGgfllwj8TKZAoZNOu-7oJVR0CAvS1S9PC4ILOcuSj40UMAOztVA==]
- Handling and Storage of Peptides - FAQ. AAPPTEC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeoEZpL24TMyAGD3Hu1tyDS4cA27KewkqEdVQgzrCwnXHRhaED9odP2THBGkMg5yY1u7Y0s23rp5UAX-zKpXXSbLgHMkqOJi8QNf9sNxxEDcYi7K3mVoGMSG-SRJJzA7pF4YQJW5TbVdCZ19jcjIV3oGZ-JD8legh_]
- Personal protective equipment for handling Fmoc-Phe(4-F)-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBSNLggFzL85qTcVmQ9JTuQplj_5vzj19ZGFutCxAEVHNCoiV5lrZ3CBHDf5qLsuj1mwFnBJkk1m7jzUvAn81gN4uftXu0lUPuX6MTU6BojAdyOo_cHQKx6mT3WxyEChwfOXg18E0BaQn_YumW_VpiLJ84CwClTFdCytnJJ63fQ6hG-CvjTnciOGQx3D4dXAuPjmfsrBp2]
- Personal protective equipment for handling Fmoc-L-Ala-MPPA. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHpCuzrH66_a3Knxp9eqjG5uetSvdVQAuy41kHAnFu0UHGRGjvErrtnvN8rKKdqXGYB-bRSq2948s4GNH2ZuBjz93c4a90A_GMUiHWBhzsg9RmB2WkcKTxT5pyAi9I3NHlpbAMohA6A83ba-gyUgtcNbWz2ktEYsoJImMje9_3rpPHF4b1ZNwRuiGWfeQUeUGX9bu6VVJX]
- Proper Disposal of Fmoc-Asn-OH: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZKx-PUT1MAsv8T7mxUq51ko6hTLcTvzJpYqNS_zBpNPjcJzCk2ZHIOczxD5sc-c5FdFpHlD8zen50OYcWCEIMSCNNh5PKJXCdqnw6-4KSsuX4G8PvOMalwoT_L3OrooTuF_HVSp5Ph6SZW8Nn-LH0ICTRpW5jtSfDTG-AFgGou7cP5NIstJes_TWv8N16LosEw-sYTxNK8LP51gxKwpr_KAKwdlD25hCH3RQLBME=]
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUEt0rEQ0217MjF-dk7rggAAJKtvucaNlM2JOQFUKsbHEprkgTr2XM98D0wDnlBNLXmhq-CoRmpzh8XZMeIzc1XtljQAWjmmxjIpOC0VqqaJnF7T4Tf8GgWl7Zya6a8LdR19tgaCWinCZiamxKFFlyR87dxH9CmoxjtpIc560sWUpxwifoRa02lv7kXsQW0-5EVnMYixdTMKxWg5FyuLbaXS-HjOHcNWFbUnRIIQh1YzxAKwzf]
- This compound. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.
- Fmoc-Dap(Boc)-OH. RayBiotech. [URL: https://www.raybiotech.com/fmoc-dap-boc-oh/]
- First Aid Procedures for Chemical Hazards. NIOSH | CDC. [URL: https://www.cdc.gov/niosh/first-aid/default.html]
- SAFETY DATA SHEET - N-Boc-3-dimethylamino-D-alanine. Fisher Scientific. [URL: https://www.fishersci.com/sdsDownload.do?productName=AC467360010]
- SAFETY DATA SHEET - (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/714291]
- SAFETY DATA SHEET - Fmoc-L-alanine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/531480]
- SAFETY DATA SHEET - Diethyl ether. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/174645]
- 3-Benzo[b]thiophen-3-yl-L-alanine, N-FMOC protected Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR93150_msds.pdf]
- FMOC-L-ALANINE CAS NO 35661-39-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: http://www.cdhfinechemical.com/images/product/msds/27851_1.pdf]
- 2,3-Diaminopropionic Acid Archives. Advanced ChemTech. [URL: https://www.advancedchemtech.com/product-category/amino-acids/unusual-amino-acids/23-diaminopropionic-acid/]
- N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/N-Fmoc-N-Boc-L-2-3-Diaminopropionic-acid-cas-162558-25-0.html]
- Nα-Fmoc-Nβ-trimethylsilylethoxycarbonyl-L-diaminopropionic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/30492]
- Fmoc-Dap-OH. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47552]
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [URL: https://www.ehs.washington.
Sources
- 1. This compound;CAS No.:587880-86-2 [chemshuttle.com]
- 2. This compound - 1 g [anaspec.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. Fmoc-Dap-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. peptide.com [peptide.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Technical Guide: Strategic Incorporation of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid in Solid-Phase Peptide Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced therapeutic properties.[1] Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, a derivative of diaminopropionic acid (Dap), is a valuable building block for introducing a fixed positive charge and modifying the physicochemical properties of synthetic peptides. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the effective use of this reagent in Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the chemical rationale behind its application, optimal coupling strategies, potential side reactions, and a step-by-step workflow for its successful incorporation.
Introduction and Strategic Rationale
Standard solid-phase peptide synthesis (SPPS) efficiently constructs peptides from the 20 proteinogenic amino acids.[2] However, to overcome limitations such as poor metabolic stability, low cell permeability, and conformational flexibility, researchers often incorporate unnatural amino acids.[3] this compound, hereafter referred to as Fmoc-Dap(Me₂)-OH, offers a unique side-chain functionality: a tertiary amine.
Why use Fmoc-Dap(Me₂)-OH?
-
Modulation of Physicochemical Properties: The dimethylamino side chain has a pKa that ensures it is protonated and positively charged at physiological pH. This can significantly increase the overall solubility and polarity of a peptide.
-
Enhanced Membrane Interaction: The introduction of cationic charges can promote interaction with negatively charged cell membranes, a strategy often used in the design of cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[4][5]
-
Structural Mimicry: It can serve as a mimic for post-translationally methylated lysine or arginine residues, aiding in the study of protein-protein interactions.
-
Conformational Constraint: The unique structure can influence the peptide backbone's local conformation, which can be leveraged in drug design to stabilize desired secondary structures like helices or turns.[6]
This document serves as a practical guide for researchers aiming to leverage these advantages in their synthetic peptide projects.
Chemical Properties and Structure
Fmoc-Dap(Me₂)-OH is an alpha-amino acid where the N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard for modern SPPS.[7] The key feature is the side chain, which contains a tertiary dimethylamino group. Unlike primary or secondary amines, this tertiary amine is non-nucleophilic under standard coupling conditions and typically does not require side-chain protection.
Caption: Chemical structure of Fmoc-Dap(Me₂)-OH.
Core Principles in Solid-Phase Peptide Synthesis
The standard Fmoc-SPPS workflow is an iterative process involving two key steps: Nα-Fmoc deprotection and coupling of the next amino acid.[8]
-
Resin Preparation: The synthesis begins with a solid support (resin), chosen based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide for a C-terminal amide).[9] The resin must be swelled in a suitable solvent like N,N-dimethylformamide (DMF).[10]
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a 20% solution of piperidine in DMF.[11] The liberated dibenzofulvene byproduct is scavenged by piperidine.[7]
-
Coupling: The incoming Fmoc-protected amino acid is activated to form a reactive ester and then coupled to the newly freed N-terminal amine of the peptide-resin.[12]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the solid-phase methodology.[13]
This cycle is repeated until the desired peptide sequence is assembled.
Mechanistic Insights & Key Considerations for Fmoc-Dap(Me₂)-OH
Side-Chain Basicity and Protonation
The dimethylamino group is a weak base. During the coupling step, which is performed in the presence of a base like N,N-diisopropylethylamine (DIPEA), the side chain will likely be in its neutral, deprotonated state. However, during the acidic final cleavage from the resin (using trifluoroacetic acid, TFA), the side chain will become protonated. This protonation is generally stable and persists at physiological pH, conferring the desired positive charge to the final peptide.
Coupling Reaction
The presence of the tertiary amine side chain does not typically interfere with the coupling chemistry. However, "difficult" sequences prone to aggregation may require more potent activation methods.[14]
-
Activation Reagents: Standard aminium/uronium or phosphonium salt-based coupling reagents are effective. HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended due to their efficiency and ability to suppress racemization.[12]
-
Base: A non-nucleophilic base such as DIPEA is crucial. It activates the coupling reagents and neutralizes the protonated N-terminal amine without competing in the coupling reaction.
Caption: SPPS workflow for incorporating Fmoc-Dap(Me₂)-OH.
Potential Side Reactions & Mitigation
-
Aggregation: Peptides containing multiple charged residues can sometimes be prone to aggregation on the solid support, leading to incomplete coupling or deprotection.[14]
-
Incomplete Coupling: A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines.
-
Mitigation: Perform a second coupling (recouple) with freshly prepared activated amino acid solution.[1] If the issue persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Detailed Experimental Protocols
These protocols are designed for manual synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Table 1: Reagents and Typical Equivalents
| Reagent/Material | Purpose | Amount (per 0.1 mmol scale) | Equivalents |
| Rink Amide Resin | Solid Support | ~140 mg (0.7 mmol/g loading) | 1.0 |
| DMF | Solvent | As needed | - |
| 20% Piperidine in DMF | Fmoc Deprotection | 5 mL per step | - |
| Fmoc-Dap(Me₂)-OH | Amino Acid | 128 mg (0.3 mmol) | 3.0 |
| HCTU | Coupling Activator | 124 mg (0.3 mmol) | 3.0 |
| DIPEA | Base | 105 µL (0.6 mmol) | 6.0 |
| Acetic Anhydride / DIPEA / DMF | Capping Solution (Optional) | 1:1:8 ratio | - |
| TFA Cleavage Cocktail | Cleavage & Deprotection | 5 mL | - |
Protocol 1: Incorporation of Fmoc-Dap(Me₂)-OH
1. Resin Swelling & Initial Deprotection: a. Place the resin in a reaction vessel and add 5 mL of DMF. Agitate gently for 30-60 minutes to swell the resin. b. Drain the DMF. c. Add 5 mL of 20% piperidine in DMF to the resin to remove the Fmoc group from the linker. Agitate for 10 minutes. d. Drain and repeat the piperidine treatment for another 10 minutes. e. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
2. Coupling of Fmoc-Dap(Me₂)-OH: a. In a separate vial, dissolve Fmoc-Dap(Me₂)-OH (3 eq.) and HCTU (3 eq.) in 2 mL of DMF. b. Add DIPEA (6 eq.) to the vial. Agitate for 1-2 minutes to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature.
3. Monitoring the Coupling Reaction: a. Take a small sample of resin beads and wash them with DMF and then dichloromethane. b. Perform a qualitative Kaiser test. A negative result (beads remain yellow/colorless) indicates successful coupling.[12] A positive result (beads turn dark blue/purple) indicates incomplete coupling. c. If the test is positive, drain the reaction vessel and repeat step 2 (recouple). If it remains positive, proceed to the optional capping step.
4. Capping (Optional): a. Drain the coupling solution and wash the resin with DMF. b. Add a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF) and agitate for 20 minutes. c. Drain and wash thoroughly with DMF (5 x 5 mL).
5. Continuation of Synthesis: a. To add the next amino acid, return to step 1c to deprotect the Fmoc group from the newly added Fmoc-Dap(Me₂)-OH residue.
Protocol 2: Final Cleavage and Peptide Precipitation
1. Resin Preparation: a. After the final N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least 1 hour.
2. Cleavage from Resin: a. Add a cleavage cocktail to the dry resin. A common and effective mixture is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[1] This cocktail contains scavengers to protect sensitive side chains from reactive cations generated during cleavage. b. Gently agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation: a. Filter the resin from the TFA solution into a cold centrifuge tube. b. Wash the resin with a small amount of fresh TFA to recover any remaining peptide. c. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether. d. Centrifuge the mixture to pellet the precipitated peptide. e. Decant the ether, wash the pellet with more cold ether, and centrifuge again. f. Dry the crude peptide pellet under vacuum.
4. Analysis: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and Mass Spectrometry to confirm the identity and purity of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance or aggregation. | Recouple for a longer duration or at a slightly elevated temperature. Use microwave assistance if available. Ensure reagents are fresh. |
| Low Final Yield | Poor swelling of resin; aggregation; premature cleavage. | Ensure complete resin swelling. Use aggregation-disrupting solvents (NMP). Avoid overly acidic conditions during intermediate steps. |
| Unexpected Peaks in Mass Spec | Deletion sequences from incomplete coupling; side reactions. | Implement a capping step after difficult couplings. Review scavenger choice in the cleavage cocktail based on peptide sequence. |
Conclusion
This compound is a powerful tool for peptide chemists seeking to introduce a stable positive charge and modulate the properties of synthetic peptides. While its incorporation follows the fundamental principles of Fmoc-SPPS, a careful choice of coupling reagents and diligent monitoring are key to success. By understanding the chemical rationale and following the detailed protocols outlined in this guide, researchers can confidently utilize this versatile building block to advance their work in drug discovery and materials science.
References
-
Vertex AI Search. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Accessed January 17, 2026. 8
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed January 17, 2026. 14
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed January 17, 2026. 10
-
AltaBioscience. Fmoc Amino Acids for SPPS. Accessed January 17, 2026. 7
-
Anaspec. This compound - 1 g. Accessed January 17, 2026. Link
-
BenchChem. A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Accessed January 17, 2026. Link
-
ResearchGate. Building blocks for SPPS: Fmoc-d-Dap(Trt)-OH (3), (N6-Z-adenine-9-yl) - acetic acid (4), and (thymine-1-yl)-acetic acid (5). Accessed January 17, 2026. Link
-
ResearchGate. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Accessed January 17, 2026. Link
-
eScholarship.org. Conformational-restriction of peptides. Accessed January 17, 2026. Link
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Accessed January 17, 2026. Link
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 17, 2026. Link
-
CEM Corporation. Fmoc Amino Acids. Accessed January 17, 2026. Link
-
National Institutes of Health (NIH). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Accessed January 17, 2026. Link
-
Slideshare. SIDE REACTION IN PEPTIDE SYNTHESIS. Accessed January 17, 2026. Link
-
BenchChem. Solid-Phase Peptide Synthesis of C-Terminal N,N-Dimethylated Heptapeptides (DiMe-C7). Accessed January 17, 2026. Link
-
ACS Sustainable Chemistry & Engineering. Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. Accessed January 17, 2026. Link
-
National Institutes of Health (NIH). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Accessed January 17, 2026. Link
-
Research Collection. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Accessed January 17, 2026. Link
-
AAPPTec. Planning a Peptide Synthesis. Accessed January 17, 2026. Link
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. Accessed January 17, 2026. Link
-
Sigma-Aldrich. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7. Accessed January 17, 2026. Link
-
National Institutes of Health (NIH). Membrane-Active Peptides and Their Potential Biomedical Application. Accessed January 17, 2026. Link
-
Humana Press. Methods for Removing the Fmoc Group. Accessed January 17, 2026. Link
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Accessed January 17, 2026. Link
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed January 17, 2026. Link
-
Aapptec Peptides. Fmoc-Dap-OH [181954-34-7]. Accessed January 17, 2026. Link
-
Journal of the Chemical Society, Chemical Communications (RSC Publishing). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Accessed January 17, 2026. Link
-
National Institutes of Health (NIH). Polymer Conjugates of Antimicrobial Peptides (AMPs) with d-Amino Acids (d-aa): State of the Art and Future Opportunities. Accessed January 17, 2026. Link
-
MDPI. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. Accessed January 17, 2026. Link
-
PubMed. Membrane-Active Peptides and Their Potential Biomedical Application. Accessed January 17, 2026. Link
-
Encyclopedia.pub. Peptide Applications Using Microfluidics. Accessed January 17, 2026. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. escholarship.org [escholarship.org]
- 4. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-Active Peptides and Their Potential Biomedical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials [mdpi.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficient Coupling of Fmoc-L-2-amino-3-(dimethylamino)-propionic Acid in Solid-Phase Peptide Synthesis
Introduction: The Challenge and Opportunity of a Unique Amino Acid
Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is a non-canonical amino acid that presents both unique challenges and significant opportunities in peptide design. Its defining feature—a tertiary dimethylamino group on the β-carbon—introduces a fixed positive charge at physiological pH and significant steric bulk. This modification can enforce specific peptide conformations, enhance proteolytic stability, and modulate receptor interactions, making it a valuable building block for therapeutic peptides and biochemical probes.
However, the very properties that make this amino acid desirable also complicate its incorporation via standard Solid-Phase Peptide Synthesis (SPPS) protocols. The tertiary amine of the side chain is a strong base and a potential nucleophile, which can interfere with the fundamental N-terminal coupling reaction. This guide provides a comprehensive analysis of the challenges and presents robust, field-proven protocols to ensure the efficient and high-fidelity incorporation of this compound into peptide sequences.
The Core Challenge: Side-Chain Reactivity
Successful peptide bond formation hinges on the selective reaction between the activated C-terminal carboxyl group of one amino acid and the free N-terminal amine of the growing peptide chain. The dimethylamino side chain of this compound introduces two primary interference pathways:
-
Base-Mediated Interference: The basicity of the tertiary amine can neutralize the activated carboxyl species or interfere with the necessary proton transfers involved in the coupling mechanism, thereby slowing down or inhibiting the desired reaction.
-
Nucleophilic Attack: Although sterically hindered, the lone pair of electrons on the nitrogen can act as a nucleophile, potentially reacting with the highly electrophilic activated ester of the coupling partner, leading to undesired side products.
Therefore, the selection of an appropriate coupling strategy is not merely a matter of optimization but a critical determinant of success. The chosen reagents must be powerful enough to overcome the steric hindrance of the α-carbon while minimizing side reactions involving the dimethylamino group.
Strategic Considerations for Successful Coupling
To navigate the challenges posed by this amino acid, a systematic approach to reagent selection is required. The key is to generate a highly reactive activated ester intermediate that reacts rapidly with the N-terminal amine, outcompeting any potential side reactions.
The Decisive Role of the Coupling Reagent
Modern peptide synthesis relies on in-situ activating reagents that convert the carboxylic acid into a species highly susceptible to aminolysis. These are broadly categorized into carbodiimide, phosphonium, and aminium/uronium salt-based reagents. For sterically demanding couplings, aminium/uronium salts are demonstrably superior.[1]
The difference in performance between common uronium salts lies in the nature of the active ester they form.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a reactive OBt-ester. It is a reliable workhorse for many standard couplings.[3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms an OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole moiety acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive than the OBt-ester.[2][4] This enhanced reactivity leads to faster and more complete coupling reactions, which is crucial for hindered residues.[5] Furthermore, the HOAt leaving group can provide anchimeric assistance during the coupling, further accelerating the reaction and suppressing epimerization.
For this compound, the superior reactivity of HATU makes it the reagent of choice. It ensures the coupling reaction proceeds to completion rapidly, minimizing the reaction time during which side reactions can occur.
| Coupling Reagent | Reagent Type | Active Ester Formed | Relative Efficiency (Hindered Couplings) | Racemization Risk | Key Advantage |
| DIC/HOBt | Carbodiimide | OBt-ester | Moderate | Moderate | Low cost; byproduct is soluble.[6] |
| HBTU | Aminium/Uronium | OBt-ester | High | Low-Moderate | Efficient for standard sequences.[2] |
| HATU | Aminium/Uronium | OAt-ester | Very High | Low | Superior speed and efficiency, especially for difficult or sterically hindered couplings.[4][5] |
Base Selection and Stoichiometry
A non-nucleophilic tertiary amine base is required to facilitate the reaction. Its primary roles are to deprotonate the carboxylic acid, forming the carboxylate needed for activation, and to ensure the N-terminal amine of the peptide-resin is in its neutral, nucleophilic state.
-
N,N-Diisopropylethylamine (DIPEA): This is the most commonly used base in Fmoc-SPPS due to its steric bulk, which renders it non-nucleophilic.
-
2,4,6-Collidine: For particularly sensitive or segment coupling reactions, the more hindered base collidine can sometimes offer advantages in maintaining configurational integrity, though for standard stepwise SPPS, DIPEA is sufficient.[7]
Critical Stoichiometry: A common practice is to use a 2-fold molar excess of the base relative to the amino acid. One equivalent is consumed to neutralize the amino acid's carboxyl group, and the second ensures the N-terminal amine of the peptide-resin remains deprotonated and reactive.
Visualization of the Synthetic Workflow
A clear understanding of the workflow is essential for successful synthesis. The following diagrams illustrate the core SPPS cycle and the decision-making process for ensuring complete reactions.
Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision workflow for handling difficult couplings in SPPS.
Detailed Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjust volumes accordingly for different scales. The resin used is a standard Rink Amide resin, but the protocol is applicable to other supports.
Protocol 1: High-Efficiency HATU-Mediated Coupling
This is the recommended primary protocol for incorporating this compound.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
This compound (0.4 mmol, 4 eq., 141.8 mg)
-
HATU (0.39 mmol, 3.9 eq., 148.3 mg)
-
DIPEA (0.8 mmol, 8 eq., 139 µL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (verified by a positive Kaiser test).
-
Wash the swollen peptide-resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.
-
-
Activation of the Amino Acid:
-
In a separate glass vial, dissolve this compound and HATU in 2 mL of DMF.
-
Add DIPEA to the vial.
-
Agitate the activation mixture at room temperature for 2-3 minutes. The solution may change color. This pre-activation step is critical for generating the reactive OAt-ester.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours. Ensure gentle but thorough mixing to allow all resin beads to be exposed to the reagents.
-
-
Monitoring and Washing:
-
After 2 hours, take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and isopropanol.
-
Perform a Kaiser test. A negative result (beads remain blue/colorless) indicates a complete reaction.
-
If the Kaiser test is positive (yellow/purple beads), proceed to Protocol 2.
-
If the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5 x 10 mL).
-
Protocol 2: Double Coupling Strategy
This protocol should be implemented if the Kaiser test after the initial coupling is positive, indicating the presence of unreacted N-terminal amines.
Procedure:
-
Initial Wash:
-
Drain the solution from the first coupling attempt.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) to remove byproducts and unreacted reagents from the first attempt.
-
-
Second Coupling:
-
Prepare a fresh activation mixture of this compound, HATU, and DIPEA as described in Protocol 1, Step 2.
-
Add this fresh solution to the washed resin.
-
Agitate the reaction vessel for an additional 2 hours at room temperature.
-
-
Final Verification:
-
Repeat the monitoring step (Protocol 1, Step 4). The Kaiser test should now be negative.
-
If the test remains positive, this indicates a highly difficult sequence. Capping the unreacted amines with acetic anhydride may be necessary before proceeding to the next amino acid to avoid deletion sequences.
-
Once coupling is complete, wash the resin with DMF (5 x 10 mL) and proceed with the synthesis.
-
Conclusion
The successful incorporation of this compound is readily achievable with a carefully considered chemical strategy. The inherent reactivity of the dimethylamino side chain necessitates the use of a powerful and fast-acting coupling reagent. Experimental evidence and mechanistic principles strongly support the use of HATU as the reagent of choice, as its ability to form a highly reactive OAt-ester drives the coupling reaction to completion rapidly and efficiently.[4][5] By pairing HATU with a non-nucleophilic base like DIPEA and diligently monitoring the reaction's completion, researchers can confidently incorporate this valuable and structurally unique amino acid, unlocking new possibilities in peptide-based drug discovery and chemical biology.
References
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- BenchChem. (2025).
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Aapptec Peptides. Coupling Reagents.
- Biosynth. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- LookChem. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025). What is the mechanism of carbodiimide coupling reactions?.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. file.globalso.com [file.globalso.com]
- 7. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Semantic Scholar [semanticscholar.org]
Application Note: A Detailed Guide to the Deprotection of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid in Solid-Phase Peptide Synthesis
Introduction: The Role and Challenges of N,N-Dimethylated Amino Acids in Peptide Synthesis
In the landscape of therapeutic and research peptides, the incorporation of unnatural amino acids is a powerful strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic profiles. Among these, N,N-dimethylated amino acids, such as Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, are of significant interest. The presence of the N,N-dimethyl moiety on the side chain can introduce conformational constraints and increase resistance to enzymatic degradation.
However, the successful incorporation of such sterically hindered and functionally unique amino acids into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) requires a nuanced understanding of the underlying chemistry and potential challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of this compound, a critical step in the SPPS workflow. We will delve into the mechanistic underpinnings of Fmoc removal in the context of a side-chain tertiary amine, present detailed protocols, and discuss crucial considerations for monitoring and troubleshooting.
The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern SPPS due to its lability under mild basic conditions, providing an orthogonal protection strategy to acid-labile side-chain protecting groups.[1] The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[2]
-
Proton Abstraction: The process begins with the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the base.
-
β-Elimination: This deprotonation results in the formation of a stabilized carbanion, which rapidly undergoes a β-elimination reaction. This step cleaves the carbamate linkage, releasing the free α-amine of the peptide, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF).
-
Dibenzofulvene Scavenging: The highly electrophilic DBF is immediately trapped by the excess secondary amine base (e.g., piperidine) to form a stable adduct, preventing its reaction with the newly liberated peptide amine, which would lead to chain termination.[3]
The presence of a tertiary amine, such as the dimethylamino group in the side chain of this compound, does not typically interfere with the piperidine-mediated deprotection of the α-amino Fmoc group. While tertiary amines themselves can slowly cleave the Fmoc group, the rate is significantly slower than with secondary amines like piperidine.[4] Therefore, standard deprotection protocols are generally effective.
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocols: Deprotection of this compound
The following protocols are designed for the efficient removal of the Fmoc group from a resin-bound peptide incorporating L-2-amino-3-(dimethylamino)-propionic acid. These protocols are suitable for both manual and automated SPPS.
Reagents and Materials
-
Peptide-resin with N-terminal this compound
-
Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)
-
Washing Solvents: High-purity DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon) for agitation (if applicable)
Protocol 1: Standard Manual Fmoc Deprotection
This protocol outlines a standard two-step deprotection procedure that ensures complete removal of the Fmoc group.
-
Resin Swelling and Initial Wash:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF and wash the resin three times with DMF to remove any residual reagents from the previous coupling step.
-
-
First Deprotection Treatment:
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Second Deprotection Treatment:
-
Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitate for an additional 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Thorough Washing:
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.
-
Perform subsequent washes with IPA (3 times) and DCM (3 times) to remove any remaining impurities.
-
Finally, wash with DMF (3 times) to prepare the resin for the next coupling step.
-
| Parameter | Recommended Value/Condition | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | Standard and effective concentration for complete Fmoc removal.[5] |
| Reaction Time (Step 1) | 3 minutes | Initial rapid deprotection. |
| Reaction Time (Step 2) | 10-15 minutes | Ensures the reaction goes to completion. |
| Washing Solvent | DMF, IPA, DCM | A combination of solvents with different polarities ensures the removal of all byproducts and excess reagents. |
| Number of Washes | Minimum of 10-12 total washes post-deprotection | Crucial for preventing carryover of piperidine which can cause premature deprotection in the next cycle. |
Workflow for Incorporating N,N-Dimethylated Amino Acids in SPPS
Caption: SPPS cycle for incorporating the target amino acid.
Monitoring Deprotection and Subsequent Coupling
Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively and quantitatively.
-
UV-Vis Spectroscopy: The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301-304 nm. By collecting the filtrate from the deprotection steps and measuring its absorbance, one can confirm the removal of the Fmoc group. This method can also be used to quantify the loading of the resin.
Challenges in Monitoring the Subsequent Coupling Step
A significant challenge when working with N,N-dimethylated amino acids is the inability to use the standard Kaiser (ninhydrin) test to monitor the completion of the subsequent coupling reaction. The Kaiser test detects free primary amines, which are absent on the N-terminal of a successfully coupled N,N-dimethylated amino acid.
-
Alternative Monitoring Tests:
-
Chloranil Test: This test can be used to detect the presence of secondary amines, but its reliability for N,N-dimethylated amino acids should be validated.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: Similar to the Kaiser test, this is also specific for primary amines and will not be effective.
-
Given the limitations in monitoring, it is crucial to employ robust coupling strategies to ensure the reaction proceeds to completion.
Potential Side Reactions and Troubleshooting
While the deprotection of this compound is generally straightforward, the overall success of its incorporation can be affected by challenges in the coupling step.
-
Incomplete Coupling: Due to the steric hindrance of the N,N-dimethyl group, coupling can be sluggish.
-
Troubleshooting:
-
Use a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Extend the coupling reaction time or perform a double coupling.
-
Increase the equivalents of the amino acid and coupling reagents.
-
-
-
Side-Chain Interactions: The basicity of the dimethylamino side chain is a consideration. While unlikely to cause major issues during the piperidine-mediated deprotection, it could potentially influence the local microenvironment on the resin. Careful monitoring of peptide purity by HPLC-MS after cleavage is recommended.
Conclusion
The deprotection of this compound in SPPS can be successfully achieved using standard protocols with 20% piperidine in DMF. The key to the successful incorporation of this and other N,N-dimethylated amino acids lies not in the deprotection step itself, but in ensuring complete coupling in the subsequent step and being aware of the limitations of standard monitoring techniques. By employing robust coupling reagents, extended reaction times if necessary, and thorough washing procedures, researchers can effectively incorporate these valuable building blocks to create novel peptides with enhanced properties.
References
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 17, 2026, from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-33). Humana Press.
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved January 17, 2026, from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 17, 2026, from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143.
-
ProGENTEC. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 17, 2026, from [Link]
- Di Fenza, A., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science, 31(1), e70021.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 17, 2026, from [Link]
- Davies, J. S., & Mohammed, S. (1999). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, (12), 1731-1738.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.
-
AnaSpec. (n.d.). This compound - 1 g. Retrieved January 17, 2026, from [Link]
-
Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. Retrieved January 17, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. Retrieved January 17, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chem.uci.edu [chem.uci.edu]
Application Notes & Protocols: Fmoc-L-2-amino-3-(dimethylamino)-propionic Acid for Advanced Peptide Modification
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-L-Dap(Me₂)-OH). This non-canonical amino acid is a powerful tool for introducing a fixed, permanent positive charge into a peptide sequence, thereby modulating its physicochemical and biological properties. We will explore the underlying rationale for its use, provide detailed, field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss methods for characterization and potential applications. The protocols herein are designed to be self-validating, incorporating in-process controls to ensure successful synthesis.
Introduction: The Rationale for a Fixed Cationic Residue
In the pursuit of novel peptide therapeutics and research tools, modifying the primary amino acid sequence is a fundamental strategy to enhance stability, solubility, and bioactivity.[1] Fmoc-L-Dap(Me₂)-OH, a derivative of L-2,3-diaminopropionic acid, offers a unique advantage: the introduction of a tertiary amine on the β-carbon of the side chain.[2][3] At physiological pH, this dimethylamino group is protonated, conferring a permanent positive charge that is independent of pH fluctuations that might neutralize other cationic residues like histidine.
The strategic incorporation of this building block is driven by several key objectives:
-
Enhanced Aqueous Solubility: The fixed positive charge can significantly improve the solubility of hydrophobic peptides, simplifying handling, purification, and formulation.
-
Increased Enzymatic Stability: Peptides containing non-natural amino acids often exhibit greater resistance to degradation by proteases and peptidases, prolonging their biological half-life.[4]
-
Modulation of Biological Activity: The introduction of a localized positive charge can alter a peptide's interaction with its biological target, potentially enhancing binding affinity or changing its mechanism of action.
-
Cell Penetration: The presence of cationic residues is a known feature of many cell-penetrating peptides (CPPs). Incorporating Fmoc-L-Dap(Me₂)-OH can be a strategy to improve the intracellular delivery of peptide cargo.
This guide provides the necessary protocols and scientific context to leverage these advantages in your research.
Physicochemical Properties
A clear understanding of the building block's properties is essential for its effective use.
Table 1: Physicochemical Properties of Fmoc-L-Dap(Me₂)-OH
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(dimethylamino)propanoic acid | N/A |
| Molecular Formula | C₂₀H₂₂N₂O₄ | [5] |
| Molecular Weight | 354.4 g/mol | [5] |
| CAS Registry Number | 587880-86-2 | [5] |
| Purity | Typically ≥90% by HPLC | [5] |
| Storage Conditions | 4 °C, desiccated |[5] |
Caption: Chemical structure of Fmoc-L-Dap(Me₂)-OH.
Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-Dap(Me₂)-OH follows the standard, cyclical procedure of Fmoc-based SPPS.[][7] The core principle involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] The Fmoc group's stability to acid and lability to mild base (piperidine) is central to this strategy's success, as it allows for selective deprotection of the N-terminus without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.[9]
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Considerations for Incorporation
-
Choice of Coupling Reagent: The side chain of Fmoc-L-Dap(Me₂)-OH presents moderate steric hindrance. While standard carbodiimide reagents can be effective, the use of modern uronium/aminium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU is highly recommended to ensure rapid and efficient acylation.[8] HATU is particularly potent and is a good choice for potentially difficult couplings.
-
Side Chain Protection: The dimethylamino group does not require protection during Fmoc-SPPS. As a tertiary amine, it is not nucleophilic and will not interfere with the coupling chemistry. It remains stable throughout the synthesis cycles.
-
Double Coupling: For sequences where the modified residue is preceded by a bulky amino acid, or if a positive Kaiser test indicates incomplete coupling, a second coupling step (a "double couple") is a prudent measure to drive the reaction to completion.
Detailed Experimental Protocol: Incorporation of Fmoc-L-Dap(Me₂)-OH
This protocol details the manual incorporation of a single Fmoc-L-Dap(Me₂)-OH residue into a peptide-resin. It assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the previous residue has just been deprotected, leaving a free N-terminal amine on the resin.
Materials & Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Dap(Me₂)-OH
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvent: Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Kaiser Test Kit reagents
-
Solid-phase synthesis vessel and shaker/agitator
Protocol Steps:
-
Resin Preparation:
-
Ensure the N-terminus of the peptide-resin is deprotected (has a free amine). This is achieved by treating the Fmoc-protected resin with 20% piperidine in DMF for 5-10 minutes, draining, and repeating for another 10-15 minutes.
-
Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. A residual base can prematurely cleave the next Fmoc group.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-L-Dap(Me₂)-OH (3-4 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation mixture to stand for 2-5 minutes at room temperature. The solution may change color. Causality Note: Pre-activating the carboxylic acid to a highly reactive ester is crucial for achieving a high coupling yield, especially with a moderately hindered amino acid.[8]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin in the synthesis vessel.
-
Immediately add the activated amino acid solution from Step 2 to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring for Completion (Self-Validation):
-
After the coupling time, take a small sample of the resin beads (approx. 1-2 mg) and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test on the washed beads.[10]
-
Negative Result (beads remain yellow/colorless): Indicates successful coupling (no free primary amines). Proceed to Step 5.
-
Positive Result (beads turn dark blue): Indicates incomplete coupling. Drain the reaction vessel and repeat Steps 2 and 3 (a "recouple").
-
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Wash with DCM (3 x 1 min) and prepare for the next cycle of deprotection and coupling for the subsequent amino acid in your sequence.
-
Cleavage, Purification, and Characterization
Cleavage and Deprotection:
-
After the entire peptide sequence is assembled, the peptide must be cleaved from the resin support, and any remaining side-chain protecting groups must be removed.
-
The choice of cleavage cocktail depends on the resin and the other amino acids in the sequence. A common cocktail for acid-labile resins (like Wang or Rink Amide) is Reagent K or a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
The peptide is precipitated from the cleavage mixture using cold diethyl ether, pelleted via centrifugation, and dried under vacuum.
Purification and Characterization:
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the cationic Dap(Me₂) residue may slightly alter the peptide's retention time compared to a neutral analogue.
-
Characterization:
-
Mass Spectrometry (MS): The purified peptide must be analyzed by MS (e.g., MALDI-TOF or ESI-MS) to confirm that its molecular weight matches the theoretical mass. The incorporation of one Dap(Me₂) residue will increase the peptide mass by 114.15 Da (C₆H₁₀N₂) compared to a Glycine residue.
-
Analytical HPLC: The purity of the final product should be assessed by analytical RP-HPLC, aiming for a purity level appropriate for the intended application (typically >95%).
-
Applications and Future Directions
The ability to introduce a fixed positive charge makes Fmoc-L-Dap(Me₂)-OH a valuable reagent in various research areas.
Caption: Relationship between the core property of Dap(Me₂) and its applications.
-
Drug Development: In the development of peptide-based drugs, this amino acid can be used to overcome poor solubility and improve pharmacokinetic profiles.[2]
-
Bioconjugation: The dimethylamino group, while not reactive for conjugation itself, provides a charged anchor point that can influence the orientation and presentation of conjugated molecules like fluorophores or cytotoxic drugs.[2]
-
Neuroscience: It can be incorporated into neuropeptides to study the effects of localized charge on receptor binding and signaling.[2]
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Positive Kaiser Test after Coupling | 1. Insufficient coupling time. 2. Steric hindrance. 3. Inefficient activation reagent. | 1. Extend coupling time to 3-4 hours. 2. Perform a second coupling ("double couple") with a fresh batch of activated amino acid. 3. Switch to a more potent activator like HATU. |
| Low Final Yield of Crude Peptide | 1. Incomplete couplings throughout synthesis. 2. Premature cleavage of peptide from resin. | 1. Incorporate Kaiser tests at each step to ensure >99% coupling efficiency. 2. Ensure deprotection solution (piperidine/DMF) is fresh and free of contaminants. |
| Unexpected Mass in MS Analysis | 1. Deletion of the residue due to failed coupling. 2. Side reactions during cleavage. | 1. Re-evaluate coupling protocol; use double coupling for difficult steps. 2. Ensure appropriate scavengers (e.g., TIS, water) are used in the cleavage cocktail to protect sensitive residues. |
References
-
Raz, O., et al. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. International Journal of Molecular Sciences, 24(21), 15875. Available at: [Link]
-
Healy, A. R., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(2), 263-271. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc-2,3-diaminopropanols 4–10. Retrieved from [Link]
-
Anaspec. (n.d.). This compound. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-595. Available at: [Link]
-
Ge, J., et al. (2011). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Journal of Visualized Experiments, (54), 3020. Available at: [Link]
-
Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design, 36, 713–726. Available at: [Link]
-
Temperini, A., et al. (2022). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 27(5), 1530. Available at: [Link]
-
Abyntek Biopharma. (2024). What is the production process of modified peptides? Retrieved from [Link]
- Shirley, N. J., et al. (2004). Asparagine Deamidation and the Role of Higher Order Protein Structure. Journal of the American Society for Mass Spectrometry, 15(10), 1464-1473.
-
Li, Z., et al. (2021). Distinguishing d- and l-aspartic and isoaspartic acids in amyloid β peptides with ultrahigh resolution ion mobility spectrometry. Chemical Communications, 57(91), 12117-12120. Available at: [Link]
-
Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. ResearchGate. Available at: [Link]
-
Wang, W., et al. (2023). Characterization of N-Terminal Asparagine Deamidation and Clipping of a Monoclonal Antibody. Pharmaceutics, 15(9), 2297. Available at: [Link]
-
Sarga, G., et al. (2024). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Journal of Chromatography A, 1721, 464795. Available at: [Link]
Sources
- 1. abyntek.com [abyntek.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. This compound - 1 g [anaspec.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Enhancing Peptide Solubility with Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hampered by poor aqueous solubility, which can lead to challenges in synthesis, purification, formulation, and bioavailability. Aggregation of hydrophobic peptide sequences is a primary contributor to this issue. A strategic approach to mitigate this problem is the incorporation of solubility-enhancing moieties into the peptide backbone. This document provides detailed application notes and protocols for the use of the non-canonical amino acid, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dap(Me₂)-OH), as a tool to increase the solubility of synthetic peptides. We will explore the proposed mechanism of action, provide comprehensive protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and outline methods for the characterization and comparative analysis of the resulting peptides.
Introduction: The Challenge of Peptide Insolubility
Peptide-based therapeutics have gained significant traction in modern medicine due to their high specificity and potency.[] However, a common hurdle in their development is the intrinsic hydrophobicity of many peptide sequences, which can lead to aggregation and precipitation in aqueous environments.[2][3] This poor solubility not only complicates the synthesis and purification processes but also poses significant challenges for formulation and in vivo delivery. Strategies to enhance peptide solubility often involve chemical modifications, such as the introduction of charged or highly polar functional groups.[4][5] The incorporation of specialized amino acid derivatives during SPPS is a powerful method to achieve this.
Rationale for Employing this compound
This compound is a commercially available building block for peptide synthesis.[6][7] Its side chain contains a tertiary amine, the dimethylamino group, which is hypothesized to enhance peptide solubility through two primary mechanisms:
-
Increased Polarity and Charge: The dimethylamino group is basic and can be protonated at physiological or acidic pH. This introduces a positive charge on the side chain, significantly increasing the overall polarity and hydrophilicity of the peptide. This enhanced charge facilitates stronger interactions with water molecules, thereby improving solubility.[4]
-
Disruption of Aggregation: The bulky and charged nature of the protonated dimethylamino side chain can sterically hinder the formation of intermolecular hydrogen bonds that lead to the formation of β-sheet structures and subsequent aggregation.[8] By disrupting these aggregation-prone conformations, the peptide is more likely to remain in a soluble, monomeric state.
Chemical Structure
Caption: Chemical Structure of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Dap(Me₂)-OH into a peptide sequence can be achieved using standard Fmoc-based SPPS protocols.[9][10] However, due to the presence of the tertiary amine in the side chain, certain considerations should be taken into account.
Potential Challenges and Mitigation Strategies
-
Steric Hindrance: The dimethylamino group may cause slight steric hindrance during the coupling reaction. To overcome this, the use of a highly efficient coupling reagent such as HATU or HCTU is recommended.[11]
-
Side Chain Basicity: The tertiary amine is a potential base that could, in theory, catalyze side reactions such as aspartimide formation in sensitive sequences (e.g., -Asp-Gly-).[12] While the basicity of the dimethylamino group is relatively low, it is prudent to use coupling conditions that minimize this risk, such as the addition of an acidic additive like Oxyma Pure.
-
Incomplete Coupling: As with any sterically hindered amino acid, monitoring the coupling reaction is crucial. A Kaiser test should be performed after the coupling step to ensure the absence of free primary amines.[11] If the test is positive, a second coupling (double coupling) should be performed.
Proposed Mechanism of Solubility Enhancement
The primary proposed mechanism for the solubility-enhancing effect of incorporating a Dap(Me₂) residue is the introduction of a protonatable group. At a pH below the pKa of the dimethylamino group, it will exist in its protonated, cationic form. This has two main benefits:
-
Increased Hydrophilicity: The positive charge significantly increases the polarity of the peptide, leading to more favorable interactions with water molecules.
-
Electrostatic Repulsion: The presence of positive charges along the peptide chain can lead to electrostatic repulsion between peptide molecules, preventing them from aggregating.
Caption: SPPS workflow for incorporating Fmoc-Dap(Me₂)-OH.
Protocol 2: Comparative Solubility Assessment
Objective: To quantitatively assess the impact of Dap(Me₂) incorporation on peptide solubility.
Procedure:
-
Peptide Synthesis: Synthesize two versions of the target peptide: the native sequence and the sequence containing the Dap(Me₂) substitution.
-
Purification and Quantification: Purify both peptides to >95% purity by RP-HPLC and accurately determine the net peptide content of the lyophilized powders, for example, by amino acid analysis.
-
Solubility Testing: a. Prepare a series of concentrations for each peptide (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL) in the desired aqueous buffer (e.g., PBS, pH 7.4). b. Vortex each solution vigorously for 2 minutes. c. Sonicate the solutions in a water bath for 10 minutes. [2] d. Centrifuge the solutions at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material. e. Carefully collect the supernatant and measure the peptide concentration using a UV-Vis spectrophotometer at 280 nm (if the peptide contains Trp or Tyr) or by a colorimetric assay (e.g., BCA assay).
-
Data Analysis: Record the highest concentration at which the peptide remains fully dissolved.
Data Presentation
The results of the comparative solubility assessment should be tabulated for clear comparison.
| Peptide Sequence | Modification | Solvent/Buffer | Maximum Soluble Concentration (mg/mL) |
| [Your Peptide Sequence] | None (Native) | PBS, pH 7.4 | Record experimental value |
| [Your Peptide Sequence] | Dap(Me₂) | PBS, pH 7.4 | Record experimental value |
| [Your Peptide Sequence] | None (Native) | 0.1% TFA in Water | Record experimental value |
| [Your Peptide Sequence] | Dap(Me₂) | 0.1% TFA in Water | Record experimental value |
Protocol 3: Peptide Cleavage, Purification, and Characterization
-
Cleavage and Deprotection: After synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. [11]2. Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. [13]4. Characterization: Confirm the identity and purity of the final peptide by:
Conclusion
The incorporation of this compound represents a promising strategy for enhancing the solubility of problematic peptide sequences. The introduction of a protonatable tertiary amine in the side chain can increase the overall polarity and charge of the peptide, thereby improving its interaction with aqueous solvents and disrupting aggregation. While further studies are needed to fully elucidate its efficacy across a wide range of peptide sequences, the protocols and considerations outlined in this document provide a solid foundation for researchers to explore the utility of this non-canonical amino acid in their peptide-based drug discovery and development efforts.
References
- BenchChem. (2025). Application Notes and Protocols: The Impact of Dimethylamine Impurity in Peptide Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. BenchChem.
-
Cui, M., et al. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry, 25(10), 1764-1772. Available from: [Link]
-
Sani, M. A., et al. (2020). Workflow for optimising the solubility of peptides containing modified amino acids (mAAs) using CamSol-PTM. ResearchGate. Available from: [Link]
-
Anaspec. (n.d.). This compound - 1 g. Anaspec. Available from: [Link]
- Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Sartori, L. G., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7421. Available from: [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-866. Available from: [Link]
-
Vilcinskas, A., et al. (2007). Purification and characterization of eight peptides from Galleria mellonella immune hemolymph. Peptides, 28(4), 743-750. Available from: [Link]
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. BenchChem.
- AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. AAPPTec.
-
D'Souza, A., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of the American Chemical Society, 145(2), 1083-1094. Available from: [Link]
-
Duvick, J. P., et al. (1995). Purification and characterization of a novel antimicrobial peptide from maize (Zea mays L.) kernels. Journal of Biological Chemistry, 270(52), 30789-30794. Available from: [Link]
-
CSBio. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. CSBio. Available from: [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT Peptide Technologies. Available from: [Link]
-
Checco, J. W., et al. (2015). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in Molecular Biology, 1295, 209-224. Available from: [Link]
- BenchChem. (2025).
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available from: [Link]
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
-
Conlon, J. M., et al. (2005). Purification and characterization of antimicrobial peptides from the skin secretions of the carpenter frog Rana virgatipes (Ranidae, Aquarana). Regulatory Peptides, 131(1-3), 38-45. Available from: [Link]
-
Behrendt, R., et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510. Available from: [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec. Available from: [Link]
-
Li, X., et al. (2020). Comparison of side reactions during DNPBS solid-phase peptide synthesis (SPPS) and Fmoc SPPS. ResearchGate. Available from: [Link]
-
Gaibelet, G., et al. (2017). Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1541-1553. Available from: [Link]
-
D'Souza, A., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ResearchGate. Available from: [Link]
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- GenicBio. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. GenicBio.
-
Noki, S., et al. (2025). Fmoc-removal kinetics for Fmoc-Ala-Phe-Phe-Ala-tricyclic amide linker resin in (A) neat solvents and (B) selected binary solvent mixtures, benchmarked against DMF. ResearchGate. Available from: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. jpt.com [jpt.com]
- 6. This compound - 1 g [anaspec.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. itqb.unl.pt [itqb.unl.pt]
Application Note & Protocols: Analytical Characterization of Peptides Incorporating Fmoc-l-2-amino-3-(dimethylamino)-propionic acid
Introduction: The Challenge and Utility of a Unique Building Block
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for modulating pharmacological properties. Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is a notable building block, introducing a tertiary amine side chain. This modification can significantly alter a peptide's charge, solubility, and receptor-binding profile by presenting a localized positive charge at physiological pH.
However, the very features that make this residue valuable also introduce distinct analytical challenges. The basic dimethylamino group can lead to undesirable chromatographic interactions, complex mass spectra, and unique signatures in NMR. A multi-faceted analytical approach is therefore not just recommended, but essential for the unambiguous confirmation of identity, purity, and structural integrity.
This guide provides an in-depth exploration of the primary analytical techniques required to characterize peptides containing this modified residue, offering both the theoretical basis for methodological choices and field-tested, step-by-step protocols.
Section 1: Chromatographic Purity Assessment by RP-HPLC/UPLC
Application Note: Taming the Tertiary Amine on a Reversed-Phase Column
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive method for assessing the purity of synthetic peptides.[1] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The incorporation of l-2-amino-3-(dimethylamino)-propionic acid, with its basic side chain, significantly decreases the overall hydrophobicity of a peptide, leading to earlier elution times compared to an analogous peptide with a nonpolar residue like Alanine.
The primary challenge is managing the interaction of the positively charged dimethylammonium group with residual free silanols on the silica-based stationary phase. This can cause significant peak tailing, compromising resolution and accurate quantification of impurities. The choice of mobile phase additive is therefore critical.
-
Trifluoroacetic Acid (TFA): The industry standard ion-pairing agent at 0.1% (v/v). TFA serves two roles: it protonates the dimethylamino group and other basic residues, ensuring a consistent charge state, and its trifluoroacetate counter-ion pairs with these positive charges, masking them and improving chromatographic peak shape.[2]
-
Formic Acid (FA) and Propionic Acid (PrA): Often used for LC-MS applications to avoid the ion suppression caused by TFA.[2] However, they are weaker ion-pairing agents, which may result in broader peaks for peptides with highly basic residues. Recent studies suggest propionic acid can enhance MS sensitivity without significantly compromising chromatography.[3]
For purity analysis, UV detection at 214-220 nm is standard, as it allows for the sensitive detection of the peptide backbone's amide bonds.[4]
Sources
Unlocking Advanced Peptide Therapeutics: A Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid in Drug Discovery
Introduction: Beyond the Canonical Twenty - The Imperative for Unnatural Amino Acids
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency that often surpasses traditional small molecules. However, the clinical translation of native peptides is frequently hampered by their inherent pharmacological weaknesses: susceptibility to proteolytic degradation and poor membrane permeability, which collectively lead to short in-vivo half-lives and low oral bioavailability.[1][2] To surmount these obstacles, medicinal chemists are increasingly turning to the incorporation of unnatural amino acids (UAAs), which can imbue peptides with enhanced drug-like properties.[3][4][5]
This guide focuses on a particularly intriguing UAA: Fmoc-L-2-amino-3-(dimethylamino)-propionic acid . This building block is a derivative of L-diaminopropionic acid, featuring a dimethylated side-chain amine. The strategic incorporation of this N,N-dimethylated residue into a peptide backbone can profoundly alter its physicochemical and biological characteristics. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for leveraging this unique reagent in the synthesis of advanced peptide therapeutics.
The Scientific Rationale: Unpacking the Influence of the Dimethylamino Group
The introduction of a dimethylamino moiety via this compound is a strategic decision rooted in the well-established principles of N-alkylation in peptide chemistry. While mono-N-methylation is a widely used technique, the gem-dimethyl group on the side chain of this amino acid offers a more pronounced effect on several key parameters.
Enhanced Proteolytic Stability: A Shield Against Degradation
A primary advantage of incorporating N,N-dimethylated residues is the significant increase in resistance to enzymatic degradation.[6] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to specific peptide sequences and conformations. The steric bulk introduced by the two methyl groups on the side-chain amine of this compound acts as a steric shield, hindering the approach of proteases and preventing the hydrolysis of adjacent peptide bonds. This enhanced stability translates to a longer plasma half-life and prolonged therapeutic effect of the peptide drug.
Modulation of Conformation and Bioactivity: Shaping for Success
The N,N-dimethyl group can significantly influence the local conformation of the peptide backbone. By restricting the rotational freedom around adjacent bonds, it can help to lock the peptide into a specific, bioactive conformation.[6] This pre-organization can lead to higher binding affinity and selectivity for the target receptor. However, it is crucial to note that the conformational effects are highly context-dependent and require careful structural analysis, as the introduction of such a bulky group can also disrupt critical hydrogen bonding networks necessary for bioactivity.
Improving Cell Permeability: A Key to Intracellular Targets
For peptide drugs to address intracellular targets, they must be able to cross the cell membrane. N-alkylation, including N,N-dimethylation, can enhance cell permeability through a combination of effects.[3][7] The methyl groups increase the lipophilicity of the peptide, which can facilitate its partitioning into the lipid bilayer. Furthermore, by disrupting intramolecular hydrogen bonds that would otherwise need to be broken for membrane transit, N,N-dimethylation can lower the energy barrier for passive diffusion.[8]
Data Presentation: Properties of this compound
| Property | Value | Source |
| CAS Number | 587880-86-2 | Internal Data |
| Molecular Formula | C20H24N2O4 | Internal Data |
| Molecular Weight | 368.42 g/mol | Internal Data |
| Appearance | White to off-white powder | Internal Data |
| Purity (HPLC) | ≥98% | Internal Data |
| Solubility | Soluble in DMF, NMP | Internal Data |
Experimental Protocols: A Step-by-Step Guide to Incorporation
The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is considered a "difficult coupling" due to the significant steric hindrance of the N,N-dimethylated side chain.[4] Standard coupling protocols may result in low yields and deletion sequences. The following protocol is optimized for such sterically hindered amino acids.
Diagram: General Workflow for SPPS Incorporation of Hindered Amino Acids
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 8. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid in Contemporary Biochemistry: A Guide for Researchers
Abstract
The advent of non-canonical amino acids has revolutionized peptide science, offering tools to modulate the pharmacological and biochemical profiles of peptides. Among these, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, a derivative of diaminopropionic acid (Dap), has emerged as a versatile building block. Its unique dimethylamino side chain introduces a fixed positive charge and steric bulk, enabling its use as a mimic for post-translationally methylated lysine and arginine residues. This guide provides an in-depth exploration of the applications of this compound in biochemistry, complete with detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Significance of Non-Canonical Amino Acids
The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility.[1] The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations, enhancing properties such as stability, potency, and selectivity.[2] Diamino acids, with their additional amino group, provide a versatile scaffold for creating peptides with novel architectures and functionalities.[2] this compound, also known as Fmoc-Dap(Me₂)-OH, is a prime example of such a modified amino acid, offering unique advantages in drug discovery and biochemical research.[3]
The structure of this compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, which is standard for Fmoc-based solid-phase peptide synthesis (SPPS).[4] The side chain contains a tertiary dimethylamino group, which is protonated at physiological pH, conferring a permanent positive charge. This feature is instrumental in its primary application as a mimic for mono- and di-methylated lysine residues, which are crucial in epigenetic regulation.[5]
Core Applications in Biochemical Research
The unique structural attributes of this compound underpin its utility in several key areas of biochemistry and drug development.
Mimicking Post-Translational Modifications: A Tool for Epigenetics
Post-translational modifications (PTMs) of proteins dramatically expand their functional diversity.[6] Lysine methylation is a critical PTM in histone proteins, regulating chromatin structure and gene expression. Studying the specific roles of different methylation states is challenging due to the difficulty in producing homogeneously modified proteins.
This compound provides an elegant solution by serving as a stable and reliable mimic of methylated lysine. The dimethylamino group can be envisioned as a surrogate for the ε-N,N-dimethyl-lysine moiety. By incorporating this amino acid into synthetic histone tail peptides, researchers can investigate the binding and activity of "reader" and "eraser" proteins that recognize specific methylation marks.[7]
Enhancing Peptide Stability and Bioavailability
The introduction of non-natural amino acids can significantly improve the pharmacokinetic profile of therapeutic peptides.[8] The N-methylation on the side chain of this compound can enhance resistance to enzymatic degradation.[5] Peptides containing this residue are less susceptible to cleavage by proteases that recognize canonical amino acid sequences, potentially leading to a longer in vivo half-life.[7]
Modulating Peptide Conformation and Receptor Binding
The steric bulk of the dimethylamino group can impose conformational constraints on the peptide backbone.[9] This can lead to the stabilization of specific secondary structures, which may be advantageous for receptor binding and biological activity. By replacing a native lysine or arginine with L-2-amino-3-(dimethylamino)-propionic acid, it is possible to fine-tune the peptide's three-dimensional structure for optimal interaction with its target.
Experimental Protocols: A Step-by-Step Guide
The successful incorporation of this compound into a peptide sequence relies on established principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10] The following protocols provide a detailed workflow for manual peptide synthesis.
Materials and Reagents
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.
-
This compound: High purity is essential.
-
Standard Fmoc-protected amino acids.
-
Solvents: High-purity N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT), 82.5:5:5:5:2.5 v/v).[2]
-
Precipitation: Cold diethyl ether.
Workflow for Solid-Phase Peptide Synthesis
Diagram 1: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Standard Synthesis Cycle
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[11]
-
Coupling of this compound:
-
Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[12]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. The tertiary amine on the side chain of Fmoc-Dap(Me₂)-OH can act as a base, so careful monitoring of the reaction pH is advised.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result indicates the successful consumption of free primary amines.[2]
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add freshly prepared Reagent K to the resin and gently agitate for 2-4 hours at room temperature.[13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Data Presentation and Expected Outcomes
The successful incorporation of this compound can be verified by mass spectrometry of the final peptide, which will show a mass shift corresponding to the incorporation of this residue. The purity of the peptide should be assessed by RP-HPLC.
| Parameter | Recommended Conditions | Expected Outcome/Considerations |
| Resin Type | Rink Amide, Wang | Depends on desired C-terminal functionality (amide or acid). |
| Equivalents of Fmoc-Dap(Me₂)-OH | 3 equivalents | An excess is used to drive the reaction to completion. |
| Coupling Reagent | HATU (2.9 eq.) + DIPEA (6 eq.) | HATU is highly recommended for efficient coupling, especially with sterically hindered amino acids.[14] |
| Coupling Time | 2-4 hours | May require longer coupling times compared to standard amino acids due to steric hindrance. |
| Monitoring | Kaiser Test | A negative test is crucial to ensure complete coupling before proceeding to the next cycle.[2] |
| Cleavage Cocktail | Reagent K | Effective for simultaneous cleavage and side-chain deprotection.[15] |
| Final Purity (Post-HPLC) | >95% | Achievable with careful optimization of coupling and purification steps. |
Causality and Experimental Choices: A Senior Scientist's Perspective
The choice of HATU as the coupling reagent is deliberate. Its high reactivity is beneficial for coupling sterically hindered amino acids like this compound, minimizing the risk of incomplete reactions.[14] The extended coupling time is a precautionary measure to ensure the reaction goes to completion.
The basicity of the dimethylamino side chain is a critical consideration. While it is less basic than the α-amino group, it can still influence the microenvironment of the reaction. Therefore, maintaining a slight excess of DIPEA is important to ensure the α-amino group of the growing peptide chain remains deprotonated and available for nucleophilic attack.
The use of Reagent K for cleavage is a robust choice that includes scavengers to prevent the re-attachment of protecting groups to sensitive residues like tryptophan and methionine.[15]
Conclusion and Future Outlook
This compound is a powerful tool for biochemists and drug discovery professionals. Its ability to mimic post-translationally methylated lysine residues opens up new avenues for studying epigenetic mechanisms. Furthermore, its potential to enhance the stability and modulate the conformation of peptides makes it a valuable component in the design of novel therapeutics. As our understanding of the "histone code" and the importance of PTMs grows, the demand for such specialized amino acid derivatives is set to increase, further solidifying the role of synthetic peptide chemistry in advancing biological and medicinal science.
References
- Benchchem. (2025). Step-by-Step Guide for Incorporating Fmoc-Dap(Adpoc)-OH in Peptide Synthesis. Benchchem Technical Support.
- Benchchem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem Technical Support.
- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-L-Dap(Pentynoyl)-OH in Solid-Phase Peptide Synthesis. Benchchem Technical Support.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. Benchchem Technical Support.
- Anaspec. (n.d.). This compound - 1 g.
- Benchchem. (2025). A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. Benchchem Technical Support.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Wu, Y., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.
- YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving.
- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Meldal, M., et al. (2016). Comparative studies of adhesion peptides based on l- or d-amino acids. Journal of Peptide Science, 22(10), 642-646.
- MDPI. (2025, May 27).
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Simon, M. D., et al. (2007). The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones. Cell, 128(5), 1003-1012.
- Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. (n.d.).
- Ribosomal Synthesis of Dehydroalanine Containing Peptides. (2012).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- UCI Department of Chemistry. (2024, May 22). New Synthetic Tools for Peptide Medicinal Chemistry.
- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1221.
- Benchchem. (2025). Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine.
- Wang, J., et al. (2021). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice.
- Amela, A., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Tetrahedron, 70(8), 1599-1605.
- Li, Z., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(5), 846-855.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Simon Lab. (n.d.). MLA histones.
- ResearchGate. (n.d.). Scheme 1.
- ResearchGate. (2025, August 10). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc-Dap-OH = 97.0 HPLC 181954-34-7.
- Al-Masri, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12493.
- ResearchGate. (2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- Li, Z., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(5), 846-855.
- MDPI. (n.d.).
Sources
- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - 1 g [anaspec.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. nbinno.com [nbinno.com]
- 6. The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cem.de [cem.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-2-amino-3-(dimethylamino)-propionic acid Coupling Efficiency
Welcome to the technical support guide for researchers encountering challenges with the incorporation of sterically hindered, N,N-dialkylated amino acids, specifically focusing on analogs of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid. The structure of this amino acid, featuring a tertiary amine, presents significant steric hindrance that can dramatically reduce coupling efficiency in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to overcome these synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise when working with sterically hindered N,N-dimethylated amino acids.
Q1: Why is the coupling efficiency of my Fmoc-N,N-dimethylated amino acid so low?
A1: The primary reason for poor coupling efficiency is steric hindrance. The presence of two methyl groups on the nitrogen atom of the amino acid significantly obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric bulk dramatically slows down the kinetics of amide bond formation. Traditional coupling reagents, which are effective for standard amino acids, may be insufficient to overcome this energy barrier, leading to incomplete reactions.[1][2]
Q2: My usual coupling reagent (HBTU/HCTU) is not working. What should I use instead?
A2: For sterically hindered and N-methylated amino acids, more potent coupling reagents are required.[3] While standard uronium salts like HBTU are often insufficient, HATU is generally considered the reagent of choice due to the higher reactivity of its HOAt-based active ester.[1][4] Other highly effective reagents for these challenging couplings include PyAOP and PyBOP, which have shown success in coupling N-methyl amino acids.[5][6] COMU is another excellent alternative, offering efficiency comparable to HATU with improved safety and solubility profiles.[4]
Q3: How can I confirm that my coupling reaction is incomplete?
A3: The standard Kaiser test is unreliable for secondary amines, such as N-methylated residues, as it will give a false negative (colorless) result. A more suitable method for detecting unreacted secondary amines is the bromophenol blue test.[1] Additionally, a small-scale cleavage of a few resin beads followed by LC-MS analysis of the resulting peptide is the most definitive method to confirm the presence of the desired product and identify any deletion sequences resulting from incomplete coupling.
Q4: I've chosen a better coupling reagent, but my yields are still low. What other parameters can I optimize?
A4: Beyond the choice of coupling reagent, several other factors can be optimized:
-
Extended Reaction Times: N-methylated residues often require significantly longer coupling times, ranging from 1 to 4 hours, and in some cases, even longer.[1]
-
Double Coupling: Performing a second coupling step with a fresh solution of activated amino acid can help drive the reaction to completion.
-
Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 4 equivalents of amino acid) can improve efficiency.
-
Solvent Choice: Ensure that all reagents are fully dissolved. Polar aprotic solvents like DMF or NMP are standard, but for particularly difficult cases, ensure the solvent is of high purity and anhydrous.[7]
Q5: Are there any specific side reactions I should be aware of when using N,N-dimethylated amino acids?
A5: While the primary issue is incomplete coupling, other side reactions can occur, particularly during cleavage. For peptides rich in N-methylated amino acids, fragmentation between consecutive N-methylated residues can occur during TFA cleavage.[6] Additionally, the choice of coupling reagent is critical to minimize racemization, especially with prolonged reaction times. Using additives like HOAt or Oxyma can help suppress this side reaction.[4]
Section 2: Comparative Data & Reagent Selection
The choice of coupling reagent is the most critical factor for success. The following table summarizes the performance of common coupling reagents for sterically hindered N-methylated amino acids.
| Coupling Reagent | Class | Effectiveness for N-Methylated Amino Acids | Key Considerations |
| HBTU/HCTU | Benzotriazole-based Uronium | Less Effective / Not Recommended | Insufficient reactivity to overcome steric hindrance, often resulting in low yields.[1] |
| HATU | Azabenzotriazole-based Uronium | Highly Effective | Generally considered the reagent of choice. The HOAt active ester is more reactive than HOBt esters.[1][4] |
| PyAOP/PyBOP | Phosphonium | Highly Effective | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5][6] |
| COMU | Oxyma-based Uronium | Highly Effective | Safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.[4] |
| DIC/Oxyma | Carbodiimide + Additive | Moderately Effective | A cost-effective option that can be successful, but may require longer reaction times and careful monitoring.[2] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key procedures in handling difficult couplings of N,N-dimethylated amino acids.
Protocol 1: Optimized Coupling of Fmoc-N,N-dimethylated Amino Acids using HATU
This protocol is designed for the manual solid-phase synthesis of peptides containing sterically hindered N-methylated residues.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-N,N-dimethylated amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HATU solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction vessel for 1-4 hours. The extended coupling time is crucial for these residues.[1]
-
To monitor the reaction, perform a bromophenol blue test.
-
If the coupling is incomplete (indicated by a blue color), drain the solution and perform a second coupling (double coupling) with a freshly prepared activated amino acid solution.
-
-
Washing and Next Cycle:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove any unreacted reagents and byproducts.
-
Proceed to the deprotection step for the next amino acid in the sequence.
-
Protocol 2: Bromophenol Blue Test for Unreacted Secondary Amines
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF.
-
Add 2-3 drops of a bromophenol blue solution in DMF (0.5 mg/mL) to the resin beads.
-
Observe the color. A blue color on the beads indicates the presence of unreacted secondary amines (incomplete coupling). A yellow or green color indicates a complete or near-complete reaction.
Section 4: Visualizing the Workflow
The following diagrams illustrate the key challenges and decision-making processes when dealing with N,N-dimethylated amino acids.
Caption: Troubleshooting workflow for hindered amino acid coupling.
Caption: Steric hindrance from N,N-dimethyl groups blocking amide bond formation.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Synfacts. (2000). Efficient Method for the Synthesis of N-Methylated Peptides. Chemistry Letters, 29, 204–205. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. Retrieved from [Link]
-
Spencer, J. R., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 568-76. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Role of Fmoc-N-methyl-L-alanine. Retrieved from [Link]
-
Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
P.G.V. Angell, Y. et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
Peptides.co.uk. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
SYNFORM. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Acyl Cyanide. Thieme. Retrieved from [Link]
-
Request PDF. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]
Sources
Technical Support Center: Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
Introduction
Welcome to the technical support guide for Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, hereafter referred to as Fmoc-Dap(Me2)-OH. This unique amino acid derivative is a valuable tool for introducing a tertiary amine into peptide sequences, enabling the development of peptides with modified pharmacokinetic properties, enhanced binding affinity, or novel structural motifs. However, the presence of the side-chain dimethylamino group, a tertiary amine, introduces specific challenges and potential side reactions during solid-phase peptide synthesis (SPPS).
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you anticipate, diagnose, and resolve common issues encountered when working with this reagent. Our goal is to empower you to optimize your synthetic protocols, ensuring high peptide purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Coupling Inefficiencies and Related Side Products
Q1: I'm observing a significant deletion sequence corresponding to the cycle after Fmoc-Dap(Me2)-OH incorporation. The Kaiser test was positive after the initial coupling. What's happening and how can I resolve it?
A1: This is a classic sign of incomplete coupling. The steric bulk of the Fmoc group combined with the dimethylamino side chain can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. When coupling is incomplete, the unreacted free amines are available for the next coupling cycle, but since they missed the Fmoc-Dap(Me2)-OH addition, the final product will be a deletion peptide.
The immediate step to address a positive Kaiser test is to perform a "double coupling."[1] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated Fmoc-Dap(Me2)-OH. If the issue persists across syntheses, switching to a more potent coupling reagent is advisable. Aminium/uronium-based reagents like HATU or HCTU are generally more efficient for sterically hindered amino acids than carbodiimide-based methods like DIC/HOBt.[2]
If double coupling fails, you must "cap" the unreacted amines to prevent the formation of deletion peptides.[1] This is achieved by acetylating the remaining free amines with acetic anhydride.
Q2: My crude peptide purity is lower than expected, with several hard-to-separate peaks near my target product. Could this be related to the coupling of Fmoc-Dap(Me2)-OH?
A2: Yes, this is a strong possibility. Besides deletion sequences, low purity can result from racemization during the amino acid activation and coupling steps. The electron-donating nature of the dimethylamino group can subtly influence the acidity of the α-hydrogen, potentially increasing susceptibility to epimerization under basic coupling conditions.[3]
Racemization involves the abstraction of the α-hydrogen, leading to a planar enolate intermediate which can be protonated from either face, resulting in a mixture of L- and D-isomers.[4] This side reaction is particularly prevalent with prolonged activation times or when using certain base/coupling reagent combinations.
To mitigate racemization:
-
Minimize Pre-activation Time: Add the activating agent to the amino acid solution immediately before adding it to the reaction vessel.
-
Choose the Right Base: For couplings prone to racemization, using a weaker, more sterically hindered base like sym-collidine instead of DIPEA can be beneficial.[4][5]
-
Optimize Coupling Reagents: While HATU is highly efficient, for particularly sensitive residues, a combination like DIC/Oxyma can sometimes offer a better balance of high coupling efficiency and low racemization.[6]
| Coupling Reagent | Activation Principle | Advantages | Potential Issues & Mitigation |
| HATU/DIPEA | Aminium/Uronium Salt | Very fast, highly efficient, good for hindered couplings.[2] | Can promote racemization with sensitive residues.[3] Use a weaker base (collidine) or reduce coupling temperature. |
| HCTU/DIPEA | Aminium/Uronium Salt | Similar to HATU, often more cost-effective. | Similar potential for racemization as HATU. |
| DIC/Oxyma | Carbodiimide/Additive | Low racemization potential, base-free activation possible.[6] | Slower reaction kinetics, may not be sufficient for very difficult couplings. |
| PyBOP/DIPEA | Phosphonium Salt | High efficiency, less risk of guanidinylation side product compared to HATU. | Can still cause racemization; careful control of conditions is needed. |
Category 2: Side Reactions During Fmoc Deprotection
Q3: Can the side-chain dimethylamino group of Dap(Me2) cause problems during the piperidine-mediated Fmoc deprotection step?
A3: This is a critical consideration. While the dimethylamino group is a tertiary amine and thus not subject to acylation, its basicity can influence the local microenvironment on the resin. The primary documented side reactions during Fmoc deprotection are related to the basic conditions themselves, rather than a direct reaction with the Dap(Me2) side chain.
The most notorious base-induced side reaction in Fmoc-SPPS is aspartimide formation , which occurs when an aspartic acid residue is present in the sequence.[7][8][9] The piperidine can catalyze the cyclization of the Asp side chain with the backbone amide nitrogen, especially at Asp-Gly or Asp-Ser sequences. While Dap(Me2) is not Asp, if your peptide contains Asp residues elsewhere, the synthesis can still be affected.
To minimize base-induced side reactions during deprotection:
-
Reduce Deprotection Time: Use the minimum time necessary for complete Fmoc removal. Monitor Fmoc release by UV to optimize this.
-
Use Additives: Adding 0.1 M of an additive like 1-hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can suppress aspartimide formation.[5][8][9]
-
Consider Alternative Bases: For highly sensitive sequences, replacing piperidine with 20% piperazine in DMF can significantly reduce the rate of aspartimide formation.[9][10][11]
-
Resin Wash: After the coupling step, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Deprotection Solution: Prepare a solution of 20% piperazine and 0.1 M HOBt in DMF.
-
Fmoc Removal: Treat the resin with the deprotection solution for 7 minutes. Drain, and repeat for another 7 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of the deprotection solution and the dibenzofulvene adduct.
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and resolving issues related to the incorporation of Fmoc-Dap(Me2)-OH.
Caption: Simplified mechanism of racemization via enolization.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Wade, J. D., Mathieu, M., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF. [Link]
-
Cárdenas, C., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4563. [Link]
-
Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
- Fields, G. B. (Ed.). (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
-
Sato, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5321. [Link]
-
Del Obeid, A. S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7401. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
-
Ferrazzano, L., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Green Chemistry. [Link]
-
Medina-Castillo, D., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Samson, D., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(11), e3210. [Link]
-
AnaSpec. (n.d.). This compound. AnaSpec. [Link]
-
Aapptec. (n.d.). Fmoc-L-Amino Acids. Aapptec. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
- 11. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving Yield with Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
Welcome to the technical support center for improving peptide synthesis yields when incorporating Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dap(Me₂)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this amino acid derivative. As Senior Application Scientists, we have synthesized the following information to provide you with both foundational knowledge and actionable troubleshooting strategies.
The core challenge in using Fmoc-Dap(Me₂)-OH lies in its unprotected side chain, which contains a tertiary amine (dimethylamino group). While this feature is often desirable for the final peptide's biological function, it can introduce complexities during solid-phase peptide synthesis (SPPS). This guide will provide in-depth solutions to anticipate and mitigate these issues, ensuring higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of diaminopropionic acid where the side-chain amino group is dimethylated. It is used in Fmoc-based solid-phase peptide synthesis to introduce a residue with a permanent positive charge at physiological pH or a site of basicity within a peptide sequence. This can be crucial for enhancing solubility, modulating receptor binding, or influencing the peptide's secondary structure.
Q2: Why is the dimethylamino side chain left unprotected during synthesis?
The side chains of many amino acids require protection to prevent undesirable side reactions.[1] However, the dimethylamino group of Fmoc-Dap(Me₂)-OH is a tertiary amine. It is significantly less nucleophilic than primary or secondary amines, which reduces its potential for side reactions such as branching. Leaving it unprotected is a deliberate strategy to retain its basic character in the final peptide without the need for an additional deprotection step that could harm the peptide.
Q3: What are the main challenges associated with using this amino acid in SPPS?
The primary challenges stem from the basicity of the unprotected dimethylamino side chain:
-
Reduced Coupling Efficiency: The tertiary amine can partially neutralize the acidic environment required for efficient activation of the incoming amino acid's carboxyl group, potentially leading to incomplete coupling reactions.
-
Incomplete Fmoc Deprotection: The basic side chain may interfere with the piperidine-mediated Fmoc deprotection, leading to deletion sequences.
-
Potential for Side Reactions: While less reactive than primary amines, the dimethylamino group can still participate in unwanted reactions, particularly during the final cleavage from the resin.
Q4: What are the recommended storage conditions for this compound?
Like most Fmoc-amino acid derivatives, it should be stored in a cool, dry place, protected from light and moisture. Long-term storage at -20°C is recommended to maintain its stability and prevent degradation.
Troubleshooting Guides
This section addresses specific problems you may encounter when using Fmoc-Dap(Me₂)-OH. Each issue is analyzed from cause to solution, providing you with a clear path to resolution.
Issue 1: Low Coupling Efficiency
Symptoms:
-
A positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.
-
Mass spectrometry of the final crude product shows a significant peak corresponding to a deletion of the amino acid coupled after Fmoc-Dap(Me₂)-OH.
Root Cause Analysis: The basic dimethylamino side chain can interfere with the coupling reaction by neutralizing the activators or the activated amino acid. This reduces the concentration of the reactive species and slows down the reaction rate.
Solutions:
-
Optimize Your Coupling Reagent: Standard carbodiimide reagents may not be sufficient. Utilize more potent uronium or phosphonium-based reagents that form highly reactive esters.[2][3]
| Coupling Reagent | Class | Key Advantages & Considerations |
| HBTU/HATU | Aminium/Uronium | Highly efficient and fast-acting. HATU is generally more reactive and recommended for very difficult couplings.[4] |
| HCTU | Aminium/Uronium | A cost-effective alternative to HATU with similar reactivity. |
| PyBOP/PyAOP | Phosphonium | Generally provide cleaner reactions and are more soluble in DMF than uronium salts.[3] |
-
Extend Reaction Time and Consider Double Coupling: Due to the potentially slower reaction rate, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial. If a single coupling is still incomplete, a second coupling with a fresh solution of activated amino acid should be performed.
-
Careful Stoichiometry of Base: When using uronium/phosphonium reagents, a tertiary base like N,N-Diisopropylethylamine (DIPEA) is required. The dimethylamino side chain of Fmoc-Dap(Me₂)-OH will contribute to the overall basicity of the reaction mixture. Consider reducing the amount of exogenous DIPEA by 10-20% to avoid excessive basicity, which can lead to racemization.[5]
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
A faint blue color in the Kaiser test after the deprotection step, indicating residual Fmoc protection.
-
Mass spectrometry reveals a deletion of the Fmoc-Dap(Me₂)-OH residue in the final peptide.
Root Cause Analysis: The standard Fmoc deprotection reagent is a 20% solution of piperidine in DMF.[6][7] The basic dimethylamino side chains on the growing peptide can create a localized buffering effect, slightly reducing the effective concentration of piperidine and leading to incomplete Fmoc removal within the standard timeframe.
Solutions:
-
Extend Deprotection Time: Increase the duration of the deprotection step. Instead of a single 10-minute treatment, use a 2-minute pre-wash followed by a 15-20 minute main deprotection step.
-
Monitor Deprotection: Use a UV-Vis spectrophotometer to monitor the release of the dibenzofulvene-piperidine adduct in the deprotection solution. The deprotection is complete when the absorbance at ~301 nm plateaus.
-
Consider a Stronger Base: For particularly stubborn cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[1] A common cocktail is 2% DBU and 2% piperidine in DMF. The piperidine is still necessary to scavenge the dibenzofulvene byproduct.[1]
-
Caution: DBU is known to promote aspartimide formation in sequences containing aspartic acid.[8] Use with care and only when necessary.
-
Issue 3: Side Reactions During Final Cleavage
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicates modifications to the peptide, often with mass additions corresponding to scavenger molecules.
Root Cause Analysis: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), various reactive carbocations are generated from the cleavage of side-chain protecting groups.[1] The unprotected dimethylamino group, being a nucleophile, can potentially be alkylated by these carbocations if they are not efficiently trapped by scavengers.
Solutions:
-
Use an Optimized Cleavage Cocktail: The choice of scavengers is critical. A standard cleavage cocktail may not be sufficient.
| Reagent | Purpose in Cocktail | Recommended Concentration |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | 85-95% |
| Triisopropylsilane (TIS) | Carbocation scavenger | 2.5-5% |
| Water | Carbocation scavenger | 2.5-5% |
| 1,2-Ethanedithiol (EDT) | Thiol scavenger (for Trp, Met) | 2.5% |
For peptides containing Fmoc-Dap(Me₂)-OH, a cocktail rich in TIS is recommended due to its efficiency in scavenging a wide range of carbocations. A recommended general-purpose cocktail would be TFA/TIS/Water (95:2.5:2.5) .
-
Perform a Cold Cleavage: Conducting the cleavage reaction at a lower temperature (e.g., 4°C) can help to minimize the rate of side reactions.
-
Limit Cleavage Time: Extend the cleavage time only as long as necessary for complete removal of all protecting groups. A standard time of 2-3 hours is usually sufficient.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Dap(Me₂)-OH
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 10 mL).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Dap(Me₂)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 5 mL of DMF.
-
Pre-activation: Allow the activation mixture to stand for 2-3 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to a second coupling.
-
Second Coupling (if necessary): Drain the reaction vessel and add a fresh activation mixture (prepared as in steps 2-3). Agitate for another 2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 10 mL) to remove excess reagents.
Protocol 2: Monitored Fmoc Deprotection
-
Initial Wash: Add a solution of 20% piperidine in DMF to the resin. Agitate for 2 minutes and drain.
-
Main Deprotection: Add a fresh portion of 20% piperidine in DMF. Collect the filtrate at 2, 5, 10, and 15 minutes.
-
UV Monitoring: Measure the absorbance of the collected filtrates at 301 nm. The deprotection is complete when the absorbance readings from consecutive time points are the same.
-
Washing: Once deprotection is complete, wash the resin thoroughly with DMF (5 x 10 mL) to ensure all the dibenzofulvene-piperidine adduct is removed.
Visualizations
Diagram 1: Potential Interference in Coupling Reaction
Caption: Potential interference of the basic Dap(Me₂) side chain during coupling.
Diagram 2: Fmoc Deprotection Workflow
Caption: Monitored Fmoc deprotection workflow for peptides containing Dap(Me₂).
References
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Foth, C., et al. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 15(10), 1188. [Link]
-
Canne, L. E., et al. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 96(22), 12380-12385. [Link]
-
Li, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Wikipedia. (2023). Peptide synthesis. Wikipedia. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Karas, J. A., et al. (2016). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Molecules, 21(5), 629. [Link]
-
ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Burlina, F., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 9(4), e94993. [Link]
-
Zanutta, F., et al. (2023). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e70064. [Link]
-
ResearchGate. (2025). The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate. [Link]
-
Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. [Link]
Sources
Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-L-2-amino-3-(dimethylamino)-propionic Acid
Welcome to the technical support center for the synthesis and cleavage of peptides incorporating Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dmap-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and optimize the outcomes of their experiments with this unique amino acid derivative.
The incorporation of non-natural amino acids like Dmap-OH can introduce novel properties to a peptide, but it can also present unique challenges during the final cleavage and deprotection steps. The tertiary amine of the dimethylamino group, in particular, requires careful consideration to prevent side reactions and ensure high purity and yield of the target peptide.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the lab.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the cleavage of Dmap-containing peptides.
Q1: Do I need a special cleavage cocktail for peptides containing Dmap-OH?
In many cases, a standard trifluoroacetic acid (TFA)-based cleavage cocktail, such as Reagent K, will be effective. However, the basicity of the dimethylamino group may require adjustments to the scavenger composition and reaction time to minimize potential side reactions. It is always recommended to perform a small-scale trial cleavage to optimize conditions for your specific peptide sequence.[1][2][3]
Q2: My Dmap-containing peptide is difficult to precipitate from ether. What can I do?
The protonated dimethylamino group can increase the polarity of the peptide, leading to better solubility in the TFA/ether mixture. If your peptide does not precipitate, try using a less polar solvent mixture for precipitation, such as a 1:1 mixture of diethyl ether and a hydrocarbon like hexane or pentane. Alternatively, you can reduce the volume of the TFA solution by rotary evaporation before adding the cold ether. In some cases, direct purification of the evaporated TFA mixture may be a viable option.
Q3: Can the dimethylamino group cause side reactions during cleavage?
While specific side reactions for Dmap-OH during TFA cleavage are not extensively documented in readily available literature, the presence of a tertiary amine can potentially lead to N-alkylation or other modifications, especially with prolonged exposure to the highly acidic cleavage cocktail. Using an effective scavenger cocktail and optimizing the cleavage time are crucial to mitigate these risks.
Q4: What is the optimal cleavage time for peptides with Dmap-OH?
A standard cleavage time of 1.5 to 2 hours is a good starting point.[4] However, for peptides that are prone to acid-catalyzed degradation or side reactions, it is advisable to monitor the cleavage progress by HPLC to determine the minimum time required for complete deprotection. Prolonged exposure to TFA should be avoided.[3]
II. Troubleshooting Guide
This section provides a more detailed breakdown of potential problems, their causes, and recommended solutions when cleaving peptides containing this compound.
Problem 1: Incomplete Cleavage or Deprotection
Symptoms:
-
Mass spectrometry data shows the presence of protecting groups on the desired peptide.
-
The peptide remains attached to the resin.
-
HPLC analysis reveals multiple peaks corresponding to partially deprotected species.
Potential Causes:
-
Insufficient TFA concentration: The cleavage cocktail may not be acidic enough to efficiently remove all protecting groups, especially if the peptide contains multiple acid-labile groups.
-
Inadequate reaction time: The cleavage reaction may not have been allowed to proceed for a sufficient duration.[3]
-
Poor resin swelling: If the resin is not adequately swollen, the TFA and scavengers cannot efficiently access all parts of the peptide-resin matrix.
Solutions:
-
Optimize TFA Concentration: For most applications, a TFA concentration of 95% in the cleavage cocktail is effective. If incomplete deprotection is observed, ensure the TFA used is of high quality and has not been diluted by atmospheric moisture.
-
Extend Reaction Time: Increase the cleavage time in increments of 30 minutes, monitoring the progress by HPLC. Be mindful that prolonged exposure to TFA can increase the risk of side reactions.[3]
-
Ensure Proper Resin Swelling: Before adding the cleavage cocktail, ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM).
Problem 2: Low Yield of the Desired Peptide
Symptoms:
-
The amount of precipitated peptide is significantly lower than expected.
-
HPLC analysis shows a small peak for the target peptide and numerous other peaks.
Potential Causes:
-
Side Reactions: The dimethylamino group or other sensitive residues in the peptide may be undergoing modification during cleavage.[1]
-
Precipitation Issues: The peptide may be too soluble in the precipitation solvent.
-
Adsorption to Resin: The cleaved peptide may be re-attaching to the resin or adsorbing to the surface.
Solutions:
-
Optimize Scavenger Cocktail: Use a robust scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) to quench reactive carbocations generated during cleavage.[1][2] The composition of standard cleavage cocktails is summarized in the table below.
-
Modify Precipitation Protocol:
-
Use a less polar solvent for precipitation (e.g., 1:1 ether/hexane).
-
Concentrate the TFA solution before adding cold ether.
-
Ensure the ether is sufficiently cold (-20°C or colder).
-
-
Wash Resin After Cleavage: After collecting the initial filtrate, wash the resin with a small amount of fresh TFA to recover any adsorbed peptide.
| Cleavage Cocktail | Composition (v/v) | Primary Use | Reference |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% Water | General purpose, good for peptides without sensitive residues. | [5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides with sensitive residues like Cys, Met, Trp, Tyr.[1][2] | King, D. S., Fields, C. G., & Fields, G. B. (1990) |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane | "Odorless" alternative for peptides with trityl-based protecting groups.[6] | AAPPTec |
Problem 3: Peptide Insolubility After Cleavage and Precipitation
Symptoms:
-
The lyophilized peptide powder does not dissolve in common solvents (water, acetonitrile, DMSO).
Potential Causes:
-
Aggregation: The peptide may be prone to aggregation, which can be exacerbated by the presence of hydrophobic residues or the formation of intermolecular hydrogen bonds.
-
Incomplete Deprotection: Residual protecting groups can significantly alter the solubility of the peptide.[7]
Solutions:
-
Test a Range of Solvents: Attempt to dissolve a small amount of the peptide in different solvents, including acidic or basic aqueous solutions, and organic solvents like DMF or NMP. The solubility of a peptide is highly dependent on its amino acid composition.[8][9]
-
Use Chaotropic Agents: Solvents containing chaotropic agents like guanidinium chloride or urea can help to disrupt aggregates and solubilize the peptide.
-
Re-cleavage: If incomplete deprotection is suspected, the precipitated peptide can be subjected to a second cleavage reaction with fresh cocktail.[7]
-
Sonication: Gentle sonication can sometimes aid in the dissolution of stubborn peptides.
III. Experimental Protocols
Protocol 1: Standard Cleavage of a Dmap-Containing Peptide
This protocol provides a general procedure for the cleavage and deprotection of a peptide containing L-2-amino-3-(dimethylamino)-propionic acid synthesized on a solid support.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 min) to swell the beads.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5-2 hours.
-
Filter the resin and collect the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold diethyl ether (10 times the volume of the filtrate) to the combined filtrate to precipitate the peptide.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.
Protocol 2: Small-Scale Trial Cleavage
Before committing your entire batch of peptide-resin, it is highly recommended to perform a small-scale trial to optimize the cleavage conditions.[4]
Procedure:
-
Use a small amount of your dried peptide-resin (e.g., 20-50 mg).
-
Follow the standard cleavage protocol (Protocol 1) with a proportionally smaller volume of cleavage cocktail.
-
After precipitation and drying, dissolve the crude peptide in a suitable solvent for analysis.
-
Analyze the crude peptide by HPLC and mass spectrometry to assess the completeness of the cleavage and the presence of any side products.
-
Based on the results, adjust the cleavage time, scavenger composition, or precipitation method for the large-scale cleavage.
IV. Visualizing the Cleavage Workflow
The following diagram illustrates the key steps in the cleavage and deprotection of a peptide from the solid support.
Caption: General workflow for the cleavage and purification of synthetic peptides.
V. References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. Available at: [Link]
-
2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (This is a generic reference to a textbook chapter, a more specific source should be used if possible).
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. Available at: [Link]
-
Insoluble peptide after deprotection and cleavage? - ResearchGate. Available at: [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchGate. Available at: [Link]
-
EP4011901A1 - Method for the fmoc group cleavage - Google Patents. Available at:
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC - NIH. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available at: [Link]
-
Thermal Cleavage of the Fmoc Protection Group - CHIMIA. Available at: [Link]
-
A cleavage cocktail for methionine-containing peptides - PubMed - NIH. Available at: [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide - SB-PEPTIDE. Available at: [Link]
Sources
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
purification strategies for peptides with Fmoc-l-2-amino-3-(dimethylamino)-propionic acid
<Technical Support Center: Purification Strategies for Peptides with Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unique amino acid, L-2-amino-3-(dimethylamino)-propionic acid (Dmap). The incorporation of Dmap, with its tertiary amine side chain, introduces specific challenges during purification, primarily by altering the peptide's charge, solubility, and interaction with chromatography media. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-purity peptides.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of Dmap-containing peptides, their underlying causes, and actionable solutions.
Problem: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
Potential Causes:
-
Secondary Silanol Interactions: The positively charged tertiary amine of the Dmap residue can interact strongly with residual, negatively charged silanol groups on the silica-based stationary phase (e.g., C18). This causes a secondary retention mechanism, leading to peak tailing.[1][2][3]
-
Inadequate Ion-Pairing: Standard concentrations of trifluoroacetic acid (TFA) may not be sufficient to fully mask the basicity of the Dmap residue, leading to inconsistent interactions with the column.[4][5]
-
Column Overload: Injecting too much crude peptide can saturate the stationary phase, causing peaks to broaden and tail.
-
Mobile Phase pH: If the mobile phase pH is near the pKa of the Dmap side chain, the residue will exist in both protonated and neutral forms, resulting in a broadened peak.[2]
Recommended Solutions:
-
Optimize the Ion-Pairing Agent:
-
Increase TFA Concentration: Incrementally increase the TFA concentration in your mobile phases (A and B) from the standard 0.1% up to 0.2%. This helps to more effectively shield the basic Dmap residue and minimize silanol interactions.[4]
-
Use a Stronger Ion-Pairing Agent: For particularly troublesome peptides, consider switching to a stronger, more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA). HFBA can improve retention and resolution but be aware that it is less volatile and harder to remove during lyophilization.[6]
-
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (typically pH 2-3 with TFA) to keep the Dmap side chain consistently protonated and suppress the ionization of acidic silanol groups on the column packing.[1][3]
-
Use Modern, End-Capped Columns: Employ high-quality, end-capped C18 columns. End-capping neutralizes many of the residual silanol groups, significantly reducing the potential for secondary interactions.[1][3] Alternatively, columns with hybrid particle technology can offer improved pH stability and reduced silanol activity.[1][5]
-
Reduce Sample Load: Perform a loading study to determine the optimal amount of crude peptide for your column size. Start with a small injection and gradually increase the load until peak shape begins to deteriorate.
-
Add a Competing Base: In some cases, adding a small amount of a volatile amine like triethylamine (TEA) to the mobile phase can help to block active silanol sites, though this can complicate downstream analysis.[1]
Problem: Peptide Aggregation or Precipitation During Purification
Potential Causes:
-
Hydrophobicity and Charge: The combination of a hydrophobic peptide backbone and the localized positive charge of the Dmap residue can lead to intermolecular aggregation, especially at high concentrations.[7]
-
Poor Solubility in Mobile Phase: The peptide may be poorly soluble in the initial, highly aqueous mobile phase conditions, causing it to precipitate on the column or in the injection loop.[8]
-
"On-Column" Precipitation: As the organic solvent concentration increases during the gradient, the peptide may elute in a highly concentrated band where it exceeds its solubility limit and precipitates.
Recommended Solutions:
-
Modify the Dissolution Solvent: Dissolve the crude peptide in a solvent containing a small amount of organic acid (e.g., acetic acid, formic acid) or an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase.
-
Adjust the Initial HPLC Conditions: Start the gradient with a higher initial percentage of organic solvent (e.g., 10-15% ACN instead of 5%) to improve the solubility of the peptide upon injection.
-
Lower the Sample Concentration: Dissolve the crude peptide in a larger volume to reduce its concentration before injection. This minimizes the risk of aggregation both in the vial and on the column.[9]
-
Incorporate Solubilizing Tags: For extremely difficult sequences, the synthesis strategy can be modified to include temporary, solubilizing tags, such as a poly-lysine tag, which can enhance solubility.[10]
Problem: Co-elution of Impurities with the Target Peptide
Potential Causes:
-
Similar Hydrophobicity: Deletion sequences or other synthesis-related impurities may have very similar hydrophobic profiles to the target Dmap-containing peptide, making separation difficult.[11][12]
-
Sub-optimal Selectivity: The chosen mobile phase and stationary phase may not provide enough selectivity to resolve the target peptide from closely eluting impurities.[6]
Recommended Solutions:
-
Alter Mobile Phase Selectivity:
-
Change the Organic Modifier: If using acetonitrile (ACN), try switching to methanol or isopropanol. The different solvent properties can alter the elution profile and improve resolution.
-
Modify the Ion-Pairing Agent: Switching from TFA to an alternative like formic acid or perfluoropentanoic acid (PFPA) can change the retention profile of both the desired peptide and its impurities, potentially resolving co-eluting peaks.[6]
-
-
Use a Different Stationary Phase:
-
If using a C18 column, try a C8 or Phenyl column. The change in hydrophobicity and potential for different (pi-pi) interactions with a Phenyl column can provide the necessary selectivity.[9]
-
-
Employ Orthogonal Purification Methods:
-
Ion-Exchange Chromatography (IEX): The positive charge of the Dmap residue makes these peptides excellent candidates for cation-exchange chromatography. This method separates molecules based on charge rather than hydrophobicity and can be a powerful secondary purification step to remove impurities that co-elute in RP-HPLC.[11]
-
-
Optimize the Gradient Slope: A shallower gradient (e.g., 0.5% B/minute instead of 1% B/minute) increases the separation window and can resolve closely eluting peaks.[13]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Dmap more challenging to purify than standard peptides?
The primary challenge stems from the tertiary amine in the Dmap side chain. Unlike primary or secondary amines found in natural amino acids like lysine, the dimethylamino group is more basic and carries a permanent positive charge at the low pH used for RP-HPLC. This strong positive charge can lead to intense, undesirable interactions with the silica backbone of the chromatography column, causing poor peak shape.[1] Additionally, the combination of charge and the overall hydrophobicity of the peptide can promote aggregation.
Q2: What are the best starting conditions for developing an RP-HPLC method for a Dmap-peptide?
A good starting point is a standard C18 column (e.g., 5 µm particle size, 100-120 Å pore size) with a mobile phase system of:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Gradient: A broad "scouting" gradient, such as 5% to 65% B over 30 minutes.
-
Detection: 214 nm or 220 nm.
Based on the results of this initial run, you can then optimize the gradient to be shallower around the elution point of your target peptide to improve resolution.[13][14]
Q3: Can I use ion-exchange chromatography as a primary purification step?
Yes, and it can be highly effective. Given the strong positive charge imparted by the Dmap residue, cation-exchange chromatography is a logical choice. It can be used as a capture step to separate the positively charged peptide from neutral or negatively charged synthesis impurities. This can be followed by an RP-HPLC polishing step to achieve final purity.[11] This orthogonal approach, separating by charge first and then hydrophobicity, is a powerful strategy for complex purifications.
Q4: How can I confirm the purity and identity of my final Dmap-peptide?
Purity should be assessed by analytical RP-HPLC using a different set of conditions (e.g., a different column or organic modifier) than the preparative method to ensure no impurities are hidden under the main peak. Identity must be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify that the observed molecular weight matches the theoretical mass of the desired peptide.
Section 3: Protocols and Data
Experimental Protocol: RP-HPLC Screening and Optimization
-
Crude Peptide Preparation: a. Weigh approximately 1-2 mg of the crude lyophilized Dmap-peptide. b. Dissolve in 1 mL of a 1:1 mixture of Solvent A (0.1% TFA in H₂O) and Solvent B (0.1% TFA in ACN). c. Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Analytical Scouting Run: a. Equilibrate an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) with 95% Solvent A / 5% Solvent B. b. Inject 10-20 µL of the prepared crude peptide solution. c. Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min. d. Monitor the chromatogram at 214 nm.
-
Gradient Optimization: a. Identify the retention time (RT) of the main peak from the scouting run. b. Design a new, shallower gradient centered around the elution percentage of the target peak. For example, if the peak eluted at 20 minutes in the scouting run (corresponding to ~45% B), a new gradient could be 35% to 55% B over 20 minutes. c. Run the optimized gradient to assess the resolution of the target peptide from nearby impurities.
-
Scale-Up to Preparative HPLC: a. Use the optimized gradient conditions from the analytical run. b. Adjust the flow rate and injection volume according to the dimensions of your preparative column, maintaining the same linear velocity. c. Collect fractions across the main peak. d. Analyze the purity of each fraction by analytical HPLC-MS. e. Pool the fractions that meet the desired purity specification and proceed to lyophilization.[13]
Data Summary: Ion-Pairing Agent Selection
| Ion-Pairing Agent | Concentration | Volatility | Key Advantage | Key Disadvantage |
| Trifluoroacetic Acid (TFA) | 0.1% | High | Standard, effective for most peptides, easily removed.[13] | May not provide enough ion-pairing for Dmap peptides, causing tailing.[5] |
| Formic Acid (FA) | 0.1% | High | MS-friendly, can alter selectivity compared to TFA. | Weaker acid, may provide less effective ion-pairing than TFA.[5] |
| Heptafluorobutyric Acid (HFBA) | 0.05-0.1% | Low | Stronger ion-pair, increases retention and can improve peak shape.[6] | Difficult to remove, can suppress MS signal and contaminate equipment.[6] |
Section 4: Visual Diagrams
Troubleshooting Flowchart for Poor HPLC Peak Shape
Caption: Decision tree for troubleshooting poor HPLC peak shape.
General Purification Workflow for Dmap-Peptides
Caption: General workflow for Dmap-peptide purification.
References
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]
-
Fornstedt, T., et al. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Packer, N. H., et al. (1995). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. [Link]
-
AAPPTec. Peptide Purification. [Link]
-
Dong, M. W. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Rathore, A. S. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC. [Link]
-
Nest Group. (2009). Peptide Purification Overview. [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Gentile, V., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Van der Eycken, E., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Waters Corporation. (2017). Peptide Sample Prep Optimization and Troubleshooting. YouTube. [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Phenomenex. (2025). Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. [Link]
-
Penke, B., et al. (1996). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. PubMed. [Link]
-
GenScript. Peptide Purity Guide — 98%, 99% & Research-Grade Explained. [Link]
-
NBD, et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. [Link]
-
AAPPTec. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Dear, A. J., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
-
ResearchGate. (2025). Analysis of protein aggregation kinetics using short amino acid peptide tags. [Link]
-
Sgourakis, N. G., et al. (2007). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. downstreamcolumn.com [downstreamcolumn.com]
- 12. millennialscientific.com [millennialscientific.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid stability in different solvents
Welcome to the technical support center for Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dap(Me₂)-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this unique amino acid derivative in various solvents. Our aim is to equip you with the knowledge to anticipate and mitigate potential challenges in your experimental workflows.
Introduction: The Unique Nature of Fmoc-Dap(Me₂)-OH
This compound is a valuable building block in peptide synthesis, offering a side chain with a tertiary amine. This feature can be leveraged for various applications, including the synthesis of peptides with altered solubility, basicity, or potential for post-translational modifications. However, the presence of the dimethylamino group also introduces specific stability considerations that differ from other common Fmoc-amino acids. This guide will delve into these nuances to ensure the successful application of Fmoc-Dap(Me₂)-OH in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Fmoc-Dap(Me₂)-OH in solution?
The primary stability concerns for Fmoc-Dap(Me₂)-OH in solution revolve around the base-lability of the Fmoc group and potential side reactions involving the tertiary amine on the side chain. While the Fmoc group is generally stable under neutral and acidic conditions, it can be prematurely cleaved by basic impurities often present in solvents like DMF.[1][2][3] The dimethylamino group, being basic, could potentially influence the local microenvironment, although it is a tertiary amine and less reactive in promoting Fmoc deprotection compared to primary or secondary amines.[4]
A significant, though less common, concern is the potential for intramolecular cyclization or other rearrangements, particularly during activation for coupling, which can be influenced by the solvent and coupling reagents used.
Q2: Which solvents are recommended for dissolving and storing Fmoc-Dap(Me₂)-OH?
For short-term use during solid-phase peptide synthesis (SPPS), high-purity, peptide-grade N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for dissolving Fmoc-amino acids.[2] However, it's crucial to be aware of the potential for these solvents to contain or generate amine impurities that can cause premature Fmoc deprotection.[1]
-
DMF (N,N-Dimethylformamide): Widely used due to its excellent solvating properties. However, it can degrade over time to form dimethylamine, a secondary amine that can cleave the Fmoc group.[1][2] It is highly recommended to use freshly opened, high-purity DMF or to perform a test for amine impurities before use.
-
NMP (N-Methyl-2-pyrrolidone): Often considered a more stable alternative to DMF with superior solvating power.[2] However, some reports suggest that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[2]
-
DCM (Dichloromethane): While a good solvent for many organic molecules, DCM is less polar than DMF and NMP and may not be suitable for dissolving all peptide-resin complexes, potentially leading to aggregation.[2] It is generally not the first choice for dissolving Fmoc-amino acids for coupling reactions in SPPS.
-
DMSO (Dimethyl sulfoxide): Can be used in some cases, particularly to disrupt peptide aggregation. However, its compatibility and potential side reactions with Fmoc-Dap(Me₂)-OH should be carefully evaluated.
For long-term storage, it is always recommended to store Fmoc-Dap(Me₂)-OH as a solid at 2-8°C, protected from light and moisture. [5][6] If stock solutions are necessary, they should be prepared fresh and stored at 4°C for no longer than a few days to a week, although stability can be sequence and concentration-dependent.[7]
Q3: Can the dimethylamino side chain of Fmoc-Dap(Me₂)-OH cause side reactions during peptide synthesis?
Yes, the tertiary amine in the side chain of Fmoc-Dap(Me₂)-OH can potentially participate in or promote side reactions. While tertiary amines are generally less nucleophilic than primary or secondary amines, their basicity can influence the reaction environment.[4]
Potential side reactions include:
-
Catalysis of Undesired Reactions: The basic nature of the dimethylamino group could potentially catalyze side reactions such as racemization or aspartimide formation in adjacent amino acid residues, although this is less likely than with stronger, soluble tertiary amine bases like DIPEA.
-
Interaction with Coupling Reagents: Some coupling reagents may interact with the tertiary amine, leading to reduced coupling efficiency or the formation of byproducts. Careful selection and optimization of coupling reagents are crucial.
-
Quaternization: In the presence of alkylating agents or under certain conditions, the tertiary amine could be quaternized, leading to a permanently charged side chain.
Troubleshooting Guide
This section addresses specific issues that may arise when using Fmoc-Dap(Me₂)-OH and provides actionable solutions.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final peptide, as identified by mass spectrometry.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance: The bulky Fmoc group combined with the side chain may hinder coupling. | - Use a more potent activating agent: Switch from standard carbodiimides (like DIC) to phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HATU, HBTU) based reagents.[8] - Double coupling: Repeat the coupling step with fresh reagents. - Increase reaction time: Extend the coupling time, monitoring for completion with a Kaiser test. |
| Poor Solubility: The growing peptide-resin may have poor swelling or the activated amino acid may have limited solubility. | - Switch to a better solvating solvent: Consider using NMP instead of DMF.[2] - Add a chaotropic agent: In cases of severe aggregation, the addition of small amounts of DMSO or other "magic mixtures" can be beneficial. |
| Degradation of Fmoc-Dap(Me₂)-OH in Solution: The pre-activated amino acid solution may be degrading over time. | - Prepare activated amino acid solution immediately before use. Avoid letting the activated solution stand for extended periods. |
Problem 2: Unexpected Byproducts in the Final Peptide
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating masses that do not correspond to the target peptide or simple deletion sequences.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Premature Fmoc Deprotection: Impurities in the solvent (e.g., dimethylamine in DMF) are cleaving the Fmoc group.[1][3] | - Use high-purity, fresh solvents. [1] - Test solvents for amine impurities. - Store solvents properly under an inert atmosphere. |
| Side Reaction with Coupling Reagents: The dimethylamino side chain may be reacting with the coupling reagent. | - Optimize coupling conditions: Use a less reactive coupling reagent or adjust the amount of base (e.g., DIPEA) used. In some cases, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be beneficial.[8] |
| Intramolecular Cyclization: Although less common, the side chain could potentially undergo cyclization reactions. | - This is highly dependent on the peptide sequence and reaction conditions. If suspected, altering the coupling strategy or protecting the side chain with a temporary group (if possible) might be necessary. |
Experimental Protocols
Protocol 1: Stability Assessment of Fmoc-Dap(Me₂)-OH in Solution
This protocol provides a framework for evaluating the stability of Fmoc-Dap(Me₂)-OH in a chosen solvent over time.
Materials:
-
Fmoc-Dap(Me₂)-OH
-
High-purity solvent (e.g., DMF, NMP)
-
HPLC system with a UV detector
-
Analytical C18 HPLC column
Procedure:
-
Prepare a stock solution of Fmoc-Dap(Me₂)-OH in the solvent of interest at a known concentration (e.g., 0.1 M).
-
Immediately inject an aliquot of the freshly prepared solution onto the HPLC system to obtain a t=0 reference chromatogram.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C).
-
At regular time intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the stock solution onto the HPLC.
-
Monitor the chromatograms for:
-
A decrease in the peak area of the main Fmoc-Dap(Me₂)-OH peak.
-
The appearance of new peaks, which could indicate degradation products.
-
-
Quantify the percentage of remaining Fmoc-Dap(Me₂)-OH at each time point to determine its stability under the tested conditions.
Protocol 2: Recommended Coupling Protocol for Fmoc-Dap(Me₂)-OH
This protocol outlines a robust method for incorporating Fmoc-Dap(Me₂)-OH into a peptide sequence during SPPS.
Reagents:
-
Fmoc-Dap(Me₂)-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
High-purity DMF or NMP
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Dap(Me₂)-OH and HATU in DMF or NMP. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF or NMP to remove excess reagents and byproducts.
Data Presentation
| Solvent | Expected Stability (Short-Term, RT) | Key Considerations |
| DMF (High Purity) | Good | Prone to degradation over time, forming dimethylamine which can cause premature Fmoc deprotection.[1][2] |
| NMP | Good to Excellent | Generally more stable than DMF, but some reports suggest long-term degradation of Fmoc-amino acids.[2] |
| DCM | Excellent | Poor solvent for polar peptide-resins, may lead to aggregation and incomplete reactions.[2] |
| Alcohols (e.g., MeOH) | Poor | Can participate in side reactions such as transesterification, especially under basic conditions. |
| Aqueous Solutions | Poor | The Fmoc group is susceptible to hydrolysis, especially under non-neutral pH. |
Visualizations
Degradation Pathway of Fmoc Group in the Presence of Amine Impurities
Caption: Premature Fmoc deprotection by amine impurities in DMF.
General SPPS Workflow for Incorporating Fmoc-Dap(Me₂)-OH
Caption: SPPS cycle for the incorporation of Fmoc-Dap(Me₂)-OH.
References
Sources
- 1. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
Navigating Stereochemical Integrity: A Technical Guide to Utilizing Fmoc-L-2-amino-3-(dimethylamino)-propionic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique synthetic building block, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-L-Dap(Me₂)-OH), into their peptide synthesis workflows. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the stereochemical integrity of your peptides and navigate the potential challenges associated with this sterically hindered and electronically distinct amino acid derivative.
Introduction: The Double-Edged Sword of a Unique Building Block
Fmoc-L-Dap(Me₂)-OH is a valuable tool in peptide chemistry, offering a strategic point for post-synthetic modifications or for influencing peptide conformation due to its tertiary amine side chain. However, the very features that make it attractive—the steric bulk and the electronic nature of the β-dimethylamino group—can also present significant challenges, most notably the risk of racemization at the α-carbon during peptide coupling. This guide will dissect the underlying chemical principles and provide actionable protocols to mitigate these risks, ensuring the synthesis of enantiomerically pure peptides.
Troubleshooting Guide: Addressing Common Issues in Real-Time
This section is structured to help you diagnose and resolve problems you may encounter during your experiments with Fmoc-L-Dap(Me₂)-OH.
Issue 1: Suspected Racemization or Epimerization Detected by Chiral HPLC or NMR
-
Symptom: You observe a doublet or a shoulder on your target peptide peak in the HPLC chromatogram, or unexpected signals in the NMR spectrum, suggesting the presence of a diastereomer.
-
Root Cause Analysis: Racemization in peptide synthesis primarily occurs through the deprotonation of the α-proton of the activated amino acid, leading to a planar, achiral enolate intermediate.[1][2] The susceptibility of an amino acid to this process is influenced by several factors, including the acidity of the α-proton, the nature of the coupling reagents, the base used, and the reaction temperature.[3][4] While direct studies on the α-proton acidity of Fmoc-L-Dap(Me₂)-OH are not abundant, the electron-donating nature of the β-dimethylamino group could potentially influence the stability of the enolate intermediate. Furthermore, the steric hindrance of the side chain can slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur.
-
Immediate Corrective Actions:
-
Re-evaluate Your Coupling Reagent: For sterically hindered amino acids, standard coupling reagents may not be optimal. Carbodiimide-based reagents like DIC, when used with an additive such as OxymaPure® or HOBt, can suppress racemization.[5] Uronium/aminium salt-based reagents like HATU and HCTU are highly effective for difficult couplings but must be used judiciously to avoid side reactions.[6][7]
-
Lower the Reaction Temperature: Performing the coupling at a reduced temperature (e.g., 0 °C to room temperature) can significantly decrease the rate of racemization.[4]
-
Optimize the Base: The choice and amount of base used during coupling are critical. Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in stoichiometric amounts.[3] Excess base can accelerate racemization.
-
Issue 2: Low Coupling Yield of Fmoc-L-Dap(Me₂)-OH
-
Symptom: A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.
-
Root Cause Analysis: The steric bulk of the Fmoc-L-Dap(Me₂)-OH side chain can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[8] This steric hindrance can lead to incomplete or slow coupling reactions.
-
Immediate Corrective Actions:
-
Extend Coupling Time: For sterically demanding couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can improve yields.[9]
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-L-Dap(Me₂)-OH.[9]
-
Utilize a More Potent Coupling Reagent: As mentioned previously, reagents like HATU or HCTU are specifically designed for challenging couplings and can overcome steric hindrance more effectively.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization during peptide synthesis?
A1: Racemization during peptide bond formation primarily proceeds through two pathways: direct enolization or via an oxazolone intermediate. In the context of Fmoc-SPPS, the direct enolization pathway is more relevant during the coupling of an activated Fmoc-amino acid. The process is initiated by the abstraction of the α-proton by a base, forming a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of L- and D-isomers.[1][3]
Q2: How does the structure of Fmoc-L-Dap(Me₂)-OH contribute to the risk of racemization?
A2: The β-dimethylamino group has two main effects:
-
Electronic Effect: Tertiary amines are electron-donating groups. This electron-donating character might influence the stability of the enolate intermediate, although the precise impact on the rate of racemization for this specific molecule is not extensively documented in the literature.
-
Steric Hindrance: The bulky side chain can slow down the rate of the desired peptide bond formation. This prolonged reaction time for the activated species increases the window of opportunity for the competing racemization side reaction to occur.[8]
Q3: Are there any specific coupling reagents you recommend for Fmoc-L-Dap(Me₂)-OH to minimize racemization?
A3: For sterically hindered and potentially racemization-prone amino acids, a careful selection of the coupling reagent is paramount. Based on established principles for difficult couplings, the following are recommended:
-
Carbodiimides with Additives: A combination of Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or, more preferably, ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is a good starting point. These additives act as racemization suppressors.[5][10]
-
Uronium/Aminium Reagents: Reagents like HATU and HCTU are highly effective for sterically hindered couplings.[6][7] However, it is crucial to use the correct stoichiometry, as excess reagent can lead to side reactions.
Q4: Can the Fmoc deprotection step also cause racemization?
A4: While racemization is most commonly associated with the coupling step, prolonged exposure to the basic conditions of Fmoc deprotection (typically piperidine in DMF) can also lead to epimerization, especially for sensitive amino acids. It is advisable to use the shortest effective deprotection times.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-L-Dap(Me₂)-OH with Minimized Racemization
This protocol is designed for manual solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Dap(Me₂)-OH
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard SPPS reaction vessel and washing apparatus
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute) to remove all traces of piperidine.
-
Activation of Fmoc-L-Dap(Me₂)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(Me₂)-OH (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIEA (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 x 1 minute) and DCM (3 x 1 minute).
-
Capping (Optional but Recommended): If the Kaiser test is positive after coupling, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF.
-
Proceed to the next cycle.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Racemization Risk | Notes |
| Carbodiimides | DIC, DCC | Moderate | Moderate to High | Racemization can be significantly suppressed by the addition of HOBt or OxymaPure®.[5][10] |
| Uronium/Aminium Salts | HATU, HCTU | Very High | Low to Moderate | Highly effective for hindered couplings.[6][7] Potential for guanidinylation of the N-terminus if used in excess.[7] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Generally provides clean and efficient couplings with low racemization.[11] |
Visualizations
Diagram 1: General Mechanism of Racemization via Enolization
Caption: A systematic approach to resolving low coupling efficiency.
References
-
Anaspec. This compound. [Link]
- Dwyer, D. S. (2022). Electronic Properties of the Amino Acid Side Chains Contribute to the Structural Preferences in Protein Folding.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Ismail, I. T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Biology LibreTexts. (2023). 3.1: Amino Acids and Peptides. [Link]
-
Fields, G. B. (n.d.). 7.4 Racemization Assays. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
O'Donoghue, A. C., et al. (2020). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Chemical Science, 11(39), 10716-10724. [Link]
-
CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. [Link]
-
Ismail, I. T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
University of Guelph. (n.d.). Amino Acid Properties: Polarity and Ionization. [Link]
-
Gaus, K., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 715(1), 145-152. [Link]
-
Ismail, I. T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
-
Columbia University. (n.d.). Proteins: Amino acids are the monomers (20). [Link]
Sources
- 1. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
troubleshooting Fmoc-l-2-amino-3-(dimethylamino)-propionic acid solubility issues
Technical Support Center: Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
Welcome to the technical support guide for troubleshooting solubility and coupling issues related to this compound, hereafter referred to as Fmoc-Dap(Me2)-OH. This resource is designed for researchers, chemists, and drug development professionals utilizing this unique amino acid in solid-phase peptide synthesis (SPPS).
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Dap(Me2)-OH particularly challenging to dissolve and couple compared to other Fmoc-amino acids?
A1: The difficulty arises from the unique chemical nature of its side chain. The tertiary amine (a dimethylamino group) is basic. This basicity can lead to several complications:
-
Intra- and Intermolecular Interactions: The basic side chain can interact with the carboxylic acid of another Fmoc-Dap(Me2)-OH molecule, leading to aggregation and gel formation, which significantly reduces solubility in standard organic solvents like N,N-Dimethylformamide (DMF).
-
Premature Fmoc Deprotection: Trace amounts of dimethylamine impurities in aged DMF can prematurely cleave the Fmoc group, leading to unwanted side reactions.[1]
-
Steric Hindrance: While not excessively bulky, the side chain can create more steric hindrance than a simple alanine, potentially slowing down coupling reactions, especially when coupling to a sterically hindered N-terminus on the resin.[2]
Q2: What are the recommended starting solvents for dissolving Fmoc-Dap(Me2)-OH?
A2: For most applications, high-purity, peptide-synthesis-grade DMF is the initial solvent of choice.[1] However, due to the aforementioned issues, it is often insufficient on its own. N-methylpyrrolidone (NMP) is a more polar alternative that can enhance solvation and is preferred by many chemists, though it may lead to faster decomposition of Fmoc-amino acids over extended periods.[1] If solubility remains an issue, solvent mixtures or additives are necessary.
Q3: I'm observing a fine precipitate or a gel-like substance when trying to dissolve the amino acid in DMF. What is happening?
A3: This is a classic sign of aggregation. The zwitterionic character of the molecule, where the basic side chain may be protonated and the carboxylic acid deprotonated, can lead to poor solubility in less polar organic solvents. This aggregation can be sequence-dependent and is a primary cause of difficult synthesis.[3][4] Gel formation indicates strong intermolecular hydrogen bonding and ionic interactions that trap solvent molecules.
Section 2: Step-by-Step Troubleshooting Protocols
Q4: How can I systematically determine the best solvent and additive combination for my synthesis?
A4: A small-scale solubility test is highly recommended before committing to your bulk synthesis.
Protocol: Small-Scale Solubility Test
-
Preparation: Weigh 5-10 mg of Fmoc-Dap(Me2)-OH into several separate glass vials.
-
Solvent Addition: To each vial, add a small, measured volume of a different solvent system to achieve a target concentration similar to your planned synthesis (e.g., 0.5 M).[4]
-
Observation & Intervention:
-
Vial 1 (Control): Add DMF only.
-
Vial 2: Add NMP only.
-
Vial 3: Add DMF, then add 1 equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[5] These additives are acidic and can protonate the dimethylamino side chain, breaking up aggregation and improving solubility.
-
Vial 4: Prepare a pre-mixed solution of your coupling reagent (e.g., HBTU/DIPEA in DMF) and use this to dissolve the amino acid.
-
-
Agitation: Gently vortex or sonicate each vial for 2-5 minutes.
-
Evaluation: Observe which condition yields a clear, homogenous solution. If cloudiness or precipitate remains, the system is not suitable.
Solubility & Solvent System Comparison Table
| Solvent System | Expected Observation | Rationale for Efficacy |
| DMF or NMP (alone) | Often results in poor solubility, cloudiness, or gel formation. | Standard polar aprotic solvents may not be sufficient to overcome intermolecular aggregation.[1] |
| DMF + 1 eq. HOBt/Oxyma | Improved solubility. | The acidic additive protonates the basic side chain, disrupting aggregation. HOBt and Oxyma are highly soluble in DMF.[5] |
| DCM/DMF/NMP (1:1:1) | May improve solubility for highly aggregated sequences. | A solvent mixture can disrupt specific secondary structures that cause aggregation.[3] |
| DMF + small % DMSO | Can be effective for very difficult sequences. | DMSO is a highly polar solvent that can disrupt strong hydrogen bonds. |
Q5: My amino acid still won't dissolve in my standard coupling cocktail. What should I do?
A5: If the amino acid fails to dissolve even with additives, you can modify the activation and coupling protocol. The goal is to form the activated ester in situ which is typically more soluble.
Protocol: In-Situ Activation for Difficult Couplings
-
Resin Preparation: Ensure the N-terminus on your peptide-resin is fully deprotected (negative Kaiser test is not always reliable for difficult sequences) and washed thoroughly with DMF.[3][6]
-
Reagent Suspension: Suspend the Fmoc-Dap(Me2)-OH powder in a minimal amount of fresh DMF in your reaction vessel.
-
Additive Addition: Add your coupling additives (e.g., 1 eq. of OxymaPure) directly to this suspension and mix.
-
Activation: Add your coupling reagent (e.g., DIC or HATU/DIPEA) to the suspension.[6][7] The formation of the activated O-acylisourea or active ester should help pull the amino acid into solution.
-
Coupling: Immediately add this activated mixture to your prepared resin and begin agitation. Allow for extended coupling times (e.g., 2-4 hours).[8]
-
Monitoring: After the coupling, perform a Kaiser test. If it is positive (blue beads), a second coupling ("double coupling") is necessary.[8][9] For the second coupling, consider using a different, more potent activating agent like HATU if you started with DIC/Oxyma.[10]
Troubleshooting Flowchart
Here is a logical workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for Fmoc-Dap(Me2)-OH solubility.
Section 3: Advanced Considerations
Q6: Can the choice of coupling reagent impact the solubility of the activated species?
A6: Absolutely. The intermediate species formed during activation has different solubility properties.
-
Carbodiimides (e.g., DIC): When combined with HOBt or Oxyma, they form active esters. These are generally quite soluble. The combination of DIC/Oxyma is a cost-effective and robust choice.[6]
-
Onium Salts (e.g., HBTU, HATU): These reagents are known for high reactivity and efficiency.[6] HATU, based on HOAt, often exhibits faster kinetics and can be more effective for sterically hindered couplings.[6] The resulting activated species are typically soluble in the reaction mixture.
-
Phosphonium Salts (e.g., PyBOP): These are also highly efficient and avoid the potential side reaction of guanidinylation that can occur with excess onium salts.[6]
Q7: How can I proactively prevent solubility problems with Fmoc-Dap(Me2)-OH?
A7:
-
Use High-Purity Reagents: Start with high-purity Fmoc-Dap(Me2)-OH and, crucially, fresh, amine-free peptide synthesis grade DMF.[1][11]
-
Proper Storage: Store the amino acid derivative in a desiccator at the recommended temperature to prevent hydrolysis and degradation.
-
Incorporate Additives by Default: For this specific amino acid, consider making the addition of 1 equivalent of HOBt or Oxyma a standard part of your protocol, rather than a troubleshooting step.
-
Work at Higher Dilution: While counterintuitive, sometimes lowering the concentration can prevent aggregation. If you are working at 0.5 M, try 0.3 M to see if it improves solubility, but be aware this may slow down the reaction kinetics.[4]
References
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved January 18, 2026, from [Link]
-
Challenging SPPS: Difficult Sequences And Side Reactions. (n.d.). Gyros Protein Technologies. Retrieved January 18, 2026, from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 18, 2026, from [Link]
-
Are double couplings in SPPS interesting for purity of short peptides? (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 18, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). Anaspec. Retrieved January 18, 2026, from [Link]
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2024). ChemRxiv. Retrieved January 18, 2026, from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 18, 2026, from [Link]
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. Retrieved January 18, 2026, from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. Retrieved January 18, 2026, from [Link]
-
Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid and Other Hydrophilic Amino Acids in Peptide Synthesis
Introduction: The Quest for Solubility in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a unique and powerful class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often counterbalanced by a significant formulation challenge: poor aqueous solubility.[1] Peptides with a high proportion of non-polar amino acids are prone to aggregation, which can diminish bioactivity, complicate purification, and create challenges for administration.[1][2]
A primary strategy to overcome this hurdle is the rational incorporation of hydrophilic amino acids into the peptide sequence.[3][4] These residues, by virtue of their charged or polar side chains, enhance interactions with aqueous solvents, thereby improving solubility and preventing the formation of intractable aggregates.[5][6] While standard proteinogenic amino acids like Lysine, Arginine, and Aspartic Acid are common choices, the field is increasingly turning to unnatural amino acids (UAAs) to fine-tune physicochemical properties.
This guide provides a deep, comparative analysis of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid , a unique hydrophilic building block, against other commonly used hydrophilic amino acids. We will explore its performance in solid-phase peptide synthesis (SPPS), its impact on the final peptide's properties, and provide field-proven experimental protocols for its successful implementation.
Featured Amino Acid: this compound
This compound is an analog of Alanine featuring a dimethylamino group on the β-carbon.[7] Its defining characteristic is the tertiary amine in its side chain. With a pKa significantly higher than physiological pH, this group remains protonated and carries a permanent positive charge across a broad pH range. This constant charge distinguishes it from natural amino acids like Lysine or Histidine, whose charge state is pH-dependent. This property offers a persistent and powerful tool for enhancing hydrophilicity.
Alternatives for Comparison:
To provide a robust comparison, we will evaluate this compound against two standard and widely used hydrophilic amino acids:
-
Fmoc-L-Lys(Boc)-OH: A primary amino group on the side chain, protected by the acid-labile Boc group. It is a staple for introducing a positive charge.[8]
-
Fmoc-L-Arg(Pbf)-OH: Features a guanidinium group, which is strongly basic and positively charged over a wide pH range. The bulky Pbf protecting group is required to prevent side reactions.[9]
Comparative Analysis: Physicochemical and Synthetic Performance
The choice of a hydrophilic amino acid extends beyond simply adding charge; it impacts the entire synthesis workflow and the final peptide's behavior.
Physicochemical Properties
A summary of the key properties of these building blocks is essential for understanding their fundamental differences.
| Property | This compound | Fmoc-L-Lys(Boc)-OH | Fmoc-L-Arg(Pbf)-OH |
| Molecular Weight | 354.40 g/mol | 468.54 g/mol | 648.78 g/mol [10] |
| Side Chain Charge (pH 7) | Permanent Positive | pH-Dependent Positive | pH-Dependent Positive |
| Side Chain Structure | Short, flexible, tertiary amine | Long, flexible, primary amine | Bulky, rigid, guanidinium |
| Protecting Group | None on side chain | Boc (acid-labile)[8] | Pbf (acid-labile)[11] |
| Solubility | High in standard SPPS solvents (DMF, NMP) | Excellent in DMF, NMP[] | Good in DMF, NMP |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The true test of a building block is its performance during the demanding, iterative process of SPPS.
Coupling Efficiency: The efficiency of amide bond formation is paramount to achieving high purity and yield.
-
This compound: As a relatively small amino acid, it is expected to have good coupling kinetics, similar to other Alanine analogs. Standard coupling reagents like HBTU or HATU are generally effective.[10][13]
-
Fmoc-L-Lys(Boc)-OH: This is considered a standard and typically couples with high efficiency without significant issues.[14]
-
Fmoc-L-Arg(Pbf)-OH: The bulky Pbf protecting group can create steric hindrance, sometimes leading to slower or incomplete coupling reactions.[15] Double coupling or the use of more potent activating agents may be necessary, especially when coupling to a sterically hindered N-terminus.
Side Reactions and Stability:
-
This compound: The unprotected dimethylamino side chain is generally stable to the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage. Its nucleophilicity is low, minimizing the risk of side reactions.
-
Fmoc-L-Lys(Boc)-OH: The Boc group is orthogonal to the Fmoc group, providing robust protection during chain elongation. It is cleanly removed during the final acid cleavage.[8]
-
Fmoc-L-Arg(Pbf)-OH: While the Pbf group is effective, side-chain protection of Arginine remains a challenge in peptide synthesis. Incomplete deprotection or side reactions during cleavage can occur if scavengers are not used appropriately.[15]
Impact on Final Peptide Properties
The ultimate goal is to enhance the final peptide's characteristics for its intended application.
Solubility Enhancement: This is the primary reason for incorporating these residues.
-
This compound: The permanent positive charge provides a strong and pH-independent driving force for aquation, which can be highly advantageous for peptides that need to be soluble across a range of physiological pH values.
-
Fmoc-L-Lys(Boc)-OH & Fmoc-L-Arg(Pbf)-OH: Both are excellent at increasing solubility.[3][5] Arginine's guanidinium group, with its higher pKa, maintains its positive charge over a broader pH range than Lysine's primary amine, making it a slightly more robust choice for maintaining solubility in varying pH environments.
Disruption of Aggregation: Hydrophilic residues act as "gatekeepers," disrupting the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation.[2]
-
All three amino acids are effective at disrupting aggregation-prone regions. The choice may depend on the specific sequence context. The flexible side chain of Lysine and the unique structure of the dimethylaminopropionic acid may offer different conformational advantages compared to the bulkier Arginine side chain.
Experimental Methodologies and Protocols
To ensure reproducibility and success, the following detailed protocols are provided, grounded in established SPPS practices.[16][17]
Diagram: Standard Fmoc-SPPS Workflow
Caption: A generalized workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Amino Acid Coupling in Manual SPPS
This protocol describes a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Peptidyl-resin (0.1 mmol, pre-swollen in DMF)
-
Fmoc-protected amino acid (0.3 mmol, 3 eq.)
-
HBTU (0.29 mmol, 2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Preparation of Amino Acid Solution: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in approximately 2 mL of DMF.
-
Activation: Add DIPEA (6 eq.) to the amino acid solution. Agitate for 1-2 minutes to pre-activate.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected and washed peptidyl-resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[19]
-
Trustworthiness: The Kaiser test is a self-validating step. If the test is positive (blue beads), it indicates incomplete coupling, and the coupling step should be repeated to ensure sequence integrity.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.
Protocol 2: Peptide Cleavage from Resin and Side-Chain Deprotection
This protocol is for cleaving a peptide from a Rink Amide resin.
Materials:
-
Peptidyl-resin (dried, ~0.1 mmol)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Expertise & Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc and Pbf). TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[16]
-
-
Ice-cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approx. 5-10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a fresh centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]
Protocol 3: Purification of Hydrophilic Peptides by RP-HPLC
Purifying hydrophilic peptides can be challenging as they may have poor retention on standard C18 columns.[20]
Equipment & Materials:
-
Preparative Reversed-Phase HPLC system
-
C18 or C8 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude peptide dissolved in a minimal amount of Mobile Phase A or water.[20]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of DMSO can be used, but minimize the volume to avoid poor peak shape.[21] For extremely hydrophilic peptides, dissolving directly in acidified water is often the best strategy.[20]
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Conceptual Visualization: Enhancing Peptide Solubility
Caption: Hydrophilic residues (+) interact with water, preventing peptide aggregation and improving solubility.
Conclusion and Recommendations
The strategic incorporation of hydrophilic amino acids is an indispensable tool for the modern peptide chemist. While standard residues like Fmoc-L-Lys(Boc)-OH and Fmoc-L-Arg(Pbf)-OH are reliable and effective options for enhancing peptide solubility, they operate within the constraints of pH-dependent charge states.
This compound emerges as a compelling alternative, particularly for applications requiring robust solubility across a wide physiological pH range. Its key advantages include:
-
Permanent Positive Charge: Offers pH-independent hydrophilicity.
-
Favorable Coupling Kinetics: Its relatively small size suggests efficient incorporation during SPPS.
-
Side-Chain Stability: No protecting group is needed for the side chain, simplifying the synthesis strategy.
Recommendations for Selection:
-
For routine applications and sequences where pH fluctuations are minimal, Fmoc-L-Lys(Boc)-OH remains a cost-effective and reliable choice.
-
When maximum charge and solubility are required, and the synthetic budget allows for a more complex building block, Fmoc-L-Arg(Pbf)-OH is an excellent option, despite potential coupling challenges.
-
For peptides intended for formulation in variable pH environments or where a constant charge is mechanistically important for biological activity, This compound should be strongly considered as a superior strategic choice.
Ultimately, the optimal hydrophilic amino acid is context-dependent. By understanding the comparative performance, synthetic nuances, and impact on final peptide properties discussed in this guide, researchers can make more informed and effective decisions in the design and synthesis of next-generation peptide therapeutics.
References
- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from The Royal Society of Chemistry website.
- BenchChem. (2025). Enhancing the Solubility of Peptides with Unnatural Amino Acids. BenchChem Technical Support Center.
- LifeTein. (2024, January 11).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics. Biosynth Blog.
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
- ResearchGate. (2025, August 10).
- BOC Sciences. (n.d.).
- JPT Peptide Technologies. (n.d.).
- J&K Scientific. (n.d.). Fmoc-3-amino-2,2-dimethyl-propionic acid | 1076197-00-6.
- BenchChem. (2025). Step-by-Step Guide for Incorporating Fmoc-Dap(Adpoc)-OH in Peptide Synthesis.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- GenScript. (2024, July 11).
- Creative Peptides. (n.d.). Fmoc-Dap(Dnp)-OH.
- Leger, R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- ResearchGate. (2025, August 6). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- MDPI. (2023).
- Laimer, J., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
- Anaspec. (n.d.). This compound - 1 g.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press.
- ResearchGate. (2025, August 6). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2022, October). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.
- BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- Ikenoue, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686617.
- White, K. I., & Tilley, S. D. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters, 24(40), 7430–7434.
- Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7].
- Sivananda, C., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Peptide Science, 84(3), 283-297.
- Madine, J., & Middleton, D. A. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 8(5), 20170060.
- AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides.
- Wikipedia. (n.d.). Peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-Dap-OH ≥97.0% (HPLC) 181954-34-7.
- Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9.
- Huateng Pharma. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Chengdu Kaijie Biomedical Technology Development Co., Ltd. (n.d.). Fmoc - L - 2 - amino - 3 - (dimethylamino) - propionic acid.
- RayBiotech. (n.d.). Fmoc-Lys(Dnp)-OH.
- APExBIO. (n.d.). Fmoc-Lys(Boc)-OH - Protected Amino Acid for Peptide Synthesis.
- CEM Corpor
- Aapptec Peptides. (n.d.). Fmoc-L-amino acids.
- ResearchGate. (2023, November 15). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.
Sources
- 1. biosynth.com [biosynth.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Design: Principles & Methods | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. jpt.com [jpt.com]
- 6. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies [mdpi.com]
- 7. This compound - 1 g [anaspec.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. biomatik.com [biomatik.com]
- 20. biotage.com [biotage.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. renyi.hu [renyi.hu]
- 23. hplc.eu [hplc.eu]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides with Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of non-standard amino acids, such as L-2-amino-3-(dimethylamino)-propionic acid (Dap(Me2)), offers a powerful strategy to introduce specific functionalities. The permanent positive charge of the dimethylamino group on the beta-carbon of Dap(Me2) provides a unique handle for enhancing ionization efficiency and directing fragmentation in mass spectrometry, facilitating unambiguous sequence analysis.
This guide provides an in-depth technical comparison of the mass spectrometric behavior of peptides containing Dap(Me2) against native peptides and those modified with other common derivatization reagents. We will delve into the underlying principles of fragmentation, provide detailed experimental protocols, and present comparative data to inform your analytical strategies.
The Advantage of a Fixed Charge: Enhancing Ionization and Directing Fragmentation
In electrospray ionization (ESI) mass spectrometry, the efficiency of generating gas-phase peptide ions is heavily influenced by their ability to acquire a charge. Peptides incorporating a Dap(Me2) residue possess a pre-formed quaternary ammonium ion, which significantly enhances their ionization efficiency, leading to stronger signals and lower limits of detection.
Furthermore, the presence of a fixed, non-mobile positive charge dramatically influences the peptide's fragmentation behavior under collision-induced dissociation (CID). Unlike typical peptides where charge is carried by mobile protons leading to a complex mixture of b- and y-ions, peptides with a fixed N-terminal charge predominantly fragment via charge-remote fragmentation (ChR) pathways.[1][2] This results in a more predictable and often simpler fragmentation pattern, which can be a significant advantage for de novo sequencing and the identification of modification sites.
Comparative Fragmentation Analysis: Dap(Me2) vs. Alternative Strategies
To objectively evaluate the performance of Dap(Me2) in mass spectrometry, we will compare its fragmentation characteristics with those of a native peptide and peptides derivatized with two common alternative reagents: Girard's Reagent T and O-methylisourea (for guanidination).
Dap(Me2)-Modified Peptides: The Signature of Charge-Remote Fragmentation
A peptide containing an N-terminal Dap(Me2) residue exhibits a characteristic fragmentation pattern dominated by a series of intense a- and b-ions .[2] The fixed positive charge on the N-terminus directs fragmentation along the peptide backbone, often leading to a more complete ion series compared to its native counterpart.
A key feature is the potential for a neutral loss of trimethylamine ((CH₃)₃N) from the precursor and fragment ions, a process known as Hofmann elimination. This can lead to the formation of a charge-directed fragmentation pathway competing with the charge-remote mechanism.[3]
Native Peptides: The Complexity of Mobile Protons
In contrast, a native peptide without a fixed charge will typically display a more complex CID spectrum with a mixture of b- and y-ions.[4] The specific fragmentation pattern is highly dependent on the peptide sequence and the location of basic residues (like lysine and arginine) that can sequester the proton, leading to less predictable fragmentation.
Alternative Derivatization Strategies
Girard's Reagent T: This reagent reacts with the N-terminal amine to introduce a quaternary ammonium group, similar to Dap(Me2).[5][6] Peptides derivatized with Girard's Reagent T also exhibit charge-remote fragmentation, yielding prominent a- and b-ion series. A characteristic feature is the neutral loss of the trimethylamine moiety from the Girard's tag, which can be used as a diagnostic marker.[6][7]
Guanidination with O-methylisourea: This method converts the primary amine of the N-terminus and the side chain of lysine residues into guanidinium groups.[1][8][9][10][11] This modification increases the proton affinity of these sites, effectively "fixing" the positive charge. Guanidinated peptides show enhanced signal intensity and a fragmentation pattern that is often dominated by y-ions, particularly when the modification is on a C-terminal lysine.[8][11]
Experimental Section
Protocol 1: Synthesis of a Model Peptide with Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model peptide (e.g., Dap(Me2)-Ala-Phe-Ile-Gly-Leu-Met-NH₂) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound (Fmoc-Dap(Me2)-OH)
-
Standard Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, etc.)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Dap(Me2)-OH for the final coupling.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Dap(Me2) residue.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Purified peptides (Dap(Me2)-modified, native, and derivatized)
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Girard's Reagent T
-
O-methylisourea hemisulfate
-
Ammonium hydroxide
Procedure for Derivatization:
-
Girard's Reagent T Derivatization:
-
Dissolve the native peptide in a solution of Girard's Reagent T in methanol with a catalytic amount of acetic acid.
-
Incubate at 60°C for 1 hour.
-
Dry the sample and reconstitute in Solvent A for LC-MS analysis.
-
-
Guanidination:
-
Dissolve the native peptide in a solution of O-methylisourea hemisulfate and adjust the pH to ~11 with ammonium hydroxide.
-
Incubate at 65°C for 20 minutes.[11]
-
Acidify the reaction with formic acid and desalt using a C18 ZipTip.
-
Protocol 3: LC-MS/MS Analysis
-
LC System: A nano-flow HPLC system.
-
Column: C18 reversed-phase column.
-
Gradient: A linear gradient from 5% to 40% Solvent B over 30 minutes.
-
Mass Spectrometer: An electrospray ionization tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS Method:
-
Full MS scan from m/z 300-1800.
-
Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.
-
Collision-induced dissociation (CID) with normalized collision energy of 30-35%.
-
Comparative Data Summary
| Feature | Dap(Me2)-Peptide | Native Peptide | Girard's T-Peptide | Guanidinated Peptide |
| Ionization Efficiency | High | Moderate to Low | High | High |
| Primary Fragmentation | Charge-Remote | Charge-Directed | Charge-Remote | Charge-Directed (y-ions) |
| Dominant Fragment Ions | a- and b-ions | b- and y-ions | a- and b-ions | y-ions |
| Predictability | High | Low to Moderate | High | Moderate to High |
| Diagnostic Features | Neutral loss of (CH₃)₃N | None | Neutral loss of (CH₃)₃N | Mass shift of +42 Da per amine |
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: Workflow from peptide synthesis/derivatization to MS analysis.
Fragmentation of a Dap(Me2)-Modified Peptide
Caption: Predominant fragmentation pathways for a Dap(Me2)-peptide.
Conclusion and Recommendations
The incorporation of this compound provides a robust method for enhancing the mass spectrometric analysis of synthetic peptides. The fixed positive charge significantly improves ionization efficiency and directs fragmentation through predictable charge-remote pathways, yielding informative a- and b-ion series.
Recommendations:
-
For de novo sequencing and challenging sequences: The predictable fragmentation of Dap(Me2)-modified peptides makes them an excellent choice when unambiguous sequence determination is critical.
-
For quantitative studies: The enhanced signal intensity can improve the limits of detection in targeted quantitative assays.
-
Comparison with alternatives: While Girard's Reagent T offers similar fragmentation benefits, incorporating Dap(Me2) during synthesis avoids a separate derivatization step. Guanidination is particularly useful for enhancing the signals of lysine-containing peptides and promoting the formation of y-ions.
By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can leverage the unique properties of this compound to achieve superior results in the mass spectrometric analysis of their synthetic peptides.
References
-
Rinner, O., et al. (2004). Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 76(21), 6499-6507. [Link]
-
Kavanaugh, T. E., et al. (2013). Guanidination of Tryptic Peptides without Desalting for Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Analysis. Analytical Chemistry, 85(19), 8874-8881. [Link]
-
Kavanaugh, T. E., et al. (2013). Guanidination of Tryptic Peptides without Desalting for Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Analysis. Analytical Chemistry, 85(19), 8874-8881. [Link]
-
Kavanaugh, T. E., et al. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 85(19), 8874-8881. [Link]
-
Wang, Y., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 83(15), 6139-6145. [Link]
-
Gao, J., et al. (2015). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in Molecular Biology, 1295, 165-174. [Link]
-
Kijewska, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]
-
Liebisch, G., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 54(8), 2266-2275. [Link]
-
Anaspec. (n.d.). This compound. [Link]
-
Kijewska, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]
-
Huang, Z., et al. (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical Chemistry, 92(18), 12296-12304. [Link]
-
Liebisch, G., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 54(8), 2266-2275. [Link]
-
Wang, Y., et al. (2011). Derivatization With Girard Reagent T Combined With LC-MS/MS for the Sensitive Detection of 5-Formyl-2-Deoxyuridine in Cellular DNA. Analytical Chemistry, 83(15), 6139-6145. [Link]
-
Supporting Information - Digital CSIC. (n.d.). [Link]
-
Bąchor, R., et al. (2011). Peptides labeled by quaternary ammonium salts for sensitive detection by electrospray mass spectrometry. Journal of Peptide Science, 17(6), 445-453. [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
-
Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23513-23520. [Link]
-
Koehler, C. J., et al. (2013). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(6), 940-948. [Link]
-
Mass Analytica. (n.d.). Synthesis. [Link]
-
Van Damme, P., et al. (2011). A, B and C: Representative MS spectra of N-terminal peptides from partially alpha-N-acetylated proteins. [Link]
-
Su, Y., et al. (2018). Tandem mass spectrum of the N-terminal peptide M*DVTIQHPWFK of αA-crystallin from spot 5 (m/z 1459.7). [Link]
-
Ji, J., et al. (2006). A method for rapidly confirming protein N-terminal sequences by matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2878-2884. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
Vachet, R. W., et al. (2000). Fragmentation Chemistry of [M + Cu] Peptide Ions Containing an N-terminal Arginine. Journal of the American Society for Mass Spectrometry, 11(7), 626-638. [Link]
Sources
- 1. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of Peptides Containing Fmoc-l-2-amino-3-(dimethylamino)-propionic Acid
Introduction
In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties such as potency, stability, and cell permeability.[1] One such building block, Fmoc-l-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Am-DMPA), introduces a unique combination of a bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) protecting group and a positively chargeable dimethylamino side chain. While these features are desirable for synthesis and biological activity, they present distinct challenges and opportunities for structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comparative analysis of essential NMR techniques for the comprehensive characterization of peptides incorporating Fmoc-Am-DMPA. We will move beyond simple protocol listings to explain the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to design and execute a robust analytical strategy. Our focus is on establishing a self-validating system of experiments that builds from initial purity assessment to complete resonance assignment and, ultimately, to the elucidation of the peptide's three-dimensional conformation in solution.
The primary challenges addressed include:
-
Signal Overlap: The extensive aromatic signals from the Fmoc group often crowd the ¹H NMR spectrum, potentially obscuring resonances from aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.[2][3]
-
Unique Spin Systems: The Am-DMPA residue possesses a distinct pattern of proton and carbon signals that must be unambiguously identified.
-
Conformational Dynamics: The steric bulk of the Fmoc group and the potential charge of the dimethylamino moiety can significantly influence the local and global conformational preferences of the peptide backbone.[4]
This guide will systematically compare foundational 1D and 2D NMR experiments, providing the logic to select the most appropriate techniques for each stage of characterization.
Part 1: Foundational Techniques for Structural Verification and Assignment
The initial goal of NMR analysis is to confirm the identity and purity of the synthesized peptide and to begin the process of assigning every NMR signal to a specific atom. This is achieved through a logical progression of 1D and 2D experiments.
1D ¹H NMR: The Initial Fingerprint
The one-dimensional ¹H NMR spectrum is the fastest and most direct method for an initial assessment. It serves as a fundamental quality control check before investing time in more complex experiments.
-
Expertise & Causality: A 1D ¹H spectrum provides an immediate "fingerprint" of the molecule. By examining the chemical shift regions and signal integrations, one can quickly verify the presence of key structural motifs. For an Fmoc-Am-DMPA-containing peptide, we expect to see distinct signals for the Fmoc group's aromatic protons (typically ~7.3-7.8 ppm), the peptide backbone amide (NH) protons (~7.5-8.5 ppm in DMSO-d₆), α-protons (Hα) (~4.0-4.5 ppm), and a prominent singlet for the six protons of the dimethylamino group.[2][3] The relative integration of these regions provides a rapid check on the successful incorporation of the modified residue. A clean spectrum with sharp lines suggests a pure, non-aggregated sample, which is a prerequisite for high-quality 2D NMR.[5][6]
-
Experimental Protocol: 1D ¹H NMR Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent. DMSO-d₆ is often preferred for peptides as it minimizes the exchange of labile amide protons with the solvent, keeping them visible in the spectrum.[2] Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. Water suppression may be necessary if the sample is dissolved in a solvent containing residual H₂O.[5]
-
Through-Bond Correlation: COSY vs. TOCSY
To begin the assignment process, we must identify which protons are connected through chemical bonds. This is accomplished with 2D experiments that reveal scalar (J) couplings. The two primary workhorses for this are COSY and TOCSY.[7]
-
Core Principle: Both experiments correlate protons that are J-coupled. A cross-peak between two protons in the 2D spectrum indicates they are part of the same "spin system"—a network of coupled protons within a single amino acid residue. Protons on different residues are not scalar-coupled across the rigid amide bond.[5]
-
Comparative Analysis:
-
COSY (Correlation Spectroscopy): This is the simplest 2D correlation experiment. It reveals correlations only between directly coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ, HN-Hα).[8] Its utility lies in identifying immediate neighbors, which is the first step in tracing out a spin system.
-
TOCSY (Total Correlation Spectroscopy): This experiment is more powerful as it reveals correlations between a given proton and all other protons within the same spin system, even if they are not directly coupled.[5][8] For example, a TOCSY experiment will show a correlation from an amide proton (HN) to its own Hα, Hβ, Hγ, etc., effectively illuminating the entire side chain at once. This makes TOCSY exceptionally useful for identifying the type of amino acid residue.
-
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) |
| Information Gained | Correlations between directly coupled protons (2-3 bonds). | Correlations between all protons within a single spin system. |
| Primary Use | Step-wise tracing of connectivities (e.g., HN to Hα, Hα to Hβ). | Identification of entire amino acid spin systems from a single cross-peak.[7] |
| Advantage | Simpler experiment, provides unambiguous direct connectivity. | Highly efficient for identifying amino acid types (e.g., Leu, Ile, Thr). |
| Limitation | Can be tedious for assigning long side chains. | Cross-peak intensity can decrease for protons further down the chain. May not distinguish between some amino acids with similar spin systems (e.g., Asp/Asn). |
For the Fmoc-Am-DMPA residue, a COSY spectrum would show a cross-peak between the α-proton and the two β-protons of the propionic acid backbone. A TOCSY spectrum would show correlations from the α-proton to both β-protons simultaneously, confirming they belong to the same spin system.
Heteronuclear Correlation: Resolving Ambiguity with HSQC
Crowding and signal overlap in the ¹H spectrum are common problems, especially with the addition of the Fmoc group.[9] A Heteronuclear Single Quantum Coherence (HSQC) experiment provides a powerful solution by correlating protons directly to the carbons they are attached to.
-
Expertise & Causality: The chemical shift range for ¹³C is much larger (~200 ppm) than for ¹H (~12 ppm). By spreading the proton signals out into a second, ¹³C dimension, the HSQC experiment can resolve protons that have identical or very similar chemical shifts but are attached to carbons with different shifts.[10] This is a self-validating step; every proton-carbon cross-peak confirms a direct bond. For the Fmoc-Am-DMPA residue, HSQC is invaluable for unambiguously assigning the Cα, Cβ, and especially the N-methyl carbons, whose proton singlet might otherwise be difficult to assign with certainty.
-
Experimental Protocol: 2D HSQC Acquisition
-
Sample Preparation: A higher sample concentration (10-20 mg) is typically required compared to homonuclear experiments due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
-
Spectrometer Setup: The spectrometer must be equipped with a probe capable of detecting ¹³C.
-
Acquisition: A standard gradient-selected HSQC pulse sequence is used. The key is to acquire enough scans to achieve good signal-to-noise for all expected C-H correlations.
-
Part 2: Elucidating 3D Conformation
Once resonances are assigned, the next critical step is to determine the peptide's three-dimensional structure. This relies on detecting protons that are close in space, even if they are far apart in the primary sequence.
Through-Space Correlations: NOESY vs. ROESY
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one proton can be transferred to a nearby proton (typically < 5 Å apart) through space.[11] Measuring NOEs allows for the determination of interproton distances, which are the primary constraints used to calculate a 3D structure.
-
Comparative Analysis:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for detecting NOEs. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive "molecular ruler."
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): The sign and magnitude of the NOE are dependent on the size of the molecule and its rate of tumbling in solution (the correlation time, τc). For intermediate-sized peptides (~1-3 kDa), the standard NOE can be very weak or even zero, making NOESY experiments ineffective.[5][7] The ROESY experiment detects a similar through-space effect but in the "rotating frame." Crucially, the ROE is always positive regardless of molecular size, avoiding this ambiguity.
-
| Feature | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) |
| Mechanism | Dipolar relaxation in the laboratory frame. | Dipolar relaxation in the rotating frame. |
| Best For | Small, rapidly tumbling peptides OR large, slowly tumbling proteins (>5 kDa). | Intermediate-sized molecules (~1-3 kDa) where the NOE may be near zero.[7] |
| Signal Sign | Positive for small molecules, negative for large molecules. | Always opposite in sign to the diagonal peaks, avoiding ambiguity. |
| Potential Artifacts | Can have "spin diffusion" artifacts in large molecules, where magnetization is relayed between protons, giving false correlations. | Can have interfering cross-peaks from TOCSY-type transfers. |
Causality of Choice: For a typical synthetic peptide containing Fmoc-Am-DMPA (often in the 10-30 residue range), the molecular weight will likely fall into the intermediate regime. Therefore, ROESY is often the more reliable choice to ensure that the absence of a cross-peak truly means the protons are far apart, not that the NOE is simply nulled. NOE signals between the Fmoc protons and nearby peptide protons can be critical for defining the orientation of this bulky group relative to the peptide backbone.
Part 3: Integrated Workflow for Characterization
A successful NMR characterization is not a single experiment but a logical progression where each step builds upon the last. The workflow below illustrates the self-validating process for analyzing an Fmoc-Am-DMPA containing peptide.
Sources
- 1. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. princeton.edu [princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Enhancing Peptide Therapeutics: A Comparative Guide to Functional Assays for Peptides Modified with Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
For researchers, scientists, and drug development professionals, the quest for more effective peptide therapeutics is a continuous journey of innovation. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and low cell permeability. Chemical modifications offer a powerful strategy to overcome these limitations. This guide provides an in-depth technical comparison of functional assays for peptides modified with Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dap(Me2)-OH), a non-canonical amino acid designed to enhance the druglike properties of peptides.
The incorporation of a dimethylamino group on the side chain of 2,3-diaminopropionic acid introduces unique physicochemical properties. This modification is hypothesized to enhance metabolic stability by providing steric hindrance against enzymatic degradation and to improve membrane permeability by increasing lipophilicity and reducing the hydrogen-bonding capacity of the side chain.[] However, the precise impact on biological function must be empirically determined through a suite of rigorous functional assays. This guide will delve into the causality behind experimental choices for three critical assays: serum stability, cellular uptake, and receptor binding, providing detailed protocols and comparative data to inform your research decisions.
The Foundational Impact of Side-Chain N,N-Dimethylation on Peptide Properties
The introduction of the N,N-dimethylamino group on the Dap side chain is a strategic decision aimed at fundamentally altering a peptide's interaction with its biological environment. Unlike backbone N-methylation, this modification focuses on the side chain, potentially offering a more nuanced modulation of function without drastically altering the peptide's overall conformation. The anticipated benefits stem from several key physicochemical changes:
-
Increased Lipophilicity: The addition of two methyl groups to the side-chain amine increases its hydrophobicity. This can facilitate passive diffusion across cell membranes, a significant hurdle for many therapeutic peptides.[2]
-
Steric Hindrance: The bulky dimethylamino group can act as a shield, protecting adjacent peptide bonds from cleavage by proteases. This is a critical factor in extending the in vivo half-life of a peptide.[]
-
Reduced Hydrogen Bonding: The tertiary amine of the dimethylamino group is a hydrogen bond acceptor but not a donor. This reduction in hydrogen bonding capacity can decrease the energy penalty associated with moving from an aqueous environment into the lipid bilayer of a cell membrane.
-
Conformational Rigidity: The steric bulk of the dimethylamino group can restrict the conformational freedom of the peptide backbone in its vicinity, potentially pre-organizing the peptide into a bioactive conformation for enhanced receptor binding.
These properties, while advantageous, can also present challenges. Excessive lipophilicity can lead to poor solubility and non-specific binding, while conformational restrictions may negatively impact receptor affinity if the induced conformation is not optimal for binding. Therefore, a comprehensive evaluation using the functional assays detailed below is paramount.
Comparative Functional Assays: A Head-to-Head Evaluation
To objectively assess the impact of incorporating Fmoc-Dap(Me2)-OH into a peptide, a direct comparison with the unmodified (native) peptide and peptides with other modifications is essential. For the purpose of this guide, we will use a hypothetical peptide, "Peptide-X," and compare its native form to a Dap(Me2)-modified version and a version with a D-amino acid substitution, a common strategy to enhance stability.[3]
Serum Stability Assay: Quantifying Resistance to Degradation
The therapeutic efficacy of a peptide is intrinsically linked to its stability in the bloodstream.[4] Serum, a complex mixture of proteases and other enzymes, rapidly degrades most natural peptides. This assay quantifies the rate of peptide degradation in the presence of serum, providing a critical measure of its potential in vivo half-life.
Causality Behind Experimental Choices: The core of this assay is to mimic the enzymatic environment of the blood. The choice of serum (human, rat, etc.) should align with the intended preclinical or clinical model. Time points are selected to capture the degradation kinetics accurately. Quenching the reaction with a protein-precipitating agent like acetonitrile is crucial to stop enzymatic activity at the defined time points. HPLC is the analytical method of choice due to its ability to separate the intact peptide from its degradation products and provide quantitative data.[5]
Experimental Protocol: Serum Stability Assay
-
Peptide Preparation: Dissolve the native, Dap(Me2)-modified, and D-amino acid-modified peptides in phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.
-
Incubation: In separate microcentrifuge tubes, add the peptide solution to an equal volume of human serum (or other relevant serum) and incubate at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile containing 0.1% trifluoroacetic acid (TFA) to the aliquot.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.
-
HPLC Analysis: Carefully collect the supernatant and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) of each peptide in serum.
Comparative Data: Serum Stability of Peptide-X Analogs
| Peptide Version | Half-life (t½) in Human Serum (hours) |
| Native Peptide-X | 0.5 |
| Peptide-X with D-amino acid | 8.0[3] |
| Peptide-X with Dap(Me2) | > 24 |
Note: The data for Peptide-X with Dap(Me2) is hypothetical and presented for illustrative purposes based on the known stabilizing effects of N-methylation.[3][6]
Experimental Workflow: Serum Stability Assay
Caption: Workflow for determining peptide serum stability.
Cellular Uptake Assay: Measuring Membrane Permeability
For peptides targeting intracellular components, the ability to cross the cell membrane is a prerequisite for their therapeutic action.[7] This assay quantifies the amount of peptide that enters the cells, providing a direct measure of its cell-penetrating capability.
Causality Behind Experimental Choices: To track the peptide, it is typically labeled with a fluorescent dye. The choice of dye should be bright and photostable, with an emission spectrum that is well-separated from cellular autofluorescence. Flow cytometry is a high-throughput method that allows for the analysis of thousands of individual cells, providing statistically robust data on the uptake of the fluorescently labeled peptide.[7] Including a control at 4°C is essential to distinguish between active transport and passive diffusion, as active processes are inhibited at lower temperatures.
Experimental Protocol: Cellular Uptake Assay
-
Peptide Labeling: Label the N-terminus or a suitable side chain of the native, Dap(Me2)-modified, and D-amino acid-modified peptides with a fluorescent dye (e.g., FITC or TAMRA). Purify the labeled peptides by HPLC.
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or HEK293) in a 24-well plate and grow to 80-90% confluency.
-
Peptide Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled peptides at a final concentration of 10 µM. For a negative control, treat one set of cells at 4°C.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C (and 4°C for the control).
-
Cell Harvesting: Wash the cells three times with cold PBS to remove any non-internalized peptide. Detach the cells using trypsin-EDTA.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the mean fluorescence intensity of the cell population for each treatment condition.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the different peptide analogs. The intensity is directly proportional to the amount of internalized peptide.
Comparative Data: Cellular Uptake of Peptide-X Analogs
| Peptide Version | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Native |
| Untreated Cells | 10 | - |
| Native Peptide-X | 100 | 1.0 |
| Peptide-X with D-amino acid | 120 | 1.2 |
| Peptide-X with Dap(Me2) | 500 | 5.0 |
Note: The data for Peptide-X with Dap(Me2) is hypothetical and illustrates the expected increase in cellular uptake due to enhanced lipophilicity.[2]
Receptor Binding Assay: Assessing Target Engagement
A crucial aspect of any therapeutic is its ability to bind to its intended biological target with high affinity and specificity.[8] This assay measures the binding affinity of the modified peptides to their target receptor, ensuring that the chemical modifications have not compromised their primary function.
Causality Behind Experimental Choices: A competitive binding assay is a common method to determine the binding affinity of an unlabeled compound (the modified peptide) by measuring its ability to displace a labeled ligand (e.g., a radiolabeled or fluorescently labeled version of the native peptide) from the receptor.[9] The IC50 value, the concentration of the unlabeled peptide required to inhibit 50% of the specific binding of the labeled ligand, is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the peptide's binding affinity.
Experimental Protocol: Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Prepare a suitable binding buffer that maintains the integrity of the receptor and ligands.
-
Competitive Binding: In a 96-well plate, add a constant concentration of the labeled native peptide (the "tracer") and varying concentrations of the unlabeled competitor peptides (native, Dap(Me2)-modified, and D-amino acid-modified).
-
Incubation: Add the prepared cell membranes to each well and incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound labeled peptide from the free labeled peptide. Wash the filters with cold assay buffer to remove any non-specifically bound tracer.
-
Detection: Measure the amount of radioactivity or fluorescence retained on the filters using a suitable detector (e.g., a scintillation counter or a fluorescence plate reader).
-
Data Analysis: Plot the percentage of specific binding of the labeled peptide against the concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Comparative Data: Receptor Binding Affinity of Peptide-X Analogs
| Peptide Version | IC50 (nM) | Ki (nM) |
| Native Peptide-X | 10 | 5.0 |
| Peptide-X with D-amino acid | 15 | 7.5 |
| Peptide-X with Dap(Me2) | 8 | 4.0 |
Note: The data for Peptide-X with Dap(Me2) is hypothetical and illustrates a scenario where the modification maintains or slightly improves receptor affinity.[2]
Representative Signaling Pathway
Caption: A generic signaling pathway initiated by peptide-receptor binding.
Alternative Peptide Modification Strategies
While this guide focuses on the use of Fmoc-Dap(Me2)-OH, it is important to consider other established strategies for improving peptide therapeutics:
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to a peptide can increase its hydrodynamic radius, reducing renal clearance and shielding it from proteolytic enzymes.[10]
-
Lipidation: The conjugation of fatty acids to a peptide can enhance its binding to serum albumin, creating a circulating reservoir that extends its half-life.
-
Cyclization: Head-to-tail or side-chain cyclization can impose conformational constraints on a peptide, increasing its stability and potentially its receptor affinity.[]
The choice of modification strategy should be guided by the specific limitations of the native peptide and the desired therapeutic profile.
Conclusion
The incorporation of this compound represents a promising strategy for enhancing the druglike properties of therapeutic peptides. The N,N-dimethylamino group on the side chain is poised to improve metabolic stability and cellular uptake, key determinants of in vivo efficacy. However, as this guide has detailed, the ultimate success of this or any modification hinges on rigorous empirical validation through a suite of functional assays.
By systematically evaluating serum stability, cellular permeability, and receptor binding affinity in a comparative manner, researchers can make data-driven decisions to advance the most promising candidates. The protocols and illustrative data presented here provide a robust framework for this critical evaluation process, empowering the development of next-generation peptide therapeutics with enhanced performance and clinical potential.
References
-
Húmpola, M. V., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceuticals, 15(11), 1369. [Link]
- BenchChem. (2025). A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics. BenchChem Technical Guides.
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1215-1233. [Link]
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
-
Bock, J. E., et al. (2013). N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity. Journal of medicinal chemistry, 56(17), 6859-6870. [Link]
- BOC Sciences. (n.d.).
- Tavassoli, A. (2017). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 16(7), 447-448.
- Tørring, T., et al. (2011). The present and future of peptide discovery.
-
Prieto-García, L., et al. (2014). Ligand affinities at recombinant N-methyl-D-aspartate receptors depend on subunit composition. Molecular pharmacology, 46(2), 329-337. [Link]
-
Bezençon, O., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]
-
Kühne, B. A., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 13(5), e0197737. [Link]
-
GSDMD, G. D. (2022). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. Proceedings of the National Academy of Sciences, 119(4). [Link]
-
Salama, M., et al. (2016). Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1858(6), 1236-1245. [Link]
- BenchChem. (2025). Navigating Peptide Synthesis: A Comparative Guide to Fmoc-Dap(Adpoc)
-
ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Lee, G., et al. (2018). Machine-Learning-Based Prediction of Cell-Penetrating Peptides and Their Uptake Efficiency with Improved Accuracy. Journal of proteome research, 17(8), 2736-2745. [Link]
-
Kichler, A., et al. (2007). Self-promoted cellular uptake of peptide/DNA transfection complexes. The Journal of biological chemistry, 282(41), 29919-29925. [Link]
-
Deng, J., et al. (2015). Identification of Protein N-Termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1295, 249-258. [Link]
-
Springer. (2015). Identification of Protein N-Termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Springer. [Link]
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. BenchChem Technical Guides.
-
Zhang, H., et al. (2021). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical science, 12(15), 5644-5650. [Link]
-
Macquarie University. (2022). Biophysical characterisation of proteins and peptides. Macquarie University Research PURE. [Link]
-
ACS Publications. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]
-
ACS Publications. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]
Sources
- 2. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemie.univie.ac.at [chemie.univie.ac.at]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 9. N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Incorporating L-2-Amino-3-(dimethylamino)-propionic Acid
Introduction: The Quest for Enhanced Peptide Therapeutics
In the landscape of modern drug development, peptides represent a highly specific and potent class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and limited ability to cross cellular membranes. A primary strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids.[1][2] Cationic residues, particularly L-arginine, are renowned for their role in mediating cellular uptake, a characteristic central to the function of Cell-Penetrating Peptides (CPPs) and many Antimicrobial Peptides (AMPs).[3][4] The guanidinium head group of arginine is pivotal for interacting with negatively charged components of the cell membrane, facilitating translocation.[5]
This guide introduces L-2-amino-3-(dimethylamino)-propionic acid (DMAPA) , a synthetic amino acid, as a functional alternative to canonical cationic residues. Its terminal dimethylamino group, which is protonated at physiological pH, offers a permanent positive charge that can mimic the function of lysine or act as a simplified analogue of arginine. We will provide an in-depth comparison of the theoretical advantages of DMAPA-containing peptides and present the definitive experimental frameworks required to validate their performance against traditional arginine-rich peptides. This document serves as a technical manual for researchers, providing the scientific rationale and detailed protocols to conduct a robust comparative analysis of their biological activity.
Section 1: The Rationale and Synthesis of DMAPA-Containing Peptides
1.1. Chemical Properties of Fmoc-L-DMAPA
The building block for incorporating this residue is Fmoc-L-2-amino-3-(dimethylamino)-propionic acid .[6] The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the α-amine, compatible with the most common and robust strategy for peptide synthesis: Fmoc-based solid-phase peptide synthesis (SPPS).[7] Unlike arginine, whose side chain requires additional protection (e.g., with Pbf), the dimethylamino group of DMAPA is typically stable under the conditions of SPPS and does not require a dedicated protecting group, simplifying the synthetic process.
1.2. The Core Comparison: DMAPA vs. Arginine
The central hypothesis for using DMAPA is to enhance or modify peptide function in several key areas:
-
Cell Penetration: Can the localized, permanent positive charge of the DMAPA side chain effectively replace the guanidinium group of arginine for mediating cellular uptake?[3]
-
Antimicrobial Activity: Many AMPs rely on a cationic, amphipathic structure to disrupt bacterial membranes.[2][8] How does the incorporation of DMAPA affect a peptide's Minimum Inhibitory Concentration (MIC) against key bacterial strains?
-
Proteolytic Stability: Non-proteinogenic amino acids can impart resistance to degradation by proteases, which often have high specificity for natural amino acid sequences.[9] Peptides incorporating DMAPA are expected to exhibit a longer biological half-life.
1.3. Workflow for Peptide Synthesis and Purification
The synthesis of custom peptides containing DMAPA follows the standard workflow of Fmoc-SPPS. The process involves the sequential addition of Fmoc-protected amino acids to a growing chain anchored to a solid resin support.
Caption: Automated workflow for Fmoc-SPPS of a DMAPA-containing peptide.
1.4. Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model 9-mer peptide on a 0.1 mmol scale using Rink Amide resin.
-
Resin Preparation: Swell 167 mg of Rink Amide resin (loading ~0.6 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution. Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.), including Fmoc-L-DMAPA-OH, in DMF.
-
Add HCTU (0.39 mmol, 3.9 eq.) and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.). Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Validation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If positive (blue beads), repeat the coupling step.
-
-
Capping (Optional): If coupling is incomplete, cap unreacted amines by treating with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash: Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
-
Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Add 10 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by Mass Spectrometry.
Section 2: Comparative Analysis of Cell-Penetrating Ability
The primary function of arginine-rich CPPs is to ferry molecular cargo across the cell membrane.[4][10] A robust comparative analysis requires a quantitative measure of cellular uptake. Flow cytometry is a high-throughput method ideal for this purpose.[11][12]
2.1. Experimental Design: DMAPA-Peptide vs. Arginine-Peptide
To perform a direct comparison, two peptides should be synthesized, identical in sequence except for the key cationic residues. For example:
-
Peptide-Arg (Control): (FITC)-Gly-Arg-Arg-Arg-Arg-Arg-Arg-NH₂
-
Peptide-DMAPA (Test): (FITC)-Gly-(DMAPA)-(DMAPA)-(DMAPA)-(DMAPA)-(DMAPA)-(DMAPA)-NH₂
Both peptides are labeled with a fluorophore (e.g., Fluorescein isothiocyanate, FITC) for detection.
2.2. Workflow for Cellular Uptake Assay
The workflow involves treating live cells with the fluorescently labeled peptides and quantifying the internalized fluorescence.
Caption: Workflow for quantitative cellular uptake analysis by flow cytometry.
2.3. Detailed Protocol: Quantitative Cellular Uptake by Flow Cytometry
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density of 50,000 cells/well and culture overnight to allow for adherence.
-
Peptide Treatment:
-
Prepare stock solutions of FITC-labeled Peptide-Arg and Peptide-DMAPA in sterile water.
-
Replace the culture medium with fresh serum-free medium containing the test peptides at a final concentration of 10 µM. Include an "untreated" well as a negative control.
-
Incubate for 2 hours at 37°C.
-
-
Cell Harvesting and Washing:
-
Remove the peptide-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Add 100 µL of Trypsin-EDTA to each well and incubate for 5 minutes to detach the cells.
-
Neutralize the trypsin with 400 µL of complete medium.
-
Transfer the cell suspension to microcentrifuge tubes.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% fetal bovine serum).
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for FITC excitation.
-
Collect data for at least 10,000 events (cells) per sample.
-
Gate the live cell population based on forward and side scatter.
-
-
Data Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) for the gated live cell population for each sample.
-
Normalize the data by subtracting the MFI of the untreated control cells.
-
Compare the normalized MFI of cells treated with Peptide-DMAPA to those treated with Peptide-Arg.
-
2.4. Data Presentation: Cellular Uptake Comparison
The results should be summarized in a table and visualized with a bar graph for clear comparison.
| Peptide | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase over Control |
| Untreated Control | 0 | 150 ± 20 | 1.0 |
| FITC-Peptide-Arg | 10 | 8,500 ± 450 | 56.7 |
| FITC-Peptide-DMAPA | 10 | [Experimental Data] | [Calculated Value] |
Section 3: Comparative Analysis of Antimicrobial Activity
A key application for cationic peptides is in antimicrobial drug design. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[13][14]
3.1. Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines and is designed to test peptide activity against E. coli (ATCC 25922).[15]
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of E. coli on Mueller-Hinton (MH) agar, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.
-
-
Peptide Dilution Series:
-
In a sterile 96-well round-bottom plate, add 100 µL of MHB to wells in columns 2 through 12.
-
Prepare a 2x working stock of the test peptide (e.g., 256 µg/mL). Add 200 µL of this stock to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across to column 10. Discard the final 100 µL from column 10.
-
Column 11 (no peptide) will serve as the growth control. Column 12 (broth only) will be the sterility control.
-
-
Inoculation:
-
Working quickly after preparing the dilutions, add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. This dilutes the peptide concentrations to their final test values (e.g., 128 µg/mL down to 0.25 µg/mL) and brings the final bacterial density to 5 x 10⁵ CFU/mL.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is the lowest peptide concentration in which there is no visible turbidity (i.e., the first clear well). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
3.2. Data Presentation: MIC Comparison
The comparative MIC values for the DMAPA-peptide and the Arginine-peptide against a panel of relevant Gram-positive and Gram-negative bacteria should be tabulated.
| Peptide | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |
| Peptide-Arg | 16 | 32 | 64 |
| Peptide-DMAPA | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Vancomycin (Control) | N/A | 1 | N/A |
| Ciprofloxacin (Control) | 0.015 | 0.5 | 0.25 |
Conclusion and Future Outlook
The incorporation of L-2-amino-3-(dimethylamino)-propionic acid into peptide sequences presents a compelling strategy for designing novel therapeutics with potentially enhanced stability and tailored biological activities. Its simplified side-chain structure compared to arginine may offer advantages in synthesis and purification, while its permanent cationic nature provides a strong foundation for mimicking the function of natural cell-penetrating and antimicrobial peptides.
This guide provides the comprehensive, self-validating experimental framework necessary to objectively compare the performance of DMAPA-containing peptides against their arginine-based counterparts. By executing the detailed protocols for synthesis, cellular uptake quantification, and antimicrobial activity assessment, researchers can generate the critical data needed to evaluate the true potential of this non-proteinogenic amino acid. The resulting data will not only determine the viability of DMAPA as a substitute for arginine but will also contribute valuable structure-activity relationship insights to the broader field of peptide engineering.
References
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Piras, M., et al. (2020). Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. Molecules, 25(21), 5039. [Link]
-
Derakhshankhah, H., et al. (2016). Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1499-1506. [Link]
-
Castelletto, V., et al. (2019). Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide. Scientific Reports, 9(1), 1-12. [Link]
-
Bechara, C., et al. (2013). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(5), 1353-1362. [Link]
-
Sharma, G., et al. (2023). Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents. International Journal of Molecular Sciences, 24(6), 5867. [Link]
-
LifeTein Peptide. (2018). How to measure the cellular uptake of peptides?. LifeTein. [Link]
-
Kim, J. A., et al. (2017). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Analyst, 142(22), 4383-4390. [Link]
-
Singh, S., & Sharma, S. (2017). Comparative Uptake of Peptides by Flow Cytometry. Springer Nature Experiments. [Link]
-
AnaSpec. This compound - 1 g. AnaSpec. [Link]
-
Guidotti, G., et al. (2023). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Pharmaceutics, 15(7), 1834. [Link]
-
Sharma, G., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Molecules, 27(7), 2156. [Link]
-
Anderssen, T., et al. (2018). Antimicrobial Activity of Small Synthetic Peptides Based on the Marine Peptide Turgencin A. Marine Drugs, 16(11), 435. [Link]
-
Park, I. Y., et al. (2015). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 59(4), 2147-2155. [Link]
-
Wang, Y., et al. (2021). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Frontiers in Cell and Developmental Biology, 9, 706921. [Link]
-
Li, C., et al. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology, 11, 1993. [Link]
-
Zorko, M., & Langel, Ü. (2005). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Biomedical Science, 12(1), 49-60. [Link]
-
Feni, L., & Neundorf, I. (2020). Peptide cellular distribution, live cell uptake, and effects on... ResearchGate. [Link]
-
Dal-Pra, S., et al. (2022). Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs. Pharmaceutics, 14(3), 655. [Link]
-
Henriques, S. T., et al. (2006). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 3(3), 567-593. [Link]
Sources
- 1. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Small Synthetic Peptides Based on the Marine Peptide Turgencin A: Prediction of Antimicrobial Peptide Sequences in a Natural Peptide and Strategy for Optimization of Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - 1 g [anaspec.com]
- 7. Evaluation of Synthetic Cell-Penetrating Peptides, Pro-Rich Peptide and Octaargine Derivatives, as Adenovirus Vector Carrier | Bentham Science [benthamscience.com]
- 8. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Assessing the Impact of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced efficacy and stability, the incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry. One such modification, the introduction of N-methylated residues, has garnered significant attention for its profound impact on peptide conformation and, consequently, biological activity. This guide provides an in-depth, comparative analysis of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dap(Me2)-OH), a tertiary amino acid, and its influence on peptide structure. We will objectively compare its performance with a key alternative, the more common secondary N-methylated amino acids, supported by experimental data and detailed protocols.
The decision to incorporate a modified amino acid is a critical juncture in peptide design. It necessitates a thorough understanding of the structural ramifications. This guide is structured to provide clarity on the causal relationships between the choice of N-methylation and the resulting peptide architecture, empowering you to make informed decisions in your research and development endeavors.
The Rationale Behind N-Methylation: A Structural Perspective
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, is a strategic modification to enhance the therapeutic potential of peptides. This seemingly subtle alteration can dramatically influence a peptide's three-dimensional structure, which is intrinsically linked to its biological function, metabolic stability, and ability to cross cell membranes.[1] The introduction of N-methylation imparts localized conformational constraints, which can pre-organize a peptide into its biologically active shape, potentially leading to greater receptor affinity and selectivity. Furthermore, the steric hindrance provided by the methyl group can shield the peptide from enzymatic degradation, thereby extending its half-life in the body.[1]
Fmoc-Dap(Me2)-OH introduces a tertiary amine into the peptide backbone, a more significant modification than the incorporation of a secondary N-methylated amino acid. This guide will explore the nuanced structural consequences of this choice.
Comparative Analysis: Fmoc-Dap(Me2)-OH vs. Standard N-Methylated Amino Acids
The primary distinction lies in the degree of substitution on the nitrogen atom. While standard N-methylated amino acids introduce a secondary amine, Fmoc-Dap(Me2)-OH incorporates a tertiary amine. This has profound effects on the local geometry and hydrogen bonding capacity of the peptide backbone.
| Feature | Fmoc-Dap(Me2)-OH (Tertiary Amine) | Standard Fmoc-N-methyl-amino acid (Secondary Amine) |
| Hydrogen Bonding | Complete elimination of the amide proton as a hydrogen bond donor. | Elimination of the amide proton as a hydrogen bond donor. |
| Conformational Rigidity | Significant steric hindrance from two methyl groups severely restricts rotation around the peptide backbone bonds. | Steric hindrance from one methyl group restricts backbone rotation.[1] |
| Impact on Secondary Structure | Tends to disrupt canonical secondary structures like α-helices and β-sheets due to the inability to participate in hydrogen bonding and increased steric bulk.[2] | Can disrupt or stabilize secondary structures depending on the position and surrounding sequence.[2][3] |
| Propensity for Cis-Amide Bonds | The steric clash of the dimethylamino group can favor the formation of a cis amide bond, inducing sharp turns in the peptide chain. | N-methylation can increase the propensity for cis amide bond formation, particularly in homochiral sequences.[3] |
| Solubility | The increased lipophilicity due to the dimethylamino group can impact solubility, which needs to be considered in formulation. | N-methylation generally increases lipophilicity.[1] |
Experimental Design for Structural Assessment
To empirically assess the structural impact of incorporating Fmoc-Dap(Me2)-OH, a comparative study is essential. A model peptide can be synthesized with three variations: the native sequence, a sequence containing a standard N-methylated amino acid, and a sequence incorporating Dap(Me2).
Peptide Synthesis Workflow
The synthesis of these peptides can be achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[4]
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF and Dichloromethane (DCM).[5][6]
-
Amino Acid Coupling: In a separate vessel, activate the Fmoc-amino acid (3 equivalents), including Fmoc-Dap(Me2)-OH or the standard N-methylated amino acid, with a coupling reagent like HCTU (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[7][8] Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction using a Kaiser test.[7]
-
Washing: Wash the resin with DMF and DCM after each coupling and deprotection step.[9]
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5), for 2-4 hours.[7]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[10] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[11][12]
-
Sample Preparation: Prepare peptide samples at a concentration of 0.1-0.5 mg/mL in a suitable buffer, such as phosphate buffer.[13][14]
-
Data Acquisition: Record CD spectra in the far-UV region (190-250 nm).[12]
-
Data Analysis: Deconvolute the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.[15]
Characteristic CD Signals for Peptide Secondary Structures [12]
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| Random Coil | ~215-220 | ~195-200 |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.[16][17]
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically 90% H2O/10% D2O.[18]
-
Data Acquisition: Acquire a series of 2D NMR spectra, including COSY, TOCSY, and NOESY experiments.[18][19]
-
Data Analysis:
-
Resonance Assignment: Assign the proton resonances to specific amino acid residues.[18]
-
Structural Restraints: Use NOESY cross-peaks to determine through-space proximities between protons (less than 5-6 Å apart), which provide crucial distance restraints for structure calculation.[20]
-
Structure Calculation: Use the experimental restraints to calculate a family of 3D structures that are consistent with the NMR data.[19]
-
Caption: Workflow for the structural analysis of modified peptides.
Interpreting the Data: Expected Structural Perturbations
The incorporation of Fmoc-Dap(Me2)-OH is expected to induce significant and localized conformational changes. The steric bulk of the dimethylamino group and the inability to form a hydrogen bond will likely lead to a disruption of regular secondary structures.[2] NMR analysis may reveal a higher propensity for a cis-amide bond preceding the Dap(Me2) residue, forcing a turn or kink in the peptide backbone.
In contrast, a standard N-methylated amino acid will also introduce conformational restrictions but to a lesser extent.[1] Depending on its position within the peptide sequence, it might stabilize a β-turn or disrupt a helical segment.[3] The native peptide will serve as a baseline, exhibiting the inherent conformational preferences of the unmodified sequence.
Conclusion and Future Directions
The choice between Fmoc-Dap(Me2)-OH and a standard N-methylated amino acid is not trivial and has significant consequences for the resulting peptide structure. The incorporation of a tertiary amine via Dap(Me2) offers a powerful tool to induce sharp turns and create highly constrained peptide architectures. This can be particularly advantageous in the design of cyclic peptides or in mimicking receptor-bound conformations.[21] However, the potential for widespread disruption of secondary structure must be carefully considered.
Standard N-methylation provides a more subtle means of modulating peptide conformation and can be used to fine-tune the structural and, consequently, the biological properties. The experimental framework outlined in this guide provides a robust methodology for objectively assessing the impact of these modifications. By combining peptide synthesis with rigorous structural analysis by CD and NMR spectroscopy, researchers can gain a detailed understanding of the structure-activity relationship and rationally design peptide therapeutics with improved properties.
References
- The Effect of N-Methylation on Peptide Backbone Conformation. Benchchem.
- Circular dichroism of peptides. PubMed.
- CD-Based Peptide Secondary Structure Analysis. Creative Proteomics.
- (PDF) Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. ResearchGate.
- Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed.
- Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. Benchchem.
- peptide nmr.
- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- NMR Peptide Structure Analysis. Mtoz Biolabs.
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by a circular dichroism spectrometer. PubMed.
- Should My Peptide Be Methylated?. LifeTein.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
- How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
- The Effect of N-methylation on Helical Peptides. PubMed.
- Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid. Benchchem.
- Step-by-Step Guide for Incorporating Fmoc-Dap(Adpoc)-OH in Peptide Synthesis. Benchchem.
- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.
- Introduction to Peptide Synthesis. PMC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI.
Sources
- 1. lifetein.com [lifetein.com]
- 2. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid: A Comparative Analysis for Advanced Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. These unique building blocks offer pathways to enhance stability, modulate biological activity, and introduce novel functionalities. Among these, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dap(Me2)-OH) presents a compelling option for introducing a localized positive charge.
This guide provides an in-depth, objective comparison of Fmoc-Dap(Me2)-OH against its common alternatives. Moving beyond a simple listing of features, we will explore the causal relationships behind experimental choices, provide validated protocols, and present case studies to empower you to make informed decisions for your peptide synthesis strategies.
The Chemical Landscape of Cationic Amino Acids
The introduction of a positive charge is fundamental to the function of many peptides, including cell-penetrating peptides (CPPs), antimicrobial peptides (AMPs), and DNA-binding domains. While L-lysine and L-arginine are the proteinogenic mainstays, Fmoc-Dap(Me2)-OH offers a distinct set of properties.
The key distinction lies in the nature of the side-chain amino group. Fmoc-Dap(Me2)-OH possesses a tertiary amine that, with a pKa of approximately 10.7, is protonated and permanently cationic under physiological conditions (pH 7.4). This contrasts with the primary amines of lysine (pKa ~10.5) and the guanidinium group of arginine (pKa ~12.5), which are also cationic but present different steric and hydrogen-bonding profiles.
Comparative Performance in Solid-Phase Peptide Synthesis (SPPS)
The success of any peptide synthesis hinges on the efficient and clean incorporation of each amino acid.[1] The choice of a cationic residue can influence coupling efficiency, the potential for side reactions, and deprotection kinetics.
Causality Behind Performance:
-
Steric Hindrance: The bulky Pbf protecting group on Arginine can sometimes lead to slower or incomplete coupling reactions, requiring more potent coupling reagents like HATU or longer reaction times.[2] The smaller profile of Fmoc-Dap(Me2)-OH, even when protonated, and Fmoc-Lys(Boc)-OH generally allows for more straightforward coupling.
-
Side Reactions: While Fmoc-Dap(Me2)-OH is relatively stable, the synthesis of peptides containing residues like Asparagine, Glutamine, or Cysteine can be prone to side reactions.[3][4] For instance, base-catalyzed elimination can occur with C-terminal cysteine, and aspartimide formation is a known issue with aspartic acid.[3] While not specific to Dap(Me2), these general SPPS challenges must be considered in the overall sequence design.
-
Solubility: The Fmoc group itself is hydrophobic.[5] However, the permanent positive charge on the Dap(Me2) side chain can, in some sequences, mitigate the on-resin aggregation that plagues hydrophobic peptides.[3]
Table 1: Performance Comparison of Cationic Amino Acids in Fmoc-SPPS
| Parameter | Fmoc-Dap(Me2)-OH | Fmoc-Lys(Boc)-OH | Fmoc-Arg(Pbf)-OH |
| Coupling Efficiency | Generally High | Very High | High, but can be sequence-dependent due to steric bulk |
| Racemization Risk | Low | Low | Low with modern coupling reagents (e.g., HATU, HCTU) |
| Side-Chain Stability | High. Stable to piperidine and TFA. | High. Boc group is stable to piperidine. | High. Pbf group is stable to piperidine. |
| Potential Side Reactions | Minimal side reactions associated with the residue itself. | Minimal side reactions. | Potential for side reactions during final cleavage if scavengers are omitted. |
| Deprotection | No side-chain deprotection needed. | Boc removed during final TFA cleavage. | Pbf removed during final TFA cleavage. |
Case Study: Engineering Cell-Penetrating Peptides (CPPs)
Objective: To design a short peptide capable of efficient cellular uptake for drug delivery applications. Cationic charge is a primary driver of the initial interaction with the negatively charged cell membrane.
Traditional Approach: A sequence rich in Arginine, like the well-known TAT peptide (RKKRRQRRR), is often used. The guanidinium headgroup of arginine is believed to form bidentate hydrogen bonds with phosphate and sulfate groups on the cell surface, facilitating entry.
Alternative Approach using Dap(Me2): A study by Roviello et al. (2012) explored the synthesis of cationic nucleopeptides using a related diaminopropanoic acid building block to interact with negatively charged oligonucleotides like DNA and RNA.[6] This highlights the utility of the diaminopropionic acid scaffold for creating positively charged peptides designed to interact with biological polyanions. Peptides incorporating Dap have been shown to be highly resistant to enzymatic degradation, a significant advantage for therapeutic applications.[6]
Experimental Comparison: A hypothetical comparative experiment would involve synthesizing two peptides:
-
Peptide A (Arg-based): Ac-RRRRRRRR-NH₂
-
Peptide B (Dap(Me2)-based): Ac-(Dap(Me2))₈-NH₂
The performance would be evaluated by conjugating a fluorescent probe (e.g., FITC) to the N-terminus and measuring cellular uptake via flow cytometry or confocal microscopy.
Expected Outcome: Both peptides would likely show enhanced cellular uptake compared to a neutral control. However, differences may arise in their mechanism of uptake, cytotoxicity, and serum stability. The Dap(Me2)-based peptide may exhibit higher resistance to proteases due to its unnatural side chain.[7][8]
Detailed Experimental Protocol: Incorporation of Fmoc-Dap(Me2)-OH
This protocol describes a standard, self-validating cycle for incorporating Fmoc-Dap(Me2)-OH into a peptide sequence on a Rink Amide resin using manual Fmoc-SPPS.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-Dap(Me2)-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM
-
Kaiser Test Kit
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Step-by-Step Methodology:
-
Resin Preparation & Swelling:
-
Place the required amount of Rink Amide resin in a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[9]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[10]
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Dap(Me2)-OH (3 eq. relative to resin loading) and HATU (2.85 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate.[11]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[11]
-
-
Monitoring and Washing:
-
Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.[10]
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in your sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and a terminal Fmoc deprotection (if a free N-terminus is desired), wash the peptide-resin with DCM and dry it under vacuum.
-
Add a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.[10]
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
-
A Rational Approach to Selection
Choosing the right cationic building block is a critical design decision. The following decision framework can guide your selection process based on the desired attributes of the final peptide.
Conclusion
This compound is a potent and valuable tool in the peptide chemist's arsenal. While it may not replace the traditional workhorses of lysine and arginine, it offers a unique combination of a permanent cationic charge on a compact, proteolytically resistant side chain. Its performance in standard Fmoc-SPPS protocols is robust, making it a reliable choice for applications requiring tailored charge distribution, such as the design of novel cell-penetrating peptides, antimicrobial agents, and other peptide-based therapeutics. By understanding its distinct properties in comparison to other cationic residues, researchers can strategically leverage Fmoc-Dap(Me2)-OH to push the boundaries of peptide design and function.
References
-
AnaSpec. (n.d.). This compound - 1 g. Retrieved from [Link]
-
Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(6). Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Canal, M., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Retrieved from [Link]
-
Ando, S., Kato, T., & Izumiya, N. (1985). Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. International Journal of Peptide and Protein Research, 25(1), 15-26. Retrieved from [Link]
-
Canal, M., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gellman, S. H., et al. (n.d.). Synthesis and conformation of backbone N-aminated peptides. Nature Protocols. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Protected Amino Acids: Tools for Peptide Synthesis Innovation. Retrieved from [Link]
-
Lättig-Tünnemann, G., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Bioconjugate Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]
-
Kumar, K. S. (2009). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. Advanced Experimental Medicine and Biology, 611, 585-91. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-8. Retrieved from [Link]
-
Smith, A. M., et al. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Conti, S., et al. (2025). Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents. ChemSusChem. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2024). Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. Scientific Reports. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic Acid in Peptide Synthesis
Introduction: Beyond the Canonical Twenty—Expanding the Peptide Chemist's Toolkit
In the landscape of therapeutic peptide development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a means to transcend the limitations of native peptide sequences, enabling the enhancement of critical attributes such as proteolytic stability, receptor affinity, and pharmacokinetic profiles. Among the diverse array of available non-canonical amino acids, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, hereafter referred to as Fmoc-L-Dap(Me₂)-OH, presents a compelling option for introducing a localized positive charge and altering the physicochemical properties of a peptide.
This guide provides an in-depth technical comparison of Fmoc-L-Dap(Me₂)-OH with other relevant amino acid building blocks. We will delve into its performance in solid-phase peptide synthesis (SPPS), explore its impact on peptide characteristics, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. The insights presented herein are grounded in established principles of peptide chemistry and supported by comparative data to facilitate informed decision-making.
Chemical Profile and Strategic Value of Fmoc-L-Dap(Me₂)-OH
Fmoc-L-Dap(Me₂)-OH is a derivative of L-2,3-diaminopropionic acid where the β-amino group is per-methylated. This seemingly subtle modification has profound implications for its application in peptide synthesis. The tertiary amine introduced by the dimethylamino group has a pKa that can influence the overall charge and isoelectric point of the resulting peptide. Unlike a primary amine, it cannot be acylated under standard coupling conditions, thus it does not require a protecting group on the side chain, simplifying the synthetic strategy.
The strategic value of incorporating Fmoc-L-Dap(Me₂)-OH into a peptide sequence lies in its ability to:
-
Introduce a Permanent Positive Charge: The dimethylamino group can be protonated to confer a positive charge, which can be crucial for interactions with biological targets or for enhancing cell permeability.
-
Modulate Physicochemical Properties: The presence of the dimethylamino group can impact the solubility, aggregation propensity, and conformational preferences of a peptide.
-
Enhance Biological Activity: By altering the charge distribution and steric bulk, the incorporation of Fmoc-L-Dap(Me₂)-OH can lead to improved binding affinity and biological activity.
Comparative Analysis: Fmoc-L-Dap(Me₂)-OH vs. Alternative Building Blocks
The decision to incorporate Fmoc-L-Dap(Me₂)-OH into a peptide sequence should be made after careful consideration of its properties relative to other available building blocks. Here, we compare its performance and characteristics with a standard aliphatic amino acid (Fmoc-Ala-OH) and another diaminopropionic acid derivative with an orthogonal protecting group (Fmoc-L-Dap(Boc)-OH).
Performance in Solid-Phase Peptide Synthesis
| Parameter | Fmoc-L-Dap(Me₂)-OH | Fmoc-Ala-OH | Fmoc-L-Dap(Boc)-OH |
| Coupling Efficiency | Generally high, but may require extended coupling times or more potent coupling reagents due to the steric bulk of the dimethylamino group. | Very high, considered a standard for efficient coupling. | High, but the bulky Boc protecting group can also present steric challenges. |
| Deprotection Kinetics | Standard Fmoc deprotection with piperidine is effective. | Standard and efficient. | Standard and efficient. |
| Potential Side Reactions | Minimal side reactions at the side chain. | Minimal side reactions. | Potential for side-chain acylation if Boc deprotection is incomplete. |
| Crude Peptide Purity | Highly sequence-dependent, but generally good with optimized coupling. | Typically very high. | Generally high, but can be impacted by incomplete Boc deprotection or side reactions. |
Impact on Peptide Physicochemical Properties
| Property | Effect of Fmoc-L-Dap(Me₂)-OH Incorporation | Comparison with Alanine | Comparison with Dap(Boc) (after deprotection) |
| Solubility | Can increase aqueous solubility, especially at lower pH where the dimethylamino group is protonated. | Alanine is relatively neutral and has a modest impact on solubility. | The primary amine of Dap can also enhance solubility. |
| Isoelectric Point (pI) | Increases the pI of the peptide due to the basic nature of the dimethylamino group. | Alanine has a neutral side chain and does not significantly alter the pI. | The primary amine of Dap will also increase the pI. |
| Proteolytic Stability | The non-canonical nature of the residue can confer increased resistance to enzymatic degradation at or near the site of incorporation. | Peptides composed of natural amino acids are generally more susceptible to proteolysis. | Dap is also a non-canonical amino acid and can enhance stability. |
| Conformational Impact | The steric bulk of the dimethylamino group may influence local secondary structure. | The small methyl group of alanine provides conformational flexibility.[1] | The primary amine of Dap can participate in hydrogen bonding, influencing conformation. |
Applications of Fmoc-L-Dap(Me₂)-OH in Peptide Science
The unique properties of Fmoc-L-Dap(Me₂)-OH make it a valuable tool for a range of applications in drug discovery and chemical biology.
Development of Cell-Penetrating Peptides (CPPs)
The introduction of positive charges is a key strategy in the design of CPPs, which are peptides capable of crossing cellular membranes.[2][3][4] The permanent positive charge of a protonated dimethylamino group can enhance the electrostatic interactions with the negatively charged cell membrane, facilitating cellular uptake. While direct comparative data for Dap(Me₂) containing CPPs is limited, the principle of using cationic residues to drive cell penetration is well-established.[2]
Enhancing Antimicrobial Activity
Many antimicrobial peptides (AMPs) are cationic and amphipathic.[5] The incorporation of Fmoc-L-Dap(Me₂)-OH can increase the net positive charge of a peptide, a critical factor for its interaction with and disruption of bacterial membranes.
Modulating Receptor Binding and Specificity
The introduction of a localized positive charge and steric bulk can alter the binding affinity and specificity of a peptide for its target receptor. This can be a powerful tool in structure-activity relationship (SAR) studies to optimize the therapeutic properties of a peptide.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-L-Dap(Me₂)-OH into a peptide sequence using manual Fmoc-SPPS.
Workflow for Fmoc-SPPS
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-L-Dap(Me₂)-OH
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-L-Dap(Me₂)-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Dap(Me₂)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. Note: Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[6]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Peptide Cleavage, Purification, and Characterization
Cleavage and Deprotection:
Caption: Workflow for peptide cleavage from the resin.
Purification and Characterization:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.[7][8][9] For detailed structural analysis, nuclear magnetic resonance (NMR) spectroscopy can be employed.[10][11][12]
Conclusion and Future Perspectives
Fmoc-L-Dap(Me₂)-OH is a valuable and versatile building block for the synthesis of modified peptides. Its ability to introduce a localized positive charge and modulate the physicochemical properties of peptides opens up new avenues for the design of novel therapeutics, including cell-penetrating and antimicrobial peptides. While direct comparative experimental data for this specific amino acid is still emerging, the principles of peptide chemistry and the data from related compounds provide a strong foundation for its successful application. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic use of non-canonical amino acids like Fmoc-L-Dap(Me₂)-OH will undoubtedly play a pivotal role in advancing the field.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Accessed January 15, 2026. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed January 15, 2026. [Link]
-
Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. National Institutes of Health. Accessed January 15, 2026. [Link]
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Accessed January 15, 2026. [Link]
-
Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. National Institutes of Health. Accessed January 15, 2026. [Link]
-
Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. Accessed January 15, 2026. [Link]
-
Advancing d-amino acid-containing peptide discovery in the metazoan. National Institutes of Health. Accessed January 15, 2026. [Link]
-
Fmoc-Dap-OH [181954-34-7]. Aapptec Peptides. Accessed January 15, 2026. [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. Accessed January 15, 2026. [Link]
-
Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. PubMed. Accessed January 15, 2026. [Link]
-
Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. PubMed. Accessed January 15, 2026. [Link]
-
Exploratory data analysis of physicochemical parameters of natural antimicrobial and anticancer peptides: Unraveling the patterns and trends for the rational design of novel peptides. PubMed Central. Accessed January 15, 2026. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Accessed January 15, 2026. [Link]
-
Mass Spectrometry in Peptide and Protein Analysis. Mabion SA. Accessed January 15, 2026. [Link]
-
Mass Spectrometry for Peptide and Protein Analysis. ResearchGate. Accessed January 15, 2026. [Link]
-
Overview of peptide and protein analysis by mass spectrometry. PubMed. Accessed January 15, 2026. [Link]
-
Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. MDPI. Accessed January 15, 2026. [Link]
-
Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties. National Institutes of Health. Accessed January 15, 2026. [Link]
-
Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. Accessed January 15, 2026. [Link]
-
Cell Penetrating Peptides: Classification, Mechanisms, Methods of Study, and Applications. MDPI. Accessed January 15, 2026. [Link]
-
Cell Penetrating Peptides: Classification, Mechanisms, Methods of Study, and Applications. PubMed. Accessed January 15, 2026. [Link]
Sources
- 1. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Penetrating Peptides: Classification, Mechanisms, Methods of Study, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploratory data analysis of physicochemical parameters of natural antimicrobial and anticancer peptides: Unraveling the patterns and trends for the rational design of novel peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 8. researchgate.net [researchgate.net]
- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Incorporating Fmoc-L-2-amino-3-(dimethylamino)-propionic acid in Peptide Synthesis
Introduction: Navigating the Complexities of Solid-Phase Peptide Synthesis
In the realm of peptide therapeutics and advanced biomaterials, the successful synthesis of complex peptide sequences is paramount. Modern drug development increasingly relies on peptides with enhanced stability, potency, and novel functionalities, often achieved through the incorporation of unnatural amino acids.[1] Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of this endeavor, prized for its efficiency, mild reaction conditions, and suitability for automation.[2][3][]
However, SPPS is not without its challenges. The stepwise elongation of the peptide chain can be hampered by factors such as steric hindrance and, most notably, the aggregation of growing peptide chains on the solid support.[5] This aggregation can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and truncated byproducts that are difficult to purify, ultimately causing low yields and synthesis failure.
To circumvent these issues, researchers often turn to specialized building blocks designed to disrupt the secondary structures that cause aggregation. One such building block is Fmoc-L-2-amino-3-(dimethylamino)-propionic acid . This guide provides a comprehensive cost-benefit analysis of its use, comparing it with standard alternatives and offering the experimental framework necessary for researchers to validate its efficacy within their own workflows.
The Unique Proposition of this compound
The primary structural feature that distinguishes this amino acid is the tertiary dimethylamino group on its side chain. Unlike the simple methyl group of alanine, this functional group introduces unique physicochemical properties to the peptide backbone.
Hypothesized Benefits:
-
Disruption of Inter-chain Aggregation: The bulky and charged nature of the dimethylamino group can act as a "sequence breaker." By sterically disrupting the hydrogen bonding patterns between peptide chains that lead to the formation of beta-sheets and other aggregates, it can maintain the accessibility of the N-terminus for subsequent coupling reactions.
-
Enhanced Solubility: The basic tertiary amine can be protonated under the slightly acidic conditions often present during SPPS, introducing a positive charge. This may improve the solvation of the growing peptide chain in polar aprotic solvents like N,N-Dimethylformamide (DMF), further counteracting aggregation.
-
Site for Specific Modification: The tertiary amine offers a potential site for post-synthetic modifications, although this is a more advanced application that requires specific reaction conditions.
The core benefit is the potential for a cleaner, more efficient synthesis of "difficult sequences"—those rich in hydrophobic residues or prone to aggregation—leading to higher crude purity and simplified purification.
Cost Analysis: A High-Investment Reagent
Unnatural amino acids, particularly those with complex functional groups, command a significantly higher price than their proteinogenic counterparts. This compound is available from specialized chemical suppliers but is not a standard, high-volume reagent.[6][7][8]
| Feature | This compound | Standard Fmoc-L-Alanine-OH |
| Relative Cost | High | Low |
| Availability | Specialized Suppliers | All Major Chemical Suppliers |
| Typical Use Case | Problem-solving for difficult sequences | Routine peptide synthesis |
| Impact on Budget | Significant, especially at scale | Minimal |
The decision to use this reagent is therefore not one to be taken lightly. Its high cost must be justified by a tangible and significant improvement in synthesis outcomes. The central question is: Does the increased cost of the building block offset the costs associated with failed syntheses, low yields, and extensive, time-consuming purification?
Performance Evaluation: A Proposed Comparative Study
To objectively assess the benefit of this compound, a direct comparative experiment is the most rigorous approach. We propose the synthesis of a known aggregation-prone peptide sequence, comparing the performance of the specialized amino acid against a standard one.
Experimental Design
The workflow below outlines a parallel synthesis to provide a clear comparison of crude peptide purity and yield.
Caption: Experimental workflow for comparative peptide synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides).[2]
-
Amino Acids: High-purity standard Fmoc-amino acids; this compound.
-
Solvents: Peptide synthesis grade DMF, Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine in DMF.[9]
-
Coupling Reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Precipitation/Wash Solvent: Cold diethyl ether.
Protocol 1: Solid-Phase Peptide Synthesis (Manual)
This protocol outlines a single coupling cycle, to be repeated for each amino acid in the sequence.
-
Resin Preparation:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in DMF for at least 30 minutes, then drain the solvent.[1]
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[2]
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. Causality Note: For the bulky this compound, extending the coupling time or performing a double coupling may be necessary to ensure the reaction goes to completion.
-
Validation: Perform a Kaiser test. A negative result (yellow beads) confirms the absence of free primary amines and indicates a successful coupling. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
-
Final Cleavage and Precipitation:
-
Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the solution to separate the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.[1]
-
Protocol 2: Analysis of Crude Peptide
-
Reverse-Phase HPLC (RP-HPLC):
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze using a C18 column with a standard gradient of acetonitrile and water (both containing 0.1% TFA).[10][11]
-
Monitor absorbance at ~220 nm.
-
Data Interpretation: Compare the chromatograms of the control and test peptides. The desired outcome for the peptide containing the modified residue is a single major peak (the target peptide) and significantly reduced secondary peaks (deletion/truncated sequences) compared to the control.
-
-
Mass Spectrometry (MS):
Synthesizing the Cost-Benefit Decision
The results from the proposed experiment provide the quantitative data needed for a final analysis.
| Metric | Expected Outcome with Standard AA (Control) | Expected Outcome with Modified AA (Test) | Benefit |
| Crude Purity (HPLC) | Lower purity with multiple impurity peaks. | Higher purity with a dominant main peak. | Reduced purification time and complexity; less solvent waste. |
| Crude Yield | Potentially lower due to incomplete reactions. | Potentially higher due to more efficient synthesis. | More final product per synthesis; less reagent waste. |
| Purification Effort | High; may require multiple rounds of prep-HPLC. | Low; may require only a single polishing run. | Significant savings in man-hours, equipment time, and solvents. |
| Synthesis Success | Higher risk of complete failure for very difficult sequences. | Higher probability of obtaining the desired product. | Enables synthesis of previously inaccessible target molecules. |
Final Verdict
The use of this compound represents a strategic investment rather than a routine expenditure.
-
When is it likely beneficial?
-
For synthesizing peptides with known aggregation issues (e.g., sequences containing consecutive hydrophobic residues like Val, Ile, or Phe).
-
When previous synthesis attempts with standard protocols have failed or resulted in unacceptably low yields.
-
In a research or early development context where obtaining a difficult-to-synthesize target molecule is more critical than the raw material cost.
-
-
When is it likely not cost-effective?
-
For routine synthesis of simple, short, or hydrophilic peptides.
-
In large-scale manufacturing where the high cost of the reagent would make the final product economically unviable, unless the downstream purification savings are proven to be exceptionally large.
-
Ultimately, the decision rests on a calculated balance between the high upfront cost of the reagent and the potential for significant downstream savings in time, resources, and labor, coupled with the increased likelihood of successfully synthesizing challenging peptide targets. This guide provides the framework for making that calculation an empirical and confident one.
References
- Kristensen, J. B., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82.
- Phenomenex, Inc. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- BenchChem. (2025).
- Wang, Y., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry.
- Agilent Technologies. (2022).
- Chait, B. T., et al. (1993). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Analytical Biochemistry.
- Springer Nature. (2023). Characterization of Synthetic Peptides by Mass Spectrometry.
- BOC Sciences. (2024). The Crucial Role of Fmoc Amino Acids in Modern Peptide Synthesis. BOC Sciences.
- Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- BOC Sciences. (2024).
- Anaspec. This compound - 1 g. Anaspec.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Creative Peptides. Fmoc-Dap(Dnp)-OH.
- Santa Cruz Biotechnology, Inc. This compound. Santa Cruz Biotechnology.
- Huateng Pharma. This compound.
- White, P., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- AAPPTEC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - 1 g [anaspec.com]
- 7. scbt.com [scbt.com]
- 8. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 9. rsc.org [rsc.org]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid
This guide provides essential safety and logistical information for the proper disposal of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, a reagent commonly used in peptide synthesis. As researchers, scientists, and drug development professionals, ensuring safe laboratory practices, including the correct disposal of chemical waste, is paramount. This document offers a procedural, step-by-step approach to help you manage this specific chemical waste stream effectively and in compliance with general safety standards.
The core principle of chemical waste management is to maximize safety and minimize environmental impact.[1] This process begins at the purchasing stage and extends through the handling, storage, and ultimate disposal of the chemical.
Hazard Assessment and Classification
-
General Profile of Fmoc-Amino Acids: Many Fmoc-protected amino acids are not classified as hazardous under OSHA's Hazard Communication Standard.[2] For instance, the SDS for 7-(Fmoc-amino)heptanoic acid indicates no required hazard labeling.[2]
-
Potential Irritant: However, some analogous compounds may cause skin and eye irritation. Therefore, it is prudent to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses with side shields and gloves.[3]
-
Stability: This compound is generally stable under recommended storage conditions but may be incompatible with strong oxidizing agents and strong acids.[3]
Recommendation: In the absence of specific hazard data, it is best practice to treat this compound as a non-hazardous chemical waste, while still taking precautions to avoid exposure. Always consult your institution's specific guidelines for chemical waste, as they may have different classifications.
Personal Protective Equipment (PPE) During Handling and Disposal
When handling this compound for disposal, the following PPE is recommended to minimize any potential exposure:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4] | Protects eyes from potential splashes or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area.[3] Use a respirator if dust is generated. | Prevents inhalation of airborne particles, especially if the material is a fine powder. |
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step 1: Consult Institutional and Local Regulations Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[1][5] Regulations can vary significantly between institutions and municipalities.
Step 2: Segregate the Waste Do not mix this compound with other waste streams, especially not with hazardous materials.[1] Mixing a non-hazardous waste with a listed hazardous waste can result in the entire mixture being classified as hazardous.[6]
Step 3: Container Selection and Labeling
-
Container Choice: Use a container that is compatible with the chemical. For solid waste, a securely sealable, sturdy container is appropriate. If possible, use the original container.[1]
-
Labeling: The container must be clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste" (if permitted by your institution)
-
The name of the principal investigator or laboratory contact
-
The accumulation start date (the date the first amount of waste is placed in the container)[6]
-
Step 4: Waste Accumulation
-
Collect the solid waste directly into the labeled container.
-
Ensure the container is kept closed when not in use.
-
Store the waste container in a designated satellite accumulation area within your laboratory.
Step 5: Final Disposal
-
Professional Disposal: The most prudent and universally accepted method for disposing of laboratory chemicals, even those considered non-hazardous, is through your institution's designated chemical waste contractor.[6] Schedule a pickup with your EHS department.
-
Landfill Disposal (Use with Extreme Caution): Some institutions may permit the disposal of certain non-hazardous solid chemicals in the sanitary landfill.[7] However, this should never be done by placing the chemical in a laboratory trash can, as this can expose custodial staff to unknown chemicals.[7] If this route is permitted, the solid waste should be placed directly into an outdoor dumpster.[7] This option should only be considered after explicit approval from your EHS department.
Spill and Emergency Procedures
In the event of a spill:
-
Ensure Proper Ventilation: If a significant amount of dust is generated, ensure the area is well-ventilated.[3]
-
Wear Appropriate PPE: Don the recommended PPE before cleaning up the spill.
-
Contain and Collect: For a small spill, sweep up the solid material and place it in a suitable, labeled container for disposal.[3] Avoid actions that create dust. For a large spill, shovel the material into an appropriate container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
Environmental Considerations and Waste Minimization
A key aspect of modern laboratory management is waste minimization.[1] Consider the following to reduce the environmental impact of your research:
-
Purchase only the necessary quantities of this compound to avoid surplus.
-
Maintain a chemical inventory to prevent duplicate orders.[1]
-
Explore possibilities for sharing excess material with other research groups.[1]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste | SFA. (n.d.). Retrieved from [Link]
-
In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. (n.d.). Retrieved from [Link]
-
Hazardous waste - Wikipedia. (n.d.). Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). Retrieved from [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Retrieved from [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]
-
(R)-2-Amino-3-(diethylamino)propanoic acid SDS, 739363-49-6 Safety Data Sheets. (n.d.). Retrieved from [Link]
-
This compound - 1 g - Anaspec. (n.d.). Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. echemi.com [echemi.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sfasu.edu [sfasu.edu]
A Comprehensive Guide to the Safe Handling of Fmoc-l-2-amino-3-(dimethylamino)-propionic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-l-2-amino-3-(dimethylamino)-propionic acid. The following protocols and recommendations are designed to ensure a safe laboratory environment and maintain the integrity of your research by synthesizing technical accuracy with field-proven insights.
Hazard Identification and Risk Assessment
This compound is a derivative of an amino acid used in solid-phase peptide synthesis (SPPS).[2][3] While generally considered to have a low hazard profile, potential risks associated with this and similar compounds necessitate careful handling.[1]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[4][5]
-
Skin Contact: May cause skin irritation upon contact.
-
Eye Contact: May cause serious eye irritation.
The primary hazards are associated with its potential for irritation and the risks linked to solvents and reagents used alongside it in SPPS.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | Must have side shields.[1][7] | To protect against flying particles and accidental splashes. |
| Safety Goggles | Required when there is a risk of splashing.[1][8] | Provides a seal around the eyes for enhanced protection against chemical splashes. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[1][7] | Offers good resistance to a variety of chemicals. Always inspect for tears before use and remove immediately after contact with the chemical.[7] |
| Body Protection | Laboratory Coat | Standard lab coat.[1] | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood.[1][5] | To prevent inhalation of fine particles. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[8] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures both safety and experimental success.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[4]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[4]
Handling and Weighing
Rationale: The solid, powdered nature of this compound necessitates measures to control dust generation and prevent inhalation or surface contamination.
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring easy access to waste containers.
-
Location: Whenever possible, handle the solid compound within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4]
-
Weighing: If weighing outside a fume hood, use a balance with a draft shield. Handle the powder carefully to avoid creating airborne dust.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and wipe dry.
Spill Management Protocol
Prompt and correct response to a spill is critical to prevent exposure and contamination.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: Determine the extent of the spill. For a large spill, contact your institution's Environmental Health and Safety (EHS) department.
-
PPE: For a small, manageable spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: Avoid generating dust.[4] Gently cover the spill with an inert absorbent material.
-
Cleanup: Carefully sweep up the contained material and place it into a clearly labeled, sealed container for disposal.[4] Do not allow the product to enter drains.[4]
-
Decontamination: Clean the spill area with soap and water, followed by a suitable disinfectant.[5]
-
Disposal: Dispose of the waste and any contaminated materials according to your institution's and local environmental regulations.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be collected in a designated, sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Consult your institution's EHS department for specific procedures.
Emergency Procedures
In case of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[4][5] Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical advice.
Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.[4]
By adhering to these guidelines, you can foster a culture of safety and ensure the responsible handling of this compound in your laboratory.
References
- Personal protective equipment for handling Fmoc-L-Ala-MPPA. Benchchem.
- This compound | SCBT. Santa Cruz Biotechnology.
- Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Safety Data Sheet for (S)-N-Fmoc-2-(2'-propynyl)alanine. AAPPTec, LLC.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- (R)-2-Amino-3-(diethylamino)propanoic acid SDS.
- Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
- Green solvents for solid phase peptide synthesis. Biotage.
- Guide to Solid Phase Peptide Synthesis. AAPPTec.
- Safety Data Sheet for Fmoc-Deg-OH. AAPPTec, LLC.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Safety Data Sheet for 3-(Dimethylamino)propionic acid hydrochloride. Sigma-Aldrich.
- This compound - 1 g. Anaspec.
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Temple University.
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
- This compound. Huateng Pharma.
- Hazardous Substance Fact Sheet for Propionic Acid. NJ.gov.
- Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- (S)-Fmoc-2-amino-3-decyloxy-propionic acid. J&K Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - 1 g [anaspec.com]
- 3. jk-sci.com [jk-sci.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
